Fmoc-N-Me-DL-Ala-OH
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-12(18(21)22)20(2)19(23)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFHWKQIQLPZTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1362858-88-5 | |
| Record name | 2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-N-Me-DL-Ala-OH: Properties, Applications, and Challenges in Peptide Synthesis
Introduction: The Strategic Role of N-Methylation in Peptide Drug Design
In the landscape of modern drug development, peptides represent a burgeoning class of therapeutics, prized for their high specificity and biological activity. However, their application is often hampered by inherent limitations such as poor metabolic stability and low oral bioavailability.[1] A key strategy to overcome these hurdles is the site-specific N-methylation of the peptide backbone. The introduction of a methyl group on the amide nitrogen fundamentally alters the peptide's physicochemical properties.[2] This modification imparts steric bulk that can restrict conformational flexibility, potentially stabilizing bioactive structures, and crucially, it removes a hydrogen bond donor, which can enhance enzymatic resistance and improve membrane permeability.[2]
Fmoc-N-Me-DL-Ala-OH is a protected, racemic N-methylated amino acid derivative designed for use in Fmoc-based solid-phase peptide synthesis (SPPS).[3] As a racemic mixture, it contains both the D and L enantiomers, making it suitable for applications where stereochemistry at that specific position is not critical or where a mixture is desired for library screening purposes. This guide provides a comprehensive overview of the chemical properties of this compound, delves into the significant challenges associated with its use, and offers field-proven protocols to ensure its successful incorporation into synthetic peptides.
Part 1: Core Physicochemical Properties
The foundational characteristics of this compound are critical for its handling, storage, and application in synthesis. While data for the racemic mixture is limited, the properties of the individual enantiomers provide a reliable reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₁₉NO₄ | [3] |
| Molecular Weight | 325.36 g/mol | [3][4] |
| Appearance | White to off-white solid/powder | [3][4] |
| Melting Point | 155 - 157 °C (for L-enantiomer) | [3] |
| 140 °C (for L-enantiomer, Novabiochem) | ||
| Solubility | Soluble in DMSO, DMF | [4][5] |
| Storage Conditions | Powder: -20°C for 3 years; 4°C for 2 years | [4] |
| In solvent: -80°C for 6 months | [4] | |
| Optical Rotation | [α]₂₀/D = -20 ± 2º (c=1 in DMF for L-enantiomer) | [3] |
| Note: The DL-racemic mixture will have no net optical rotation. |
Part 2: The Synthetic Challenge: Steric Hindrance and Reactivity
The primary obstacle in utilizing this compound and other N-methylated amino acids is the inherent steric hindrance conferred by the N-methyl group.[2][6] This seemingly minor modification has profound consequences for the kinetics and success of the peptide coupling reaction.
Causality of Reduced Reactivity:
-
Steric Shielding: The methyl group physically obstructs the approach of the activated carboxyl group of the incoming amino acid to the secondary amine of the N-methylated residue on the resin.[6] This steric clash significantly slows down the rate of peptide bond formation compared to coupling onto a primary amine.
-
Lowered Nucleophilicity: The electron-donating nature of the methyl group slightly increases the electron density on the nitrogen atom. However, the steric bulk is the dominant factor, making the nitrogen a less effective nucleophile.[2]
These factors lead to a higher incidence of incomplete or failed coupling reactions, resulting in deletion sequences that complicate purification and reduce the final yield of the target peptide.[2][6] The challenge is further magnified when attempting to couple two consecutive N-methylated amino acids.[6]
Part 3: Experimental Protocols and Strategic Workflows
Successfully incorporating this compound requires a departure from standard SPPS protocols. The following methodologies are designed to overcome the challenges of steric hindrance and ensure high-fidelity peptide synthesis.
Protocol 1: Optimized Coupling of this compound
This protocol is designed to maximize coupling efficiency by employing highly active reagents and optimized conditions.
Step-by-Step Methodology:
-
Resin Preparation: Swell the peptide-resin (bearing a free N-terminal amine) in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for at least 30 minutes to ensure optimal accessibility of reaction sites.[6]
-
Activation Solution Preparation: In a separate vessel, dissolve 4 equivalents of this compound and 4 equivalents of a suitable coupling reagent (e.g., HATU, PyAOP) in DMF or NMP.[6][7]
-
Expert Insight: Uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for coupling sterically hindered amino acids.[6][7] They rapidly form a highly reactive acyl-intermediate. HBTU and HCTU are generally less effective for this purpose.[7]
-
-
Base Addition: Add 8 equivalents of a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) to the activation solution.[7] Allow the mixture to pre-activate for 5 minutes at room temperature.
-
Trustworthiness: Pre-activation is crucial. It ensures the formation of the active ester intermediate before the solution is added to the resin, maximizing the concentration of the reactive species upon introduction to the resin-bound amine.
-
-
Coupling Reaction: Add the pre-activated amino acid solution to the swollen resin.
-
Reaction Conditions: Agitate the reaction vessel at room temperature for a minimum of 1-2 hours.[6][7] For particularly difficult couplings (e.g., coupling onto another N-methylated residue), the reaction time may be extended or the temperature may be elevated to 50°C.[6]
-
Monitoring for Completion: After the initial coupling time, perform a qualitative test to check for the presence of free amines.
-
Critical Note: The standard ninhydrin test is unreliable for N-methylated amines as it produces little to no color change.[7] The Bromophenol Blue test is the authoritative method. A yellow color on the resin beads indicates a complete reaction, while a blue or green color signifies the presence of unreacted free amines, necessitating a second coupling.[6]
-
-
Double Coupling (if necessary): If the Bromophenol Blue test is positive (blue/green), filter the resin, wash with DMF, and repeat steps 4-6.[8]
-
Washing: Once the coupling is complete (yellow beads), thoroughly wash the resin with DMF (5x) and Dichloromethane (DCM) (3x) to remove excess reagents and byproducts.
Diagram: Optimized Coupling Workflow
Caption: Workflow for the optimized coupling of this compound in SPPS.
Protocol 2: Fmoc-Group Deprotection
The base-labile Fmoc group is removed to expose the secondary amine for the next coupling cycle. The procedure is generally standard, but efficiency is paramount.
Step-by-Step Methodology:
-
Initial Wash: Wash the resin with DMF (3x) to prepare for the deprotection step.
-
Deprotection: Add a solution of 20% piperidine in DMF to the resin.[9][10] Agitate for 5-7 minutes.
-
Filtration and Second Treatment: Filter the resin and add a fresh portion of 20% piperidine in DMF. Agitate for another 10-15 minutes.
-
Final Washing: Thoroughly wash the resin with DMF (5-7x) to completely remove piperidine and the dibenzofulvene adduct, which could interfere with the subsequent coupling step.[9][11]
Part 4: The Specter of Racemization
A significant, often underestimated, risk when coupling N-methylated amino acids is racemization.[8] While the absence of an N-H proton prevents the formation of 5(4H)-oxazolone intermediates from the N-acyl derivative itself, the activated amino acid being coupled to the N-methyl residue is still susceptible.[13]
Mechanism and Mitigation:
The primary mechanism involves the formation of a 5(4H)-oxazolone (azlactone) from the activated carboxyl group of the incoming Fmoc-amino acid.[8] The α-proton of this intermediate is acidic and can be abstracted by base, leading to a planar, achiral enolate. Subsequent attack by the N-methyl amine can occur from either face, resulting in a loss of stereochemical integrity.[8]
The slower coupling kinetics associated with N-methylated residues prolongs the lifetime of the activated species in the basic reaction environment, increasing the opportunity for racemization.[8]
Diagram: Racemization Pathway during Coupling
Sources
- 1. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FMOC-Ala-OH | 35661-39-3 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. peptide.com [peptide.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide to Fmoc-N-Me-DL-Ala-OH: Structure, Properties, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methylation of amino acids is a critical modification in peptide and medicinal chemistry, often imparting enhanced metabolic stability, improved cell permeability, and altered conformational properties. Fmoc-N-Me-DL-Ala-OH, a racemic mixture of the N-methylated, fluorenylmethoxycarbonyl (Fmoc)-protected alanine, serves as a key building block in the synthesis of peptides containing this modification. This guide provides a comprehensive overview of the chemical structure, molecular weight, and physicochemical properties of this compound. Furthermore, it details a robust, field-proven protocol for its incorporation into a growing peptide chain using solid-phase peptide synthesis (SPPS), including the rationale behind key experimental steps and reagents.
Introduction to N-Methylated Amino Acids and the Role of this compound
N-methylation, the substitution of a hydrogen atom on the backbone amide nitrogen with a methyl group, is a strategic tool in drug design and peptide chemistry. This modification can significantly enhance the pharmacokinetic properties of a peptide by increasing its resistance to enzymatic degradation.[1] The presence of an N-methyl group can also introduce conformational constraints, which can be beneficial for receptor binding and biological activity.
This compound is a derivative of alanine, one of the simplest amino acids, featuring two key modifications:
-
N-methylation : A methyl group is attached to the alpha-amino group.
-
Fmoc Protection : The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the N-methylated amino group, preventing unwanted reactions during peptide synthesis.[2]
This compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers. The use of the DL-form in peptide synthesis will result in a mixture of diastereomeric peptides, a consideration that must be taken into account depending on the desired final product and application. For applications where stereochemistry is not critical, the racemic mixture can be a more cost-effective option.
Chemical Structure and Physicochemical Properties
The core structure of this compound consists of an alanine backbone with a methyl group on the nitrogen and an Fmoc protecting group.
Molecular Structure:
The chemical structure comprises:
-
A central alpha-carbon bonded to a hydrogen, a methyl group (the alanine side chain), a carboxylic acid group, and the N-methylated, Fmoc-protected amino group.
-
The Fmoc group, which is a large, hydrophobic moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₁₉NO₄ | [2][3][4][5] |
| Molecular Weight | 325.36 g/mol | [3][4][5] |
| Appearance | White to off-white solid/powder | [2][3] |
| CAS Number | 84000-07-7 (for L-form), 138774-92-2 (for D-form) | [2][3][5] |
| Melting Point | 155 - 157 °C (for L-form) | [2] |
| Solubility | Soluble in DMSO and other organic solvents | [3] |
| Storage | 2-8°C | [5] |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The following section provides a detailed protocol for the incorporation of this amino acid into a peptide chain attached to a solid support (resin).
Principle of Fmoc-SPPS
Fmoc-SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin. The process consists of repeated cycles of:
-
Deprotection: Removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide.
-
Activation and Coupling: Activation of the carboxylic acid of the incoming Fmoc-protected amino acid and its subsequent coupling to the newly exposed N-terminal amine of the peptide chain.
Experimental Protocol: Incorporation of this compound
This protocol details the steps for coupling this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Step 1: Resin Swelling
-
Place the peptide-resin in the synthesis vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes. This ensures that the reactive sites within the resin beads are accessible.
-
Drain the DMF.
Step 2: Fmoc Deprotection
-
Add the 20% piperidine in DMF solution to the swollen resin.
-
Agitate the mixture for 20-30 minutes at room temperature. The basic piperidine solution cleaves the Fmoc group from the N-terminus of the peptide.[6][7]
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the cleaved Fmoc adducts.
Step 3: Activation of this compound
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution. The mixture will typically change color, indicating the activation of the carboxylic acid. HBTU is a highly efficient coupling reagent that activates the carboxylic acid group, making it susceptible to nucleophilic attack by the amine group.[8][9][10][11] DIPEA acts as a non-nucleophilic base to facilitate the reaction.
Step 4: Coupling Reaction
-
Immediately add the activated amino acid solution from Step 3 to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature. The activated this compound reacts with the free N-terminal amine on the resin-bound peptide, forming a new peptide bond.
-
Drain the reaction solution.
-
Wash the resin with DMF (3-5 times), followed by DCM (3 times) and MeOH (3 times) to remove any unreacted reagents and byproducts.
-
Dry the resin under vacuum.
Step 5: Confirmation of Coupling (Optional but Recommended)
-
A small sample of the resin can be subjected to a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a successful coupling, as there are no remaining primary amines. Note that the Kaiser test will not work for the N-methylated amine after coupling.
Workflow Diagram for a Single Coupling Cycle in Fmoc-SPPS
Caption: Workflow for the incorporation of this compound in Fmoc-SPPS.
Conclusion
This compound is a valuable reagent for the introduction of N-methylated alanine residues into synthetic peptides. Its use can confer desirable pharmacokinetic properties, making it a key component in the toolkit of medicinal chemists and peptide scientists. The protocol outlined in this guide provides a robust method for its efficient incorporation using standard Fmoc-SPPS chemistry. Careful consideration of the racemic nature of this building block is essential for the design and synthesis of the target peptide.
References
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Wikipedia. (2023, October 27). HBTU. Retrieved from [Link]
-
Fiveable. (n.d.). HBTU Definition. Retrieved from [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]
-
Coy, D. H., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 23(8), 1787. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 27). HBTU: The Workhorse of Peptide Synthesis for High Purity and Yield. Retrieved from [Link]
-
ChemBeats. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]
-
Khan, F. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 15(4), 847-856. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7586. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-MeAla-OH [84000-07-7]. Retrieved from [Link]
-
Nowick, J. S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (2R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid. PubChem. Retrieved from [Link]
Sources
- 1. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fmoc-N-Me-Ala-OH = 97.0 HPLC sum of enantiomers 84000-07-7 [sigmaaldrich.com]
- 6. genscript.com [genscript.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HBTU - Wikipedia [en.wikipedia.org]
- 9. fiveable.me [fiveable.me]
- 10. nbinno.com [nbinno.com]
- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
An In-Depth Technical Guide to the Application of Fmoc-N-Me-DL-Ala-OH in Modern Peptide Science
Abstract
This technical guide provides a comprehensive examination of Fmoc-N-Me-DL-Ala-OH, a specialized amino acid derivative pivotal to modern peptide chemistry and drug development. We will dissect the strategic rationale behind its unique structural features: the N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group, the critical N-methylation of the peptide backbone, and the implications of utilizing a racemic DL-alanine mixture. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its application, particularly within Solid-Phase Peptide Synthesis (SPPS). We will explore the profound impact of N-methylation on enhancing proteolytic stability, modulating conformational rigidity, and improving the pharmacokinetic profiles of peptide therapeutics. Furthermore, this whitepaper furnishes detailed experimental protocols, discusses the inherent synthetic challenges and solutions associated with sterically hindered N-methylated residues, and outlines robust analytical characterization methods.
Introduction: A Multifunctional Building Block for Advanced Peptide Synthesis
This compound is a non-canonical amino acid building block designed for precise incorporation into synthetic peptide chains. Its structure is strategically modified to impart desirable pharmacological properties that are often unattainable with natural amino acids. Understanding its constituent parts is key to leveraging its full potential.
-
The Fmoc Group (9-Fluorenylmethoxycarbonyl): This bulky aromatic group serves as a temporary protecting shield for the α-amine.[1] Its critical function in modern peptide synthesis lies in its base-lability; it is stable to the acidic conditions used for side-chain deprotection but can be cleanly and efficiently removed with a mild base, typically a piperidine solution, allowing for the stepwise elongation of the peptide chain.[2] This orthogonality is the cornerstone of the widely adopted Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2]
-
N-Methylation: The substitution of the amide proton with a methyl group on the peptide backbone is a subtle but powerful modification.[3] This change fundamentally alters the peptide's physicochemical properties, a topic we will explore in detail.[4] this compound is a pre-methylated building block, offering a direct and efficient route to introduce this modification at a specific site within a peptide sequence.[5]
-
DL-Alanine Core: This signifies that the product is a racemic mixture, containing both the D- and L-enantiomers of N-methyl-alanine. While therapeutic peptide synthesis almost exclusively requires enantiomerically pure starting materials to produce a single, stereochemically defined product, the DL-mixture serves specific purposes in research and discovery.[6] It is a cost-effective tool for generating peptide libraries where the stereochemistry at a particular position is varied to probe receptor interactions or to screen for unexpected biological activity.
Table 1: Physicochemical Properties of Fmoc-N-Methyl-Alanine Derivatives
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₁₉NO₄ | [1][7] |
| Molecular Weight | 325.36 g/mol | [8][9] |
| Appearance | White to off-white powder | [1][7] |
| CAS Number (L-form) | 84000-07-7 | [1][8] |
| CAS Number (D-form) | 138774-92-2 | [7] |
| Melting Point | ~155-157 °C | [1][7] |
| Solubility | Soluble in organic solvents like DMF, DCM | [10] |
| Storage Temperature | 2-8°C | [8] |
The Strategic Impact of N-Methylation on Peptide Therapeutics
The decision to incorporate an N-methylated residue is driven by the goal of overcoming the inherent weaknesses of natural peptides as drug candidates, namely their poor metabolic stability and low cell permeability.[3]
Enhanced Proteolytic Resistance
Native peptides are rapidly degraded in vivo by proteolytic enzymes (proteases), resulting in short half-lives.[11] N-methylation provides a steric shield for the adjacent peptide bonds, physically hindering the approach of these enzymes.[4][11] Peptides incorporating N-methylated amino acids show substantially increased resistance to enzymatic cleavage, leading to longer circulation times and improved therapeutic efficacy.[12][13]
Conformational Control and Receptor Binding
The substitution of an N-H proton with an N-CH₃ group has two major conformational effects:
-
Elimination of a Hydrogen Bond Donor: This reduces the peptide's hydrogen bonding capacity, which can decrease polarity and improve membrane permeability.[4]
-
Increased Steric Hindrance: The methyl group restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles.[3][4] This reduction in flexibility can pre-organize the peptide into a more rigid, bioactive conformation, potentially leading to higher binding affinity and selectivity for its target receptor.[3]
Improved Pharmacokinetic Profile
By increasing lipophilicity and disrupting intermolecular hydrogen bonding networks, N-methylation can significantly enhance a peptide's ability to cross cellular membranes.[5] This modification is a key strategy in the quest to develop orally bioavailable peptide drugs, one of the most significant challenges in the field.[3][13][14]
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used as a building block in Fmoc-based SPPS.[9] While its incorporation follows the general SPPS cycle, the N-methyl group introduces a significant challenge that requires methodological adjustments for a successful synthesis.
The Core Challenge: Steric Hindrance in Coupling
The presence of the N-methyl group creates a sterically hindered secondary amine.[5] This steric bulk significantly slows down the kinetics of the subsequent coupling reaction, where the next amino acid in the sequence is to be attached.[10] Standard coupling conditions often result in incomplete or failed reactions, leading to deletion sequences and impure final products.[15]
Methodological Solutions and Best Practices
To overcome this kinetic barrier, more potent coupling reagents and optimized conditions are necessary.
-
High-Potency Coupling Reagents: Urnonium/aminium-based reagents are required. While HBTU can be used, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is generally preferred for coupling to N-methylated residues due to its superior reactivity, which reduces racemization levels and enhances coupling yields.[5][10]
-
Microwave-Assisted SPPS: The application of microwave energy can dramatically accelerate the sluggish coupling reaction, reducing reaction times from hours to minutes and significantly improving yields.[5][15][16]
-
Reaction Monitoring: The standard Kaiser test, which detects free primary amines via a colorimetric reaction with ninhydrin, will yield a false negative after the incorporation of an N-methylated residue. This is because the test is specific to primary amines. Alternative tests, such as the chloranil test or the isatin test, must be used to monitor the completion of the coupling step onto the secondary N-methyl amine.
Detailed Experimental Protocol: Manual Coupling
This protocol outlines the manual incorporation of this compound onto a resin-bound peptide chain with a free N-terminal amine.
-
Resin Preparation: Swell the peptide-resin (1.0 eq) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5-7 minutes. Drain and repeat for another 5-7 minutes to ensure complete removal of the preceding Fmoc group.[17]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. Perform a Kaiser test on a small sample of beads; the beads should be dark blue, confirming the presence of a free primary amine.
-
Coupling Cocktail Preparation: In a separate vial, dissolve this compound (3.0 eq), HATU (2.9 eq), and a hindered base such as N,N-Diisopropylethylamine (DIPEA) (6.0 eq) in DMF. Allow the solution to pre-activate for 2-5 minutes.
-
Coupling Reaction: Drain the DMF from the resin and immediately add the prepared coupling cocktail. Agitate the mixture at room temperature for 2-4 hours. For particularly difficult sequences, extended coupling times or microwave irradiation may be necessary.[15]
-
Post-Coupling Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (5 times).
-
Confirmation of Completion: Perform a chloranil test on a small sample of beads. A negative result (beads remain colorless or yellow) indicates a successful coupling. If the test is positive, a second coupling (recouple) step is required.
-
Continuation: Once coupling is confirmed, the resin is ready for the deprotection of the newly added Fmoc group to continue the synthesis.
Analytical Characterization
After synthesis and cleavage from the resin, peptides containing N-methylated residues must be rigorously characterized to confirm identity and purity.[18]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary technique used to assess the purity of the crude peptide product and to purify it to the desired level.[19]
-
Mass Spectrometry (MS): LC-MS is used to confirm the identity of the synthesized peptide by verifying its molecular weight.[18][19] The mass will correspond to the peptide containing the N-methyl-alanine residue.
-
Chiral Chromatography: Since the starting material was a DL-racemic mixture, the final product will be a mixture of two diastereomers (assuming other chiral centers exist in the peptide). These can be separated and analyzed using chiral chromatography techniques if required for structure-activity relationship (SAR) studies.[20]
Conclusion and Future Perspectives
This compound is more than a simple amino acid derivative; it is a sophisticated chemical tool that empowers scientists to systematically engineer peptides with superior drug-like properties. By providing a straightforward method to introduce N-methylation, this building block allows for the rational design of therapeutics with enhanced stability, conformational definition, and improved pharmacokinetic profiles.[3][13] While the synthetic challenges associated with its sterically hindered nature are significant, they are readily overcome with modern reagents and techniques like microwave-assisted synthesis. As the field of peptide therapeutics continues to advance, the strategic application of N-methylation through reagents like this compound will undoubtedly play an increasingly pivotal role in the development of next-generation medicines that bridge the gap between small molecules and large biologics.
References
- Vertex AI Search. (n.d.).
- BenchChem. (2025). The Strategic Role of N-Methylation in Peptide Drug Development: A Technical Guide.
- LifeTein. (2025).
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Critical Role of Fmoc-N-Methyl-D-Alanine in Enhancing Peptide Drug Efficacy.
- Chem-Impex. (n.d.). Fmoc-N-methyl-L-alanine.
- Chem-Impex. (n.d.). Fmoc-N-methyl-D-alanine.
- BenchChem. (2025).
- MedChemExpress. (n.d.).
- National Institutes of Health (NIH). (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- Sigma-Aldrich. (n.d.). Fmoc-N-Me-Ala-OH = 97.0 HPLC sum of enantiomers 84000-07-7.
- Royal Society of Chemistry. (n.d.). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities.
- ResearchGate. (2025). ChemInform Abstract: N-Methylation of Peptides and Proteins: An Important Element for Modulating Biological Functions | Request PDF.
- PubMed. (n.d.). A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids.
- National Institutes of Health (NIH). (n.d.). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.
- MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- MedChemExpress. (n.d.).
- Sigma-Aldrich. (n.d.). Fmoc-N-Me-Ala-OH Novabiochem 84000-07-7.
- Advanced ChemTech. (n.d.). Fmoc-Ala-OH∙H2O – An Fmoc-L-Amino acid for use in peptide synthesis.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Google Patents. (n.d.).
- PubMed. (2004). An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline.
- (2025). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids.
- National Institutes of Health (NIH). (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
- ResearchGate. (n.d.). Comparison of chromatograms of FMOC-DL-Alanine-OH in RP-HPLC and SFC.
- Aapptec Peptides. (n.d.). Fmoc-MeAla-OH [84000-07-7].
- Springer Nature Experiments. (n.d.).
- BenchChem. (2025). A Comparative Analysis of Fmoc-DL-Ala-OH and Fmoc-L-Ala-OH Synthesis Efficiency.
- ACS Publications. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
- IRIS. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- International Journal of Science and Research Archive. (2025).
- UCI Department of Chemistry. (2020).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Fmoc-N-Me-Ala-OH = 97.0 HPLC sum of enantiomers 84000-07-7 [sigmaaldrich.com]
- 9. Fmoc-N-Me-Ala-OH Novabiochem 84000-07-7 [sigmaaldrich.com]
- 10. books.rsc.org [books.rsc.org]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 17. chem.uci.edu [chem.uci.edu]
- 18. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group [mdpi.com]
- 19. ijsra.net [ijsra.net]
- 20. researchgate.net [researchgate.net]
Fmoc-N-Me-DL-Ala-OH CAS number 138774-92-2
An In-Depth Technical Guide to Fmoc-N-Me-DL-Ala-OH (CAS 138774-92-2): Synthesis, Characterization, and Application in Peptide Chemistry
Introduction
In the landscape of modern drug development, particularly in the realm of peptide therapeutics, the strategic modification of amino acid building blocks is paramount. N-methylation, the substitution of an amide proton with a methyl group, is a key modification that confers significant pharmacological advantages. This alteration enhances metabolic stability by protecting against enzymatic degradation, improves membrane permeability and oral bioavailability, and introduces conformational constraints that can fine-tune binding affinity and selectivity.[1]
This guide focuses on (9H-fluoren-9-yl)methoxycarbonyl-N-methyl-DL-alanine (this compound), a derivative of the amino acid alanine. As a racemic (DL) mixture, this building block is employed in scenarios where stereospecificity at a particular position is not required or when generating peptide libraries for screening purposes.
Authored from the perspective of a Senior Application Scientist, this document provides an in-depth technical examination of this compound. We will delve into its synthesis, rigorous analytical characterization, and critically, the nuanced protocols required for its successful incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). The core challenge presented by this molecule—steric hindrance—will be addressed with field-proven strategies and optimized methodologies, ensuring researchers can harness its full potential.
Physicochemical Properties and Analytical Characterization
A thorough understanding of the physical and chemical properties of this compound is the foundation for its effective use. The data presented below are compiled from various commercial and public sources.
Key Properties
| Property | Value |
| CAS Number | 138774-92-2[2] |
| Molecular Formula | C₁₉H₁₉NO₄[2] |
| Molecular Weight | 325.36 g/mol [2] |
| Appearance | White to off-white solid/powder[3][4] |
| Storage Temperature | 2-8°C is recommended for long-term stability[5] |
| Solubility | Soluble in DMSO, DMF, and other polar organic solvents[3][6] |
| Purity (Typical) | ≥98% (HPLC)[2] |
Analytical Characterization Protocols
Rigorous analytical validation is non-negotiable to ensure the identity, purity, and stability of the amino acid derivative before its use in synthesis.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Causality: Reversed-phase HPLC is the gold standard for assessing the purity of Fmoc-amino acids. It separates the main compound from synthetic impurities, such as deletion products or byproducts from the Fmoc protection step.
-
Methodology:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Acetonitrile in water with 0.1% TFA.
-
Gradient: A linear gradient from 30% to 100% B over 15-20 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 265 nm and 301 nm (characteristic wavelengths for the Fmoc group).
-
Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
-
Causality: Mass spectrometry provides an exact mass measurement, offering definitive confirmation of the compound's identity.
-
Methodology:
-
Technique: Electrospray Ionization (ESI) is most common for this type of molecule.
-
Mode: Can be run in both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes.
-
Expected Mass [M+H]⁺: 326.14 m/z.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like acetonitrile or methanol.
-
Analysis: Infuse the sample directly or via LC-MS. The observed mass should match the theoretical mass within a narrow tolerance (typically <5 ppm for high-resolution instruments).
-
Synthesis of this compound
While commercially available, understanding the synthesis of Fmoc-N-Me-amino acids is crucial for specialized applications or custom synthesis. The Biron-Kessler method, an adaptation of earlier work by Fukuyama and Miller, is a robust and widely adopted strategy.[7] It circumvents direct methylation of the Fmoc-protected amine, which is inefficient.
Synthesis Workflow
The overall strategy involves temporarily protecting the carboxylic acid on a solid support, activating the amine for methylation using an ortho-nitrobenzenesulfonyl (o-NBS) group, performing the methylation, and then re-establishing the Fmoc protection.
Caption: Solid-phase synthesis workflow for this compound via the Biron-Kessler method.
Detailed Synthesis Protocol
This protocol is a representative procedure. Equivalents are based on the loading capacity of the 2-chlorotrityl chloride (2-CTC) resin.
-
Materials: DL-Alanine, Fmoc-OSu, 2-CTC Resin, Diisopropylethylamine (DIEA), Dichloromethane (DCM), Dimethylformamide (DMF), Piperidine, 2-nitrobenzenesulfonyl chloride (o-NBS-Cl), Methyl Iodide (MeI), 1,8-Diazabicycloundec-7-ene (DBU), 2-Mercaptoethanol, Hexafluoroisopropanol (HFIP).
-
Methodology:
-
Fmoc-DL-Ala-OH Synthesis: Synthesize Fmoc-DL-Ala-OH from DL-Alanine and Fmoc-OSu using standard Schotten-Baumann conditions.[8]
-
Resin Loading: Swell 2-CTC resin in DCM. Add a solution of Fmoc-DL-Ala-OH (1.5 eq) and DIEA (3.0 eq) in DCM. Agitate for 2-4 hours. Cap any remaining active sites with methanol.
-
Fmoc Deprotection: Wash the resin with DMF. Treat with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group. Wash thoroughly with DMF and DCM.
-
o-NBS Protection: Swell the resin in DCM. Add o-NBS-Cl (3.0 eq) and collidine (3.0 eq). Agitate for 1-2 hours.
-
Causality: The electron-withdrawing o-NBS group makes the remaining N-H proton acidic, facilitating its removal by a mild base for the subsequent methylation step.
-
-
N-Methylation: Wash the resin. In anhydrous DMF, add DBU (1.5 eq) followed by methyl iodide (5.0 eq). Agitate for 30-60 minutes. Repeat if necessary.
-
Self-Validation: Monitor reaction completion by taking a small resin sample, cleaving the product, and analyzing via LC-MS to check for complete conversion from the starting material to the methylated product.
-
-
o-NBS Deprotection: Wash the resin. Treat with a solution of 2-mercaptoethanol (10 eq) and DBU (5 eq) in DMF. Agitate for 2 x 15 minutes.
-
Causality: Mercaptoethanol acts as a nucleophile to displace the o-NBS group, which is facilitated by the base (DBU).
-
-
Final Fmoc Protection: Wash the resin. Add Fmoc-OSu (3.0 eq) and DIEA (3.0 eq) in DMF. Agitate for 2 hours.
-
Cleavage and Purification: Wash the resin extensively with DMF, DCM, and methanol, then dry. Cleave the final product from the resin using a mild solution of HFIP in DCM (e.g., 20% v/v). Evaporate the solvent and purify the crude product by recrystallization or flash chromatography.
-
Application in SPPS: Overcoming Steric Hindrance
The incorporation of this compound into a growing peptide chain is the most critical and challenging phase of its application. The N-methyl group introduces significant steric bulk around the nitrogen atom, which dramatically slows down the kinetics of peptide bond formation.[9]
The Coupling Challenge: A Mechanistic View
Standard coupling reagents like HBTU or DIC/HOBt are often insufficient to overcome the high activation energy required for the sterically hindered secondary amine to attack the activated carboxyl group. This leads to incomplete reactions, resulting in the dreaded formation of deletion sequences where the N-methylated residue is skipped entirely.[9]
Sources
- 1. peptide.com [peptide.com]
- 2. Fmoc-D-N-Me-Ala-OH Novabiochem 138774-92-2 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Fmoc-D-Me-Ala-OH | 138774-92-2 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Properties of N-Methylated Amino Acids in Peptides
Introduction: The Strategic Imperative of N-Methylation in Peptide Drug Development
Peptides represent a highly potent and selective class of therapeutic agents. However, their translation into effective drugs is often impeded by inherent pharmacological weaknesses, notably poor metabolic stability and limited cell permeability.[1][2] A powerful and widely adopted strategy to surmount these obstacles is the N-methylation of the peptide backbone.[1][2][3] This modification, the substitution of an amide proton with a methyl group, instigates profound changes in the peptide's physicochemical and biological properties.[1][4] These alterations can lead to marked improvements in pharmacokinetic profiles, including enhanced stability against enzymatic degradation, increased membrane permeability, and the potential for oral bioavailability.[1][3][5][6][7][8] This guide provides an in-depth exploration of the core principles of N-methylation, its impact on peptide properties, and the experimental methodologies crucial for its successful implementation in drug design.
The Multifaceted Impact of N-Methylation on Peptide Properties
The introduction of a methyl group onto the amide nitrogen of a peptide backbone sets off a cascade of structural and functional modifications that can be strategically leveraged in the design of peptide-based therapeutics.[1]
Conformational Control and Receptor Binding
N-methylation imposes significant steric hindrance, which restricts the conformational freedom of the peptide backbone.[1][4] This reduction in flexibility can pre-organize the peptide into a bioactive conformation, potentially leading to enhanced binding affinity and selectivity for its target receptor.[1] However, the position of N-methylation is of paramount importance, as incorrect placement can disrupt the necessary conformation for biological activity and lead to a decrease in affinity.[1][4]
A key structural consequence of N-methylation is its influence on the cis-trans isomerization of the peptide bond. While the trans conformation is energetically favored in most peptide bonds, the steric clash introduced by the N-methyl group can lower the energy barrier to the cis conformation.[9][10] This can lead to a significant population of cis isomers, which can present a unique three-dimensional structure with altered biological activity.[1] The presence of N-methyldehydroamino acids has been shown to be a promising tool for inducing the cis configuration of the amide bond.[11]
Enhanced Proteolytic Stability
One of the most significant advantages of N-methylation is the dramatic increase in resistance to enzymatic degradation.[6][7][12][13] Proteases recognize and bind to the peptide backbone through a network of hydrogen bonds. The substitution of an amide proton with a methyl group disrupts these crucial interactions and sterically hinders the approach of the enzyme to the scissile peptide bond.[6] This "steric shield" effectively inhibits cleavage, leading to a substantially longer in vivo half-life.[6] Notably, a single N-methyl group can confer protection over a four-residue window.[6]
| Peptide | Modification | Protease | Half-life (t½) | Fold Increase in Stability |
| G-protein-binding peptide (DKLYWWEFL) | Non-methylated | Trypsin | ~2.5 min | - |
| N-Me-D (at P2 position) | Trypsin | 3 h | 72 | |
| N-Me-K (at P1 position) | Trypsin | > 42 h | > 1000 | |
| N-Me-L (at P1' position) | Trypsin | > 42 h | > 1000 | |
| N-Me-Y (at P2' position) | Trypsin | > 42 h | > 1000 | |
| Data sourced from a study on N-methyl scanning mutagenesis.[6] |
Improved Cell Permeability and Oral Bioavailability
A major hurdle for peptide drugs is their poor ability to cross cell membranes. N-methylation addresses this by reducing the peptide's hydrogen-bonding capacity.[1][4] The removal of the amide proton, a hydrogen bond donor, increases the lipophilicity of the peptide.[4][7][12] This facilitates the desolvation process required for the peptide to partition from the aqueous extracellular environment into the hydrophobic lipid bilayer of the cell membrane, leading to improved passive diffusion.[1] In some cases, this enhancement in membrane permeability can translate into oral bioavailability, a highly sought-after property for therapeutic peptides.[1][8] The immunosuppressant cyclosporine A, a naturally occurring peptide with seven N-methylated residues, is a prime example of an orally available peptide drug.[14][15]
Synthesis and Characterization of N-Methylated Peptides
The incorporation of N-methylated amino acids into a peptide sequence presents unique synthetic challenges that require specialized protocols and careful analytical characterization.
Synthetic Strategies
There are two primary approaches for synthesizing N-methylated peptides: the incorporation of pre-synthesized N-methylated amino acid monomers and on-resin N-methylation.
-
Incorporation of Pre-synthesized Monomers: This method involves the use of commercially available or custom-synthesized Fmoc-N-Me-Amino Acid-OH building blocks.[12][16] While straightforward, it can be expensive, and the variety of commercially available N-methylated amino acids is limited.[16]
-
On-Resin N-Methylation: This versatile and cost-effective strategy involves the site-specific methylation of a peptide backbone amide directly on the solid support.[16] A widely used method is a three-step procedure involving sulfonylation, methylation, and desulfonylation.[17]
A significant challenge in the synthesis of N-methylated peptides is the steric hindrance at the N-methylated amine, which makes the subsequent coupling step difficult.[4][16][18] This often leads to incomplete reactions and lower yields.[4][19][20] To overcome this, highly efficient coupling reagents such as HATU, PyAOP, or PyBOP/HOAt are often employed, sometimes in combination with microwave assistance to enhance reaction rates.[5][19][20][21]
Caption: General workflow for on-resin N-methylation and subsequent peptide elongation.
Analytical Characterization
A multi-faceted analytical approach is essential to confirm the identity, purity, and structural integrity of N-methylated peptides.[22]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique for both the purification and purity assessment of synthetic peptides.[6][22] N-methyl-rich peptides can sometimes show multiple peaks on HPLC profiles due to the slow interconversion between cis and trans conformers.[19][20]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of the methyl group(s).[6][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the three-dimensional structure and dynamics of peptides in solution.[22] Key 2D NMR experiments like TOCSY and ROESY (or NOESY) are crucial for assigning proton signals and determining the peptide's conformation, including the cis/trans isomerization state of the N-methylated amide bond.[22] The N-methyl group typically appears as a singlet in the 1H NMR spectrum, usually between 2.5 and 3.5 ppm.[22]
Caption: Interconnectivity of analytical techniques for comprehensive characterization.
Experimental Protocols
Protocol: On-Resin N-Methylation of a Peptide
This protocol describes a general method for the site-selective N-methylation of a peptide on a solid support.
-
Resin Swelling: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for at least 30 minutes.[18]
-
Sulfonylation:
-
Prepare a solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and 4-(dimethylamino)pyridine (DMAP) in N-methylpyrrolidone (NMP).
-
Add the solution to the resin and shake for 2 hours.
-
Wash the resin thoroughly with NMP and dichloromethane (DCM).
-
-
Methylation:
-
Prepare a solution of dimethyl sulfate and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP.
-
Add the solution to the resin and shake for 5 minutes. Repeat this step.
-
Wash the resin with NMP.
-
-
Desulfonylation:
-
Prepare a solution of 2-mercaptoethanol and DBU in NMP.
-
Add the solution to the resin and shake for 5 minutes. Repeat this step.
-
Wash the resin with NMP and DCM.
-
-
Coupling of the Next Amino Acid:
-
Dissolve the Fmoc-protected amino acid and a coupling agent (e.g., HATU) in DMF.
-
Add a base (e.g., N,N-diisopropylethylamine, DIPEA) and allow the mixture to pre-activate for a few minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test such as the bromophenol blue test.[18][21]
-
Protocol: Proteolytic Stability Assay
This protocol outlines a general procedure to assess the stability of an N-methylated peptide against enzymatic degradation.
-
Peptide Synthesis and Purification: Synthesize both the N-methylated and the corresponding non-methylated control peptide using solid-phase peptide synthesis (SPPS).[6] Purify the crude peptides by RP-HPLC to >95% purity and confirm their identity by mass spectrometry.[6]
-
Reaction Setup:
-
Dissolve the peptide in an appropriate assay buffer (e.g., phosphate-buffered saline, PBS).
-
Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin) in the same buffer.
-
-
Enzymatic Digestion:
-
Incubate the peptide solution at 37°C.
-
Initiate the reaction by adding the protease solution to the peptide solution at a specific enzyme-to-substrate ratio.
-
-
Time-Course Analysis:
-
At various time points, withdraw aliquots from the reaction mixture.
-
Quench the enzymatic reaction immediately by adding an acid (e.g., trifluoroacetic acid, TFA).
-
-
Quantification:
-
Analyze the quenched samples by RP-HPLC.
-
Quantify the amount of remaining intact peptide by integrating the area of the corresponding peak in the chromatogram.
-
Calculate the half-life (t½) of the peptide by plotting the percentage of remaining peptide against time.
-
Conclusion: N-Methylation as a Cornerstone of Modern Peptide Drug Design
N-methylation is a highly effective and broadly applicable strategy in the development of peptide-based therapeutics.[1] By judiciously introducing methyl groups into the peptide backbone, researchers can systematically address many of the inherent pharmacokinetic limitations of peptides.[1][3][8] The ability to fine-tune conformational properties through N-methylation also provides a powerful tool for enhancing target affinity and selectivity.[1][2][23] As our understanding of the nuanced effects of N-methylation continues to grow, so too will its importance in the design and development of the next generation of peptide drugs.
References
- Application Notes and Protocols for Solid-Phase Peptide Synthesis of N-Methylated Peptides - Benchchem.
- Should My Peptide Be Methylated? - LifeTein.
- Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments.
- N-Methylation: A Key to Unlocking Peptide Stability Against Proteolytic Degradation - Benchchem.
- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini Reviews in Medicinal Chemistry.
- Application Notes and Protocols for the Analytical Characterization of Peptides Containing N-Methyl-L-threonine (H-Thr(Me) - Benchchem.
- Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research.
- cis-trans-isomerism of the peptide bond in N-methylated alanine dipeptides.
- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry.
- The Strategic Role of N-Methylation in Peptide Drug Development: A Technical Guide - Benchchem.
- N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research.
- N-methylation of peptides: a new perspective in medicinal chemistry. Semantic Scholar.
- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed.
- N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. ResearchGate.
- Solid-phase synthesis and characterization of N-methyl-rich peptides. Ovid.
- Ribosomal Synthesis of N-Methyl Peptides. Journal of the American Chemical Society.
- N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. PubMed.
- Application Notes and Protocols for the Incorporation of N-Methylated Amino Acids in Peptides - Benchchem.
- Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications.
- On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. NIH.
- N -methylation in amino acids and peptides: Scope and limitations. ResearchGate.
- Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed.
- N-methylation in amino acids and peptides: Scope and limitations. PubMed.
- strategies to overcome steric hindrance in N-methylated peptide synthesis - Benchchem.
- Schematic representation of the conformational hypothesis and on-resin... ResearchGate.
- N-Methylation as a Strategy for Enhancing the Affinity and Selectivity of RNA-binding Peptides: Application to the HIV-1 Frameshift-Stimulating RNA. NIH.
- Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides. ResearchGate.
- The cis-trans isomerization of N-methyl-α,β-dehydroamino acids. PubMed.
- A Comparative Guide to NMR Analysis of N-Methyl-L-threonine Incorp - Benchchem.
- Backbone N-modified peptides: beyond N-methylation. Dipòsit Digital de la UB.
- N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv.
- Site-Selective N-Methylation of Peptides on Solid Support (1997). SciSpace.
- Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. ResearchGate.
- Amide isomerization pathways: Electronic and structural background of protonation- and deprotonation-mediated cis-trans interconversions.
- ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate.
- Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. NIH.
- Cis/trans configurations of the peptide C - N bonds: Isomerization and photoswitching. ResearchGate.
- Structures of trans and cis N-methyl acetamide and their two isomerization transition states. ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 9. cis-trans-isomerism of the peptide bond in N-methylated alanine dipeptides | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. The cis-trans isomerization of N-methyl-α,β-dehydroamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ovid.com [ovid.com]
- 21. peptide.com [peptide.com]
- 22. benchchem.com [benchchem.com]
- 23. N-Methylation as a Strategy for Enhancing the Affinity and Selectivity of RNA-binding Peptides: Application to the HIV-1 Frameshift-Stimulating RNA - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of Fmoc-N-Me-DL-Ala-OH in Dimethyl Sulfoxide (DMSO)
This in-depth technical guide provides a comprehensive analysis of the solubility of Fmoc-N-Me-DL-Ala-OH in dimethyl sulfoxide (DMSO), a critical parameter for researchers, scientists, and professionals in drug development and peptide synthesis. This document moves beyond simple solubility values to explore the underlying chemical principles, provide actionable laboratory protocols, and offer expert insights to ensure reliable and reproducible results.
Executive Summary: The Significance of Solubility in Peptide Synthesis
Nα-Fmoc-N-methyl-DL-alanine (this compound) is a pivotal building block in modern solid-phase peptide synthesis (SPPS). The incorporation of N-methylated amino acids into peptide sequences is a widely employed strategy to enhance metabolic stability, improve cell permeability, and modulate conformation. However, the successful coupling of these modified amino acids is fundamentally dependent on their efficient dissolution in an appropriate solvent. Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent frequently utilized in peptide chemistry for its exceptional ability to dissolve a wide range of organic molecules, including protected amino acids. A thorough understanding of the solubility of this compound in DMSO is, therefore, not merely a matter of procedural convenience but a cornerstone of successful peptide synthesis.
Physicochemical Properties and Their Impact on Solubility
This compound is a derivative of the amino acid alanine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and a methyl group on the nitrogen atom. These modifications significantly influence its solubility characteristics.
| Property | Value | Impact on Solubility |
| Molecular Formula | C₁₉H₁₉NO₄ | The overall composition contributes to the molecular weight and polarity. |
| Molecular Weight | 325.36 g/mol | A moderate molecular weight that does not inherently hinder solubility in strong organic solvents. |
| Appearance | White to off-white solid/powder | The physical form necessitates dissolution for use in solution-phase or solid-phase synthesis. [No specific citation found] |
| Fmoc Group | Present | The large, hydrophobic Fmoc group can promote aggregation in some solvents, but DMSO is generally effective at solvating such structures.[1] |
| N-Methyl Group | Present | N-methylation can disrupt intermolecular hydrogen bonding that leads to aggregation, potentially increasing solubility compared to its non-methylated counterpart.[2] |
| Racemic Mixture (DL) | Present | The presence of both D and L enantiomers can sometimes influence crystal packing and, consequently, the energy required for dissolution. However, for solubility in a strong solvent like DMSO, this effect is generally minimal.[3] |
Quantitative Solubility of this compound in DMSO
Based on available data from leading chemical suppliers, this compound exhibits high solubility in DMSO.
| Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) | Conditions and Notes | Source |
| DMSO | 100 mg/mL | 307.35 mM | May require ultrasonication for complete dissolution. The use of hygroscopic (wet) DMSO can significantly decrease solubility. | [4][5] |
This high solubility underscores the suitability of DMSO as a primary solvent for preparing stock solutions of this compound for use in automated peptide synthesizers or manual coupling reactions.
The Role of DMSO as a Solvent for Protected Amino Acids
Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent with a strong ability to act as a hydrogen bond acceptor. This property is key to its effectiveness in dissolving compounds like this compound. The oxygen atom in DMSO can effectively solvate the acidic proton of the carboxyl group, while the polar nature of the S=O bond can interact favorably with the dipoles within the protected amino acid.
Furthermore, DMSO is known to disrupt the aggregation of peptide chains and protected amino acids, which can be a significant hurdle in peptide synthesis.[1][6] The hydrophobic Fmoc groups have a tendency to stack via π-π interactions, leading to poor solubility. DMSO can intercalate between these aromatic systems, breaking up aggregates and promoting dissolution.
Experimental Protocol: Determination of this compound Solubility in DMSO
To ensure self-validating and reproducible results, the following detailed protocol for determining the solubility of this compound in DMSO is provided.
Objective: To accurately determine the saturation solubility of this compound in anhydrous DMSO at a controlled temperature.
Materials:
-
This compound (high purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9%)
-
Analytical balance (readable to 0.01 mg)
-
Vortex mixer
-
Ultrasonic bath with temperature control
-
Thermostatic shaker or incubator
-
Microcentrifuge
-
Calibrated positive displacement pipettes
-
HPLC-grade DMSO for dilution
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and appropriate glassware
Methodology:
-
Preparation of Supersaturated Slurries:
-
Accurately weigh approximately 120 mg of this compound into several 2 mL microcentrifuge tubes. The use of an excess of solute is crucial to ensure saturation is reached.
-
Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to each tube.
-
Tightly cap the tubes to prevent moisture absorption.
-
-
Equilibration:
-
Place the tubes in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the slurries for a minimum of 24 hours to ensure that equilibrium is reached. Intermittent vortexing and sonication (e.g., 15 minutes every 8 hours) can aid in achieving equilibrium, but the final hours should be agitation only.[4][5]
-
-
Phase Separation:
-
After the equilibration period, centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Carefully inspect the supernatant to ensure it is clear and free of any particulate matter.
-
-
Sample Preparation for Analysis:
-
Without disturbing the pellet, carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant.
-
Accurately dilute the supernatant with a known volume of fresh, anhydrous DMSO to a concentration suitable for HPLC analysis. A serial dilution may be necessary.
-
-
Quantitative Analysis via HPLC:
-
Prepare a series of calibration standards of this compound of known concentrations in DMSO.
-
Analyze the calibration standards and the diluted sample by HPLC, monitoring at a wavelength appropriate for the Fmoc group (typically around 265 nm or 301 nm).
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Back-calculate the concentration of the original, undiluted supernatant to determine the saturation solubility.
-
Diagram of the Solubility Determination Workflow
Caption: Workflow for the experimental determination of solubility.
Factors Influencing the Solubility of this compound in DMSO
Several factors can influence the observed solubility and the rate of dissolution:
-
Purity of the Solute: Impurities in the this compound can alter its solubility characteristics.
-
Purity of the Solvent: The presence of water in DMSO is particularly detrimental.[4][5] DMSO is highly hygroscopic and will readily absorb moisture from the atmosphere. Water can form strong hydrogen bonds with the solute, potentially leading to the formation of less soluble hydrates or simply reducing the solvating power of the DMSO. It is imperative to use anhydrous DMSO from a freshly opened container for best results.
-
Temperature: Generally, the solubility of solids in liquids increases with temperature. For sparingly soluble compounds, gentle warming (e.g., to 30-40°C) can be employed to aid dissolution.[3] However, for a highly soluble compound like this compound, this is often unnecessary and may risk thermal degradation of the Fmoc group if temperatures are excessive.
-
Physical Form: The particle size and crystal morphology of the solid can affect the rate of dissolution, though not the equilibrium solubility. Micronized powders will dissolve faster than large crystals.
-
Mechanical Agitation: Methods such as vortexing, stirring, and sonication increase the interaction between the solvent and the solute, accelerating the dissolution process.[3] Sonication is particularly effective at breaking up small agglomerates of solid particles.
Troubleshooting Common Solubility Issues
While this compound is highly soluble in DMSO, researchers may occasionally encounter difficulties.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Dissolution at Expected Concentrations | 1. Hygroscopic (wet) DMSO. 2. Insufficient agitation/sonication. 3. Low-quality or impure solute. | 1. Use fresh, anhydrous DMSO from a sealed container. 2. Apply gentle heating (30-40°C) with vortexing and/or sonication. 3. Verify the purity of the this compound. |
| Precipitation Upon Standing | 1. Solution was supersaturated (e.g., by heating and then cooling). 2. Absorption of atmospheric moisture into the DMSO solution. | 1. Ensure the solution is not supersaturated by allowing it to equilibrate at the working temperature. 2. Store stock solutions in tightly sealed containers with a desiccant. |
| Slow Dissolution Rate | 1. Large particle size of the solid. 2. Inadequate mechanical agitation. | 1. If possible, use a finely powdered form of the amino acid. 2. Increase the duration and/or intensity of vortexing or sonication. |
Logical Relationship Diagram for Troubleshooting
Caption: Troubleshooting logic for dissolution issues.
Conclusion and Best Practices
This compound demonstrates excellent solubility in dimethyl sulfoxide, with reported values around 100 mg/mL (307.35 mM). This makes DMSO an ideal solvent for preparing concentrated stock solutions for peptide synthesis. To ensure successful and reproducible dissolution, it is critical to use high-purity, anhydrous DMSO and to employ mechanical agitation, such as sonication, to overcome any kinetic barriers to dissolution. By following the detailed protocols and understanding the factors that influence solubility outlined in this guide, researchers can confidently and effectively utilize this compound in their synthetic workflows.
References
-
Solubility of Fmoc protected amino acids used in Project C. - ResearchGate. ResearchGate. [Link]
-
Protein precipitation and denaturation by dimethyl sulfoxide - PubMed - NIH. National Center for Biotechnology Information. [Link]
-
The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
-
Solvents for Solid Phase Peptide Synthesis. AAPPTec. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Stereochemical Integrity in N-Methylated Peptide Synthesis: Fmoc-N-Me-DL-Ala-OH vs. Fmoc-N-Me-L-Ala-OH
Abstract
N-methylation is a cornerstone modification in peptide drug development, enhancing metabolic stability, membrane permeability, and receptor affinity.[1][2][3] However, the introduction of an N-methyl group also presents significant synthetic challenges, most notably increased steric hindrance and a heightened risk of racemization during peptide bond formation.[4][5] This guide provides an in-depth technical analysis comparing two common building blocks for this modification: the enantiomerically pure Fmoc-N-Me-L-Ala-OH and its racemic counterpart, Fmoc-N-Me-DL-Ala-OH . We will dissect the profound implications of choosing a racemic mixture over a pure enantiomer, offering field-proven protocols, mechanistic insights, and robust analytical strategies to ensure the synthesis of stereochemically defined and therapeutically viable peptides.
The Strategic Importance of N-Methylation and Stereochemistry
The substitution of an amide proton with a methyl group on the peptide backbone confers several advantageous pharmacokinetic properties.[6] This modification restricts the conformational flexibility of the peptide backbone and can disrupt hydrogen bonding networks, leading to improved resistance to enzymatic degradation and enhanced cell penetration.[2][3]
However, the chirality of the amino acid alpha-carbon (α-carbon) is fundamental to a peptide's three-dimensional structure and, consequently, its biological function. The vast majority of naturally occurring peptides are constructed from L-amino acids. The introduction of a D-amino acid, whether intentional or as a contaminant, creates a diastereomer of the target peptide.[7][8] These diastereomers possess different physicochemical properties and can exhibit dramatically altered—or even opposing—biological activities. Therefore, controlling stereochemistry is not merely a matter of purity; it is a critical determinant of a drug candidate's efficacy and safety.
Head-to-Head Comparison: Fmoc-N-Me-L-Ala-OH vs. This compound
The primary distinction between these two reagents lies in their stereochemical composition. Fmoc-N-Me-L-Ala-OH consists solely of the (S)-enantiomer, while this compound is an equimolar mixture of the (S)-enantiomer (L) and the (R)-enantiomer (D).
Physicochemical Properties
| Property | Fmoc-N-Me-L-Ala-OH | This compound |
| Synonyms | N-α-Fmoc-N-α-methyl-L-alanine | N-α-Fmoc-N-α-methyl-DL-alanine |
| CAS Number | 84000-07-7[9][10] | 138774-92-2 (D-form)[11][12] |
| Molecular Formula | C₁₉H₁₉NO₄[9] | C₁₉H₁₉NO₄ |
| Molecular Weight | 325.36 g/mol [10][13] | 325.36 g/mol [11] |
| Appearance | White to off-white powder[9] | White to off-white powder |
| Melting Point | 155 - 157 °C[9] | Varies (typically lower than pure enantiomer) |
| Optical Rotation | [a]D²⁰ = -20 ± 2º (c=1 in DMF)[9] | Not applicable (racemic mixture) |
| Purity (Chiral) | ≥ 99%[9] | ~50% L-isomer, ~50% D-isomer |
The Synthetic Cascade: Implications of Using a Racemic Mixture
Utilizing this compound in a standard solid-phase peptide synthesis (SPPS) workflow, where the rest of the sequence is composed of L-amino acids, will inevitably result in the formation of two distinct peptide populations: the desired all-L peptide and a diastereomeric peptide containing a single D-N-Me-Ala residue.
This outcome has critical downstream consequences:
-
Complex Purification: Diastereomers often exhibit very similar hydrophobicities, making their separation by standard reverse-phase HPLC (RP-HPLC) extremely challenging, if not impossible.[7][14] This necessitates specialized, and often lower-yield, purification techniques.
-
Ambiguous Biological Data: If the diastereomeric mixture is not separated, any subsequent biological assays will produce a convoluted result, representing the combined activities of both peptides. This can mask the true potency of the desired compound or introduce misleading off-target effects.
-
Regulatory Hurdles: For therapeutic development, regulatory bodies require stringent characterization and purity of the active pharmaceutical ingredient (API). A poorly defined diastereomeric mixture is unacceptable.
Field-Proven Protocol: Coupling Fmoc-N-Me-L-Ala-OH in SPPS
The coupling of N-methylated amino acids is notoriously difficult due to the steric hindrance imposed by the N-methyl group, which impedes the approach of the activated carboxyl group.[4][15] This necessitates the use of highly potent coupling reagents and optimized conditions to drive the reaction to completion and minimize side reactions, especially racemization.[5]
Recommended Reagents & Rationale:
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU is superior to standard reagents like HBTU for hindered couplings.[16][17][18] It forms a highly reactive OAt-active ester, and the pyridine nitrogen is thought to stabilize the transition state, accelerating the reaction.[19]
-
Base: N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) . DIEA is a non-nucleophilic base commonly used to activate the carboxylic acid.[20] NMM is a weaker base and can sometimes offer a lower risk of racemization, making it a good alternative.[5][21]
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF).
Step-by-Step Methodology:
-
Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group from the resin-bound peptide (confirmed by a positive Kaiser test or equivalent), thoroughly wash the resin with DMF (5 x 1 min) to remove residual piperidine.
-
Activation Mixture Preparation (Pre-activation):
-
In a separate vessel, dissolve Fmoc-N-Me-L-Ala-OH (4 equivalents) relative to the resin substitution.
-
Add HATU (3.9 equivalents) .
-
Add anhydrous DMF to dissolve the solids.
-
Add DIEA (8 equivalents) .
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. This step is crucial for forming the active ester.[16]
-
-
Coupling Reaction:
-
Drain the DMF from the washed resin.
-
Immediately add the pre-activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for a minimum of 2 hours. For particularly difficult sequences (e.g., coupling onto another N-methylated residue), extend the coupling time to 4 hours or consider a double coupling.[4]
-
-
Monitoring for Completion:
-
The standard ninhydrin (Kaiser) test will not work for detecting the secondary amine of an N-methylated residue.
-
Use the Bromophenol Blue (BPB) test. [16] Take a small sample of resin beads, wash them with DMF, then methanol, and add a drop of BPB solution.
-
Yellow/Clear Beads: Coupling is complete (no free amine).
-
Blue/Green Beads: Coupling is incomplete (free amine present). If incomplete, drain the reaction vessel and perform a second coupling with a freshly prepared activation mixture.
-
-
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF (5 x 1 min) to remove excess reagents and byproducts. Proceed to the next deprotection/coupling cycle.
Analytical Characterization and Quality Control
Rigorous analytical methods are essential to confirm the identity and purity of the final peptide, especially concerning its stereochemical integrity.
Analytical Techniques
| Technique | Purpose | Expected Outcome for Fmoc-N-Me-L-Ala-OH Synthesis | Expected Outcome for this compound Synthesis |
| RP-HPLC | Assess purity and identify major impurities. | A single major peak corresponding to the target peptide. | Two closely eluting or co-eluting peaks of similar intensity representing the diastereomers.[14][22] |
| Mass Spectrometry (MS) | Confirm the molecular weight of the product. | A mass signal matching the theoretical mass of the desired peptide. | A single mass signal, as diastereomers are isobaric (have the same mass). MS alone cannot distinguish them.[23] |
| Chiral Chromatography / Capillary Electrophoresis (CE) | Separate and quantify stereoisomers.[24] | A single peak, confirming enantiomeric purity. | Two distinct peaks, allowing for the quantification of the diastereomeric ratio (expected to be ~1:1).[7][25] |
| Tandem MS (MS/MS) | Sequence confirmation and potential diastereomer differentiation. | Fragmentation pattern confirms the peptide sequence. | Fragmentation patterns of the separated diastereomers may show subtle differences, aiding in their identification.[23] |
Conclusion and Best Practices
The choice between Fmoc-N-Me-L-Ala-OH and this compound is a critical decision with far-reaching consequences for the success of a peptide synthesis campaign.
-
Prioritize Stereochemical Purity: For any application in drug discovery, diagnostics, or basic research where biological activity is being investigated, the use of enantiomerically pure Fmoc-N-Me-L-Ala-OH is mandatory.
-
Employ Potent Coupling Reagents: The inherent steric hindrance of N-methylated amino acids requires robust activation. HATU is the recommended reagent for achieving high coupling efficiencies.
-
Validate with Appropriate Monitoring: Do not rely on the Kaiser test. The Bromophenol Blue test is a reliable method for monitoring the completion of coupling reactions onto secondary amines.
-
Invest in Rigorous Analysis: Always confirm the identity, purity, and stereochemical integrity of your final product using a combination of RP-HPLC, Mass Spectrometry, and, if necessary, chiral separation techniques.
By adhering to these principles, researchers can confidently incorporate N-methylated residues into their peptide sequences, unlocking the therapeutic potential of this powerful modification while maintaining absolute control over the final product's stereochemistry.
References
-
Li, P., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]
-
Szele, I., & Rónai, Á. Z. (2015). Peptide Diastereomers, Separation of. ResearchGate. [Link]
-
Aapptec Peptides. (n.d.). Fmoc-MeAla-OH. Retrieved from [Link]
-
Euerby, M. R., & Partridge, L. Z. (2001). Separation of Peptide Diastereomers. Encyclopedia of Chromatography. [Link]
-
Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. [Link]
-
Eiceman, G. A., & Glinyanage, S. (2000). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Electrophoresis, 21(1), 179-86. [Link]
-
Biron, E., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1374-83. [Link]
-
Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. [Link]
-
Chen, Y., et al. (2009). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 877(24), 2469-2476. [Link]
-
Glinyanage, S., & Eiceman, G. A. (2000). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. ResearchGate. [Link]
-
Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. International Journal of Peptide Research and Therapeutics, 20, 3-26. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Li, L., et al. (2020). Analysis of Peptide Stereochemistry in Single Cells by Capillary Electrophoresis—Trapped Ion Mobility Spectrometry Mass Spectrometry. Analytical Chemistry, 92(15), 10582-10590. [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
Ovadia, O., et al. (2011). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Science, 17(8), 560-568. [Link]
-
Katritzky, A. R., et al. (1998). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 63(26), 9687-9690. [Link]
-
National Center for Biotechnology Information. (n.d.). Fmoc-[D]Ala-OH. PubChem Compound Summary for CID 71308938. [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (2R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid. PubChem Compound Summary for CID 11625907. [Link]
-
Biron, E., & Kessler, H. (2010). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Methods in Molecular Biology, 611, 199-211. [Link]
-
Nanda, J. (2014, December 20). How can I separate two diastreomeric peptides with a reverse phase column? ResearchGate. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
National Center for Biotechnology Information. (n.d.). Fmoc-L-Ala-L-Ala-OH. PubChem Compound Summary for CID 7019063. [Link]
-
Katritzky, A. R., et al. (1998). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 63(26), 9687–9690. [Link]
-
Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Dicyanoolefins. The Journal of Organic Chemistry, 87(19), 13045–13056. [Link]
-
Miranda, L. P., & Kent, S. B. (2000). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 97(12), 6453-6458. [Link]
Sources
- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Peptide Diastereomers [ouci.dntb.gov.ua]
- 9. chemimpex.com [chemimpex.com]
- 10. Fmoc-N-Me-Ala-OH Novabiochem 84000-07-7 [sigmaaldrich.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. (2R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid | C19H19NO4 | CID 688633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Fmoc-N-Me-Ala-OH ≥97.0% (sum of enantiomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 16. peptide.com [peptide.com]
- 17. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 18. pnas.org [pnas.org]
- 19. HATU - Wikipedia [en.wikipedia.org]
- 20. youtube.com [youtube.com]
- 21. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 22. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Analysis of Peptide Stereochemistry in Single Cells by Capillary Electrophoresis—Trapped Ion Mobility Spectrometry Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Senior Application Scientist's In-Depth Guide to the Safe Handling and Storage of Fmoc-Protected Amino Acids
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Protocol – A Culture of Safety and Scientific Rigor
In the realm of peptide synthesis, the 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS).[1][] Its utility, however, is matched by the need for meticulous handling and storage to ensure not only the safety of laboratory personnel but also the integrity and purity of the final peptide product. This guide moves beyond a simple recitation of safety data sheet (SDS) information. As a senior application scientist, my objective is to provide a comprehensive resource grounded in the principles of chemical reactivity, stability, and occupational hygiene. We will explore the "why" behind the protocols, fostering a deeper understanding that is the bedrock of a robust safety culture and reproducible, high-quality research.
The Chemical Nature of Fmoc-Protected Amino Acids: A Duality of Stability and Labile Protection
Fmoc-protected amino acids are crystalline solids, often appearing as a white to off-white powder.[3][4] The Fmoc group's primary role is to temporarily block the α-amino group of an amino acid, preventing self-polymerization and directing the sequence of addition during SPPS.[][5] This protection strategy is lauded for its orthogonality; the Fmoc group is labile to mild basic conditions, while the side-chain protecting groups are typically acid-labile.[5][6] This allows for selective deprotection at each cycle of peptide elongation.
The very feature that makes the Fmoc group so effective—its base lability—is also the crux of its handling and storage requirements. Exposure to incompatible conditions can lead to premature deprotection, degradation, and the introduction of impurities that can be challenging to remove from the final peptide product.
Inherent Stability and Potential Degradation Pathways
While generally stable when stored correctly, Fmoc-amino acids are susceptible to several degradation pathways:
-
Moisture-Induced Hydrolysis: Fmoc-amino acids are sensitive to moisture.[7] Water can facilitate the hydrolysis of the carbamate linkage, leading to the formation of the free amino acid and Fmoc-related byproducts.
-
Base-Catalyzed Decomposition: The Fmoc group is designed to be removed by a base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[5][8] Accidental exposure to basic conditions during storage or handling (e.g., cross-contamination with amine-containing reagents) will initiate premature deprotection.
-
Formation of Impurities: The synthesis and storage of Fmoc-amino acids can lead to the formation of several impurities that can negatively impact peptide synthesis:
-
Dipeptides: Self-condensation can occur, leading to the formation of Fmoc-dipeptides.[9]
-
Free Amino Acid: Incomplete protection or degradation can result in the presence of the unprotected amino acid, which can affect coupling efficiency.[9]
-
Acetic Acid: Residual acetic acid from the manufacturing process can cause chain termination during peptide synthesis.[9]
-
Hazard Identification and Risk Mitigation: A Proactive Approach
While not classified as acutely toxic, Fmoc-protected amino acids are chemical reagents that require respectful and careful handling.[10] The primary hazards are associated with their physical form (powder) and their potential to cause irritation.
-
Inhalation: As fine powders, they can be easily aerosolized during weighing and transfer, posing an inhalation risk that may cause respiratory tract irritation.[7][11][12][13]
-
Skin and Eye Contact: Direct contact with the powder or solutions can cause skin and eye irritation.[7][14]
-
Environmental Hazards: Some derivatives, particularly those containing halogens, may be hazardous to the aquatic environment with long-lasting effects.[10]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling Fmoc-amino acids. The following table outlines the minimum required PPE and the rationale for its use.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses.[3][10][15] | Protects eyes from airborne dust particles and accidental splashes of solutions.[3][10] |
| Hand Protection | Nitrile gloves. For prolonged handling, consider double-gloving.[10][15][16] | Provides a barrier against skin contact.[10] Nitrile offers good chemical resistance to the solvents commonly used with these reagents. |
| Body Protection | A standard laboratory coat, fully buttoned.[3][16][17] | Protects skin and personal clothing from contamination.[3][10] |
| Respiratory Protection | A NIOSH-approved N95 or equivalent respirator, particularly when handling large quantities or in areas with inadequate ventilation.[10][16] | Prevents the inhalation of fine powders.[10] |
Storage and Handling: Preserving Purity and Ensuring Safety
The adage "a clean experiment starts with clean reagents" is particularly true for SPPS. The proper storage and handling of Fmoc-amino acids are critical for preventing their degradation and ensuring the successful synthesis of high-purity peptides.
Storage Conditions: A Controlled Environment
-
Temperature: For long-term storage, it is recommended to store Fmoc-amino acids at 5°C or colder, with -20°C being a common and effective temperature.[7][9][18] While they can be stored at room temperature for short periods, colder temperatures significantly slow down potential degradation pathways.[18][19]
-
Atmosphere: Store in a tightly sealed container to protect from moisture.[18] For particularly sensitive derivatives or for long-term archival storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.[7]
-
Light: Protect from direct light, as some derivatives may be light-sensitive.[18][]
Experimental Workflow: A Step-by-Step Protocol for Safe Handling
The following protocol outlines the best practices for handling Fmoc-amino acids during a typical laboratory workflow, such as preparing for a coupling reaction in SPPS.
Preparation:
-
Don PPE: Before entering the chemical handling area, ensure all necessary PPE is worn correctly.[10]
-
Work in a Fume Hood: To minimize inhalation risks, always handle the powdered form of Fmoc-amino acids in a certified chemical fume hood.[7][10]
-
Prepare a Clean Workspace: Ensure the work area is clean and free of any contaminants, especially basic residues.
-
Equilibrate to Room Temperature: Before opening, allow the container of the Fmoc-amino acid to warm to room temperature in a desiccator.[18] This crucial step prevents the condensation of atmospheric moisture onto the cold powder, which could lead to hydrolysis.
Weighing and Dissolution:
-
Minimize Dust Generation: When weighing the required amount, do so carefully to avoid creating airborne dust.[3]
-
Use Dry Solvents and Glassware: Ensure that all solvents, glassware, and spatulas are dry to prevent moisture contamination.[7]
-
Controlled Dissolution: When preparing solutions, add the solvent to the solid to prevent splashing.[3]
-
Labeling: Clearly label the container with the chemical name, concentration, solvent, and date of preparation.[3][7]
Post-Handling:
-
Securely Close Containers: Tightly reseal the main container of the Fmoc-amino acid immediately after use.
-
Clean Equipment: Thoroughly clean any reusable equipment, such as spatulas.
-
Dispose of Waste: Dispose of contaminated weighing paper, gloves, and other disposable items as hazardous waste.[10]
-
Hand Hygiene: Wash hands thoroughly with soap and water after completing the task, even after removing gloves.[10][11]
Caption: A logical workflow for the safe handling of Fmoc-protected amino acids.
Spill and Emergency Procedures: Preparedness is Key
Accidents can happen, and a well-defined emergency plan is essential for mitigating their impact.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][14]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[11]
-
Spill Response: For a small spill of the solid material, carefully sweep it up, avoiding dust generation, and place it in a designated hazardous waste container.[21] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Waste Disposal: Environmental Responsibility
The disposal of Fmoc-amino acid waste must be conducted in compliance with local, state, and federal regulations.
-
Solid Waste: All contaminated solid waste, including gloves, weighing paper, and paper towels, should be placed in a clearly labeled hazardous waste container.[10]
-
Liquid Waste: Unused solutions and rinsates from cleaning glassware should be collected in a designated hazardous waste container.[22] Halogenated and non-halogenated waste streams should be segregated as per your institution's guidelines.[3]
-
Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste.[22] They should be triple-rinsed, with the rinsate collected as hazardous waste, before disposal or recycling.[22]
Sources
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. chempep.com [chempep.com]
- 7. kilobio.com [kilobio.com]
- 8. genscript.com [genscript.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 16. benchchem.com [benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. peptide.com [peptide.com]
- 19. reddit.com [reddit.com]
- 21. fishersci.com [fishersci.com]
- 22. benchchem.com [benchchem.com]
storage conditions for Fmoc-N-Me-DL-Ala-OH powder
An In-Depth Technical Guide to the Optimal Storage of Fmoc-N-Me-DL-Ala-OH Powder
Authored by a Senior Application Scientist
Abstract
This compound is a critical building block in modern peptide synthesis, prized for its ability to introduce N-methylation, a modification that can significantly enhance the metabolic stability and membrane permeability of peptide-based therapeutics.[1][2] The integrity of this reagent is paramount to the success of complex synthetic routes and the purity of the final active pharmaceutical ingredient. This guide provides a comprehensive, technically grounded framework for the optimal storage, handling, and quality control of this compound powder, ensuring its stability and performance in demanding research and drug development applications.
Introduction: The Imperative of Material Integrity
In the field of peptide chemistry, the starting materials' quality dictates the outcome. This compound, an N-methylated amino acid derivative, is instrumental in creating peptides with improved pharmacological properties.[3] The N-methyl group provides steric hindrance that shields the amide backbone from proteolytic enzymes, while the fluorenylmethoxycarbonyl (Fmoc) group offers a base-labile protecting strategy essential for solid-phase peptide synthesis (SPPS).[4][5] However, the very reactivity that makes the Fmoc group useful also renders it susceptible to degradation under improper storage conditions. This guide moves beyond simple temperature recommendations to explain the chemical principles behind material stability, empowering researchers to maintain the integrity of this crucial reagent.
Physicochemical Profile
A baseline understanding of the material's properties is essential for proper handling.
| Property | Value | Source(s) |
| Chemical Formula | C₁₉H₁₉NO₄ | [6][7] |
| Molecular Weight | 325.36 g/mol | [7][8] |
| Appearance | White to off-white powder | [6][7] |
| Melting Point | ~155 - 157 °C | [6] |
| Purity (Typical) | ≥98.0% (HPLC) | [9] |
Core Storage Recommendations for this compound Powder
The primary objective of a storage protocol is to mitigate the chemical and physical degradation of the compound. For this compound, the main environmental adversaries are temperature, moisture, and light.
Temperature: The Primary Rate Controller
Chemical degradation pathways are temperature-dependent. Lowering the storage temperature is the most effective means of minimizing the rate of any potential decomposition reactions.
-
Long-Term Storage (> 6 months): The consensus from supplier data sheets and best-practice guides is to store the powder at -20°C .[7][8][10][11] This temperature significantly slows molecular motion and reduces the kinetic energy available for degradation reactions.
-
Short-Term Storage (< 6 months): For routine use, storage at 2-8°C is acceptable.[6] However, frequent temperature cycling should be avoided. It is preferable to aliquot the powder into smaller, single-use vials for daily or weekly experiments to prevent repeated warming and cooling of the main stock.
Atmosphere: Preventing Hydrolysis and Other Reactions
Fmoc-protected amino acids are sensitive to atmospheric components, particularly moisture.[10][12]
-
Moisture (Humidity): The compound is hygroscopic and moisture-sensitive.[10] Water can facilitate the hydrolysis of the Fmoc group or lead to clumping of the powder, making accurate weighing difficult. Therefore, storage in a desiccated environment is critical. Using a laboratory desiccator or placing desiccant packs within the secondary storage container is strongly advised.
-
Inert Gas: To provide the highest level of protection, particularly for long-term storage, the vial should be flushed with an inert gas such as argon or nitrogen before sealing.[10] This displaces both moisture and oxygen, preventing potential oxidative damage.
Light: Minimizing Photodegradation
While the fluorenyl moiety is robust, like many aromatic organic compounds, it can be susceptible to photodegradation over extended periods. Lyophilized peptides and their derivatives should be stored away from light.[12][13] Storing the vial in its original box or using amber vials provides effective protection.
Summary of Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Long-Term Storage | -20°C | Minimizes rates of all potential chemical degradation pathways.[7][10] |
| Short-Term Storage | 2-8°C | Sufficient for routine use, but avoids freezing/thawing cycles of main stock.[6] |
| Atmosphere | Dry & Inert | Prevents hydrolysis and oxidation. Use a desiccator and/or inert gas.[10][12] |
| Light | Dark | Protects the aromatic Fmoc group from potential photodegradation.[12] |
Chemical Stability and Potential Degradation Pathways
Understanding why these storage conditions are necessary requires an appreciation of the molecule's chemical vulnerabilities.
-
Premature Deprotection: The Fmoc group is designed to be cleaved by a mild base (e.g., piperidine).[4] Exposure to any basic contaminants in the storage environment could lead to the slow removal of this protecting group, generating the free amine and compromising the material's performance in a controlled synthesis.
-
Hydrolysis: Although more stable against acid, the ester linkage in the Fmoc group can be susceptible to hydrolysis if exposed to significant moisture over time, especially at elevated temperatures.
-
Impurity Formation: While often stemming from the initial synthesis of the material, improper storage can exacerbate the impact of impurities. For instance, the presence of β-alanine derivatives, a known potential impurity in Fmoc-amino acids, could be affected by degradation cycles.[14][15]
The following diagram illustrates the primary degradation risk under suboptimal storage conditions.
Caption: Potential degradation pathway of this compound.
Experimental Protocols
Adherence to strict protocols during handling is as crucial as maintaining static storage conditions.
Protocol for Handling and Dispensing Powder
This protocol minimizes the exposure of the bulk material to ambient conditions.
-
Equilibration: Remove the sealed container from cold storage (-20°C or 2-8°C) and place it in a desiccator at room temperature for at least 30-60 minutes. Causality: This step is critical to prevent atmospheric moisture from condensing onto the cold powder when the vial is opened, which would introduce water into the bulk material.[12]
-
Preparation: Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.[10] Perform all weighing operations in a chemical fume hood to prevent inhalation of fine powder.
-
Dispensing: Briefly open the container, quickly weigh the desired amount of powder into a separate vessel, and immediately reseal the stock container.
-
Inert Gas Purge: If possible, gently flush the headspace of the stock container with argon or nitrogen before tightening the cap.
-
Return to Storage: Securely seal the container with paraffin film to ensure an airtight closure and return it to the appropriate cold storage conditions (-20°C for long-term).
The following workflow diagram visualizes this essential process.
Caption: Workflow for safely handling this compound powder.
Protocol for Quality Assessment by RP-HPLC
Periodically verifying the purity of the stored material is a self-validating measure that ensures trustworthiness in experimental results.
-
Sample Preparation: Accurately prepare a ~1 mg/mL solution of this compound in a suitable solvent like acetonitrile or a 1:1 mixture of acetonitrile and water.
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 30% to 100% B over 20-25 minutes is a typical starting point.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 260 nm or 301 nm, where the Fmoc group has strong absorbance.[4]
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak area of the chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks. A significant increase in impurity peaks or a decrease in the main peak's relative area compared to a reference chromatogram indicates degradation.
Conclusion
The chemical integrity of this compound is not a given; it is the result of meticulous and scientifically informed storage and handling practices. By controlling the core variables of temperature, moisture, and light, researchers can significantly extend the shelf-life and preserve the high purity of this essential reagent. The protocols outlined in this guide provide a robust framework for safeguarding this investment, ensuring reproducible results in peptide synthesis and contributing to the successful development of novel peptide-based therapeutics.
References
-
AAPPTEC. Handling and Storage of Peptides - FAQ. [Link]
-
NIH National Center for Biotechnology Information. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. [Link]
-
LifeTein. Should My Peptide Be Methylated?. [Link]
-
AAPPTEC. Guide to Solid Phase Peptide Synthesis. [Link]
-
S. De Luca, et al. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. [Link]
-
Severn Biotech. Fmoc-Ala-OH >99%_sds. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Importance of N-Methylated Amino Acids: Focusing on Fmoc-N-Me-D-Ala-OH in Research. [Link]
-
Yanfen Biotech. Proper Storage and Handling Guidelines for Peptides. [Link]
-
PubMed. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. [Link]
-
ResearchGate. Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives*. [Link]
Sources
- 1. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. chemimpex.com [chemimpex.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. reactivi.ro [reactivi.ro]
- 9. Fmoc-N-Me-Ala-OH Novabiochem 84000-07-7 [sigmaaldrich.com]
- 10. kilobio.com [kilobio.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 14. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Incorporation of Fmoc-N-Me-DL-Ala-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of N-methylated amino acids into peptide sequences is a powerful tool in medicinal chemistry, offering a route to enhanced therapeutic properties such as increased metabolic stability, improved cell permeability, and controlled conformation.[1][2][3][4] Fmoc-N-Me-DL-Ala-OH, a racemic mixture of N-methylated alanine, provides a unique building block for introducing these characteristics. However, the steric hindrance imposed by the N-methyl group presents significant synthetic challenges during solid-phase peptide synthesis (SPPS), demanding optimized protocols and a careful selection of reagents to ensure high coupling efficiency and minimize side reactions.[2][5][6] This comprehensive guide provides an in-depth analysis of the application of this compound in SPPS, detailing the underlying chemical principles, robust experimental protocols, and troubleshooting strategies to empower researchers in the synthesis of N-methylated peptides.
Introduction: The Significance of N-Methylation in Peptide Drug Design
N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen of a peptide, profoundly alters its physicochemical properties.[3] This seemingly minor modification introduces significant steric hindrance, which has several critical consequences for the peptide's behavior and therapeutic potential:
-
Enhanced Proteolytic Resistance: The N-methyl group acts as a steric shield, physically obstructing the approach of proteolytic enzymes that would otherwise cleave the peptide bonds. This leads to a longer biological half-life, a crucial attribute for therapeutic peptides.[2][3]
-
Increased Membrane Permeability: By replacing an amide proton, N-methylation reduces the number of hydrogen bond donors. This decreases the energetic penalty for the peptide to transition from an aqueous environment into the lipid bilayer of cell membranes, thereby improving passive diffusion and the potential for oral bioavailability.[2][3][7][8]
-
Conformational Control: The steric bulk of the N-methyl group restricts the rotational freedom of the peptide backbone.[3] This can help to lock the peptide into a specific, bioactive conformation, potentially increasing its binding affinity and selectivity for its target receptor.[3][7] The use of a DL-racemic mixture of N-methyl alanine can be a strategy in peptide library synthesis for exploring a wider conformational space.
Despite these advantages, the incorporation of N-methylated amino acids like this compound is not trivial. The secondary amine of the N-methylated residue is a weaker nucleophile and is more sterically hindered than a primary amine, making peptide bond formation significantly more challenging.[2][6][9] This necessitates the use of more potent coupling reagents and optimized reaction conditions to drive the reaction to completion.
Core Challenges in the SPPS of N-Methylated Peptides
The primary obstacle in incorporating this compound is the reduced reactivity of the N-methylated amino group. This can lead to several undesirable outcomes:
-
Incomplete Coupling: Standard coupling conditions may be insufficient to achieve complete acylation of the N-methylated amine, resulting in deletion sequences where the N-methylated residue is missing from the final peptide.[2][9]
-
Racemization: While N-methylated amino acids themselves are less prone to racemization via the oxazolone mechanism due to the absence of an N-H proton, the harsh conditions sometimes required for coupling can increase the risk of epimerization at the C-terminal residue being coupled.[10][11][12] Careful selection of coupling reagents and bases is critical to mitigate this risk.
-
Difficult Monitoring: The commonly used ninhydrin test for monitoring the completion of coupling reactions is ineffective for secondary amines. Alternative methods, such as the bromophenol blue test, are required.[9][13]
Overcoming these challenges is paramount for the successful synthesis of N-methylated peptides. The following sections provide detailed protocols and a comparative analysis of reagents to guide the researcher.
Comparative Analysis of Coupling Reagents for N-Methylated Amino Acids
The choice of coupling reagent is the most critical factor for the successful incorporation of sterically hindered amino acids like this compound. While a vast array of coupling reagents are available, they exhibit significant differences in their efficacy for N-methylated residues.
| Coupling Reagent Class | Examples | Efficacy for N-Methylated Residues | Key Considerations |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, TBTU, COMU | High to Very High | Generally the reagents of choice. HATU and COMU are often superior due to the formation of highly reactive acyl-OAt esters.[5][13][14] HBTU and TBTU can be less effective.[13] |
| Phosphonium Salts | PyBOP, PyAOP, PyBrOP | High to Very High | PyAOP and PyBrOP are particularly effective for sterically demanding couplings, including coupling two adjacent N-methylated residues.[5][13][14][15][16] |
| Carbodiimides | DIC, DCC | Low to Moderate | Generally inefficient on their own for N-methylated amino acids.[5] Their use requires additives like HOBt or HOAt, but even then, they are often outperformed by uronium or phosphonium reagents.[17] |
| Other | BOP-Cl | Moderate to High | An older but still effective reagent for hindered couplings.[13] |
Recommendation: For the incorporation of this compound, the use of high-reactivity uronium/aminium salts such as HATU or COMU , or phosphonium salts like PyAOP , is strongly recommended.[5][13][14] These reagents have consistently demonstrated superior performance in overcoming the steric hindrance associated with N-methylated amino acids.
Experimental Protocols
The following protocols are designed to provide a robust starting point for the incorporation of this compound into a peptide sequence using standard Fmoc-based SPPS.
General SPPS Workflow
The overall process follows the standard cycle of deprotection, activation, and coupling.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Protocol for a Single Coupling Cycle of this compound
This protocol assumes a synthesis scale of 0.1 mmol on a suitable resin (e.g., Rink Amide, Wang, or 2-chlorotrityl resin).
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling Reagent (HATU is used in this example)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Bromophenol Blue monitoring solution (0.1% in DMF)
Procedure:
-
Resin Preparation and Deprotection:
-
Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of the deprotection solution and agitate for 15-20 minutes.[18]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
Perform a small test with chloranil or another suitable test for secondary amines to confirm the presence of the free amine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the activation mixture.[13]
-
Allow the activation to proceed for 2-5 minutes at room temperature. The solution may change color.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1 to 4 hours. Longer coupling times are often necessary for N-methylated residues.[6]
-
-
Monitoring the Coupling Reaction:
-
After the desired coupling time, take a small sample of the resin beads and wash them with DMF and then MeOH.
-
Interpretation:
-
Yellow beads: The coupling is complete (no free amine).
-
Blue or green beads: The coupling is incomplete (free amine present).[9]
-
-
-
Recoupling (if necessary):
-
If the monitoring test indicates an incomplete reaction, drain the reaction vessel and repeat the coupling step (Step 2) with a freshly prepared activated amino acid solution. Double coupling is a common strategy for difficult residues.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times), and finally MeOH (2-3 times) to remove any residual reagents and byproducts.
-
The resin is now ready for the deprotection of the newly added this compound and the coupling of the next amino acid in the sequence.
-
Caption: Detailed workflow for the coupling of this compound.
Characterization of N-Methylated Peptides
After cleavage from the resin and purification (typically by RP-HPLC), the identity and purity of the N-methylated peptide must be confirmed.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS should be used to confirm the molecular weight of the final peptide. The presence of deletion sequences due to incomplete coupling of the N-methylated residue will be readily apparent.
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is essential to determine the purity of the synthesized peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis, 1D and 2D NMR spectroscopy can provide valuable information. The N-methyl group will appear as a characteristic singlet in the 1H NMR spectrum, typically between 2.5 and 3.5 ppm.[1] 2D NMR techniques like TOCSY and ROESY can help elucidate the peptide's conformation and the cis/trans isomerization state of the N-methylated amide bond.[1][18]
Conclusion
The incorporation of this compound into peptides is a valuable strategy for enhancing their therapeutic properties. While synthetically challenging due to steric hindrance, the use of optimized protocols, highly reactive coupling reagents like HATU or PyAOP, and diligent monitoring allows for the efficient and successful synthesis of N-methylated peptides.[5][13] The methodologies and insights provided in this guide offer a comprehensive framework for researchers to confidently navigate the complexities of N-methylated peptide synthesis and unlock the potential of this important class of molecules in drug discovery and development.
References
- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Peptides Containing N-Methyl-L-threonine (H-Thr(Me)). BenchChem.
- BenchChem. (2025). Coupling Reagents for Fmoc-N-methyl-L-threonine in Solid-Phase Peptide Synthesis (SPPS): Application Notes and Protocols. BenchChem.
- LifeTein. (2025). Should My Peptide Be Methylated?. LifeTein.
- BenchChem. (2025). Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing N-Methyl-L-alanine. BenchChem.
-
McDermott, J. R., & Benoitin, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(12), 1915-1919. Retrieved from [Link]
- BenchChem. (2025). The Strategic Role of N-Methylation in Peptide Drug Development: A Technical Guide. BenchChem.
-
McDermott, J. R., & Benoitin, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570. Retrieved from [Link]
-
Sun, D., Zhang, L., & Wang, J. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 23(1), 125-127. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(10), e23110. Retrieved from [Link]
- AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec.
-
AAPPTec. (n.d.). Coupling Reagents. AAPPTec. Retrieved from [Link]
-
Siano, L., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276. Retrieved from [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Retrieved from [Link]
-
Nazir, I., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 7691. Retrieved from [Link]
-
Driggers, C. M., et al. (2008). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. ACS Chemical Biology, 3(6), 344-353. Retrieved from [Link]
-
Hewitt, W. M., et al. (2015). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology, 11(4), 282-288. Retrieved from [Link]
-
Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432-444. Retrieved from [Link]
-
Naoum, J. N., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Journal of Organic Chemistry, 90(11), 7645-7653. Retrieved from [Link]
-
Di Gioia, M. L., et al. (2004). An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. Journal of Peptide Research, 63(4), 383-387. Retrieved from [Link]
-
G., Manavalan, & Momany, F. A. (1985). N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. International Journal of Peptide and Protein Research, 26(2), 113-128. Retrieved from [Link]
- BenchChem. (2025). Strategies to overcome steric hindrance in N-methylated peptide synthesis. BenchChem.
-
AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal. AAPPTec. Retrieved from [Link]
-
Di Gioia, M. L., et al. (2004). Alternative and Chemoselective Deprotection of the α-Amino and Carboxy Functions of N-Fmoc-Amino Acid and N-Fmoc-Dipeptide Methyl Esters by Modulation of the Molar Ratio in the AlCl3/N,N-Dimethylaniline Reagent System. European Journal of Organic Chemistry, 2004(21), 4437-4441. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to NMR Analysis of N-Methyl-L-threonine Incorp. BenchChem.
-
Albericio, F., & El-Faham, A. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(10), e23110. Retrieved from [Link]
-
Main, M. R., et al. (2024). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. ACS Chemical Biology, 19(6), 1641-1650. Retrieved from [Link]
-
Omizzolo, L. (2024). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. LinkedIn. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2025). Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Cárdenas, C., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1547. Retrieved from [Link]
-
AAPPTec. (n.d.). Fmoc-MeAla-OH. AAPPTec. Retrieved from [Link]
-
Pedersen, S. L., et al. (2012). Fmoc solid-phase peptide synthesis. Methods in Molecular Biology, 859, 341-354. Retrieved from [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3219-3229. Retrieved from [Link]
-
Naoum, J. N., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Journal of Organic Chemistry, 90(11), 7645-7653. Retrieved from [Link]
-
Pedersen, S. L., et al. (2012). Fmoc solid-phase peptide synthesis. Methods in Molecular Biology, 859, 341-354. Retrieved from [Link]
-
Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. mdpi.com [mdpi.com]
- 13. peptide.com [peptide.com]
- 14. bachem.com [bachem.com]
- 15. peptide.com [peptide.com]
- 16. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for the Integration of Fmoc-N-Me-DL-Ala-OH in Automated Peptide Synthesizers
Introduction: The Strategic Role of N-Methylation in Peptide Drug Discovery
The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development.[1][2][3] This modification, where a methyl group is introduced on the amide nitrogen of the peptide backbone, can significantly enhance the therapeutic properties of peptides.[3] Key advantages include increased resistance to enzymatic degradation by proteases, improved membrane permeability and oral bioavailability, and the ability to fine-tune peptide conformation to optimize binding affinity and selectivity.[3][4][5][6] Fmoc-N-Me-DL-Ala-OH, a racemic mixture of N-methylated alanine, offers a versatile building block for introducing these beneficial characteristics. However, the steric hindrance imposed by the N-methyl group presents unique challenges in automated solid-phase peptide synthesis (SPPS), necessitating optimized protocols and a careful selection of reagents to ensure successful incorporation.[4][7][8]
This comprehensive guide provides detailed application notes and robust protocols for the effective use of this compound in automated peptide synthesizers. It is designed for researchers, scientists, and drug development professionals seeking to leverage the benefits of N-methylation in their peptide-based projects.
Understanding the Core Challenge: Steric Hindrance
The primary obstacle in utilizing N-methylated amino acids is the increased steric bulk around the nitrogen nucleophile.[7] This steric hindrance impedes the approach of the activated carboxyl group of the incoming amino acid, making the formation of the peptide bond more difficult compared to coupling with a primary amine.[7] This can lead to incomplete coupling reactions, resulting in lower yields and the formation of deletion sequences, where one or more amino acids are missing from the final peptide.[4][7] The challenge is particularly pronounced when coupling two consecutive N-methylated residues.[7]
Physicochemical Properties of this compound
| Property | Value | Significance in SPPS |
| Molecular Formula | C19H19NO4 | Essential for calculating molecular weight and reagent equivalents. |
| Molecular Weight | 325.36 g/mol [9] | Accurate measurement is critical for precise reagent preparation. |
| Appearance | White to off-white solid[9] | A visual check for product quality. |
| Solubility | Soluble in DMSO, DMF[9] | Crucial for ensuring complete dissolution in SPPS solvents. |
| Stereochemistry | Racemic (DL mixture) | The use of a racemic mixture will result in diastereomeric peptides. This may be intentional for library synthesis or require subsequent purification to separate the diastereomers. |
Strategic Reagent Selection for Overcoming Steric Hindrance
Standard coupling reagents such as HBTU and HCTU can be less effective for demanding couplings involving N-methylated amino acids.[7][10] More potent activating agents are generally required to drive the reaction to completion.
| Coupling Reagent | Class | Recommended Use and Rationale |
| HATU | Uronium Salt | Highly recommended for N-methylated amino acids due to its high reactivity and ability to form a highly reactive acyl-OAt ester.[1][7][10][11] |
| COMU | Uronium Salt | Offers coupling efficiencies comparable to HATU and has the advantage of being non-explosive and having better solubility.[11] |
| PyAOP | Phosphonium Salt | A strong activating agent that is particularly effective for coupling N-methylated amino acids and avoids the risk of guanidinylation side reactions.[1][12][13] |
| PyBOP | Phosphonium Salt | An efficient coupling reagent, often used in combination with an additive like HOAt for sterically hindered couplings.[1] |
Experimental Protocols for Automated Peptide Synthesis
The following protocols are designed for standard automated peptide synthesizers and can be adapted based on the specific instrument and peptide sequence.
Protocol 1: Resin Preparation and Swelling
A crucial first step to ensure efficient synthesis is the proper swelling of the resin. This allows for optimal accessibility of reagents to the reaction sites.
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).
-
Weighing: Accurately weigh the desired amount of resin (typically on a 0.1 mmol scale for initial syntheses).[14]
-
Swelling: Place the resin in the reaction vessel of the automated synthesizer. Add DMF or NMP and allow the resin to swell for at least 30 minutes with gentle agitation.[7]
Protocol 2: Fmoc Deprotection
The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is a critical step that must be complete to ensure the subsequent coupling reaction proceeds efficiently.
-
Reagent Preparation: Prepare a solution of 20% piperidine in DMF.[14][15] Some protocols may utilize a solution of 2% DBU and 2% piperidine in DMF for more challenging deprotections.[15]
-
Deprotection Cycle:
-
Drain the swelling solvent from the reaction vessel.
-
Add the 20% piperidine/DMF solution to the resin.
-
Allow the reaction to proceed for a specified time (e.g., an initial 2-minute treatment followed by a second 5-minute treatment).[15]
-
Drain the deprotection solution.
-
-
Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine, which can interfere with the subsequent coupling step.
Caption: The two-stage process of amino acid activation and coupling.
Protocol 4: Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide must be cleaved from the resin, and all side-chain protecting groups must be removed.
-
Resin Washing and Drying: After the final synthesis cycle, wash the resin with dichloromethane (DCM) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator. [16]2. Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the resin and the protecting groups used. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. [16]3. Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation. [16]4. Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers and residual cleavage cocktail.
-
Dry the crude peptide pellet under vacuum.
-
The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Troubleshooting Common Issues
| Issue | Probable Cause | Recommended Solution |
| Incomplete Coupling | Insufficient reagent potency, inadequate reaction time, poor resin swelling. | Switch to a more potent coupling reagent like HATU or COMU. [7]Extend the coupling time or perform a double coupling. Ensure the resin is fully swollen before starting the synthesis. [7] |
| Deletion Sequences | Incomplete coupling at one or more steps. | Optimize coupling conditions as described above. Consider using microwave-enhanced SPPS to drive difficult couplings to completion. [8] |
| Low Final Yield | Accumulation of incomplete couplings and side reactions. | Systematically optimize each step of the synthesis, paying close attention to coupling and deprotection efficiency. |
| Diastereomeric Mixture | Use of a racemic (DL) amino acid. | This is an expected outcome. If a single stereoisomer is required, either start with the enantiomerically pure Fmoc-N-Me-L-Ala-OH or Fmoc-N-Me-D-Ala-OH, or separate the final diastereomeric peptides using chiral chromatography or RP-HPLC if the diastereomers are separable. |
Conclusion
The successful incorporation of this compound in automated peptide synthesizers is readily achievable with careful planning and the implementation of optimized protocols. By understanding the inherent challenges of steric hindrance and employing highly reactive coupling reagents, extended reaction times, and diligent monitoring, researchers can effectively synthesize N-methylated peptides. This strategic modification can unlock new possibilities in the development of peptide-based therapeutics with enhanced stability, permeability, and efficacy.
References
- BenchChem. (2025). Strategies to overcome steric hindrance in N-methylated peptide synthesis. BenchChem Technical Support.
- BenchChem. (2025). Coupling Reagents for Fmoc-N-methyl-L-threonine in Solid-Phase Peptide Synthesis (SPPS): Application Notes and Protocols. BenchChem Technical Support.
- LifeTein. (2025).
- N/A. (2025). Exploring the Applications of N-Methyl-D-Alanine in Peptide Synthesis.
- El-Faham, A., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. Journal of Peptide Science, 24(3), e23110.
- Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.
- AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- AAPPTec. (n.d.). Coupling Reagents. AAPPTec.
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal. AAPPTec.
- BenchChem. (2025). Application Notes and Protocols for Fmoc-Ala-OH-1-13C in Automated Peptide Synthesizers. BenchChem Technical Support.
- N/A. (n.d.). The Chemistry of Modified Peptides: Role of N-Methyl Amino Acids.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- MedChemExpress. (n.d.). Fmoc-N-Me-D-Ala-OH. MedChemExpress.
- Sigma-Aldrich. (n.d.). Fmoc-N-Me-Ala-OH. Sigma-Aldrich.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. asianpubs.org [asianpubs.org]
- 4. lifetein.com [lifetein.com]
- 5. N-methylation in amino acids and peptides: Scope and limitations [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.uci.edu [chem.uci.edu]
- 15. peptide.com [peptide.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Fmoc-N-Me-DL-Ala-OH for the Synthesis of Potent Enzyme Inhibitors
Abstract
The strategic incorporation of N-methylated amino acids into peptide sequences represents a paramount advancement in modern drug discovery, offering a robust methodology to enhance the pharmacokinetic profiles of peptide-based therapeutics.[1] This guide provides a comprehensive technical overview and detailed protocols for the utilization of Fmoc-N-Me-DL-Ala-OH, a key building block for the synthesis of enzyme inhibitors with improved metabolic stability, cell permeability, and receptor affinity.[2][3] We will delve into the foundational principles of N-methylation, its profound impact on peptide conformation and proteolytic resistance, and provide validated, step-by-step protocols for solid-phase peptide synthesis (SPPS) to empower researchers, scientists, and drug development professionals in their quest for novel and potent enzyme inhibitors.
Introduction: The Power of N-Methylation in Drug Design
Peptides are highly sought-after therapeutic candidates due to their high specificity and potency. However, their clinical utility is often hampered by poor metabolic stability and low cell permeability.[1] N-methylation, the substitution of an amide proton with a methyl group on the peptide backbone, is a powerful strategy to overcome these limitations.[1][3] This seemingly subtle modification induces significant conformational changes, disrupting hydrogen bonding networks and shielding the peptide bond from enzymatic cleavage.[1] The introduction of an N-methyl group can also enhance membrane permeability, a critical factor for oral bioavailability.[1][4]
This compound, a racemic mixture of N-methylated alanine, provides a versatile tool for introducing these beneficial properties into peptide-based enzyme inhibitors. The presence of both D and L isomers can be advantageous in library synthesis for inhibitor screening, where stereochemical diversity can lead to the discovery of more potent and selective binders. The incorporation of N-methylated residues, such as N-Me-Ala, has been shown to be particularly effective in the design of inhibitors for various enzyme classes, including peptidyl-prolyl isomerases.[5][6][7]
Physicochemical Properties of this compound
A thorough understanding of the properties of this compound is crucial for its successful application in peptide synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₉NO₄ | [8] |
| Molecular Weight | 325.36 g/mol | [9][10] |
| Appearance | White to off-white powder | [8] |
| Solubility | Soluble in DMF, NMP, and other common organic solvents used in SPPS | [8] |
| Storage | 2-8°C | [9] |
Strategic Considerations for Synthesizing N-Methylated Peptides
The synthesis of peptides containing N-methylated amino acids presents unique challenges, primarily due to the increased steric hindrance at the secondary amine.[11] This steric bulk can significantly slow down the coupling reaction. Therefore, careful selection of coupling reagents and optimization of reaction conditions are paramount for achieving high yields and purity.
Choice of Coupling Reagents
Standard coupling reagents like HBTU and TBTU can be less effective for coupling to N-methylated residues.[12] More potent activating reagents are generally required.
| Coupling Reagent | Key Advantages | References |
| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Reacts faster with less epimerization. Highly effective for sterically hindered couplings. | [12][13][14] |
| PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Particularly effective in coupling N-protected N-methyl amino acids. | [13] |
| PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) | A more reactive phosphonium salt-based coupling reagent. | [12][15] |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | High coupling efficiency, comparable to HATU, with improved safety profile (non-explosive). | [14] |
Monitoring the Coupling Reaction
Traditional ninhydrin tests are not suitable for monitoring the completion of coupling to a secondary amine (the N-methylated residue), as they do not produce the characteristic blue color. The bromophenol blue test is a reliable alternative.[12]
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the incorporation of this compound into a peptide sequence using manual or automated solid-phase peptide synthesis (SPPS).
Solid-Phase Peptide Synthesis (SPPS) Workflow
The overall workflow for SPPS involving N-methylated amino acids follows the general principles of Fmoc chemistry, with specific modifications to address the challenges of coupling sterically hindered residues.
Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.
Detailed Step-by-Step Protocol
This protocol is designed for a 0.1 mmol scale synthesis.
Materials:
-
Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid)[16][17]
-
This compound
-
Other Fmoc-protected amino acids
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
Protocol:
-
Resin Swelling:
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF (5 mL) to the resin.[17]
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and then DCM (3 x 5 mL).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.) in DMF (2 mL).
-
Add DIPEA (0.8 mmol, 8 eq.) to the activation solution and allow it to pre-activate for 2-5 minutes.[12]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. The extended coupling time is crucial for N-methylated residues.[16]
-
Monitor the reaction using the bromophenol blue test. If the test is positive (blue/green), the coupling is incomplete and should be allowed to proceed for longer or a recoupling should be performed.[12]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence. For standard amino acids, the coupling time can typically be reduced to 1-2 hours.
-
-
Final Fmoc Deprotection:
-
After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail (5 mL) to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
On-Resin N-Methylation: An Alternative Strategy
For situations where the desired Fmoc-N-methylated amino acid is not commercially available, on-resin methylation provides a cost-effective and versatile alternative.[11] The Fukuyama-Mitsunobu reaction is a commonly employed method.[11]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclic Peptidyl Inhibitors against Human Peptidyl-Prolyl Isomerase Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. n-methylated peptide inhibitor: Topics by Science.gov [science.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Fmoc-N-Me-Ala-OH ≥97.0% (sum of enantiomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. Fmoc-N-Me-Ala-OH Novabiochem 84000-07-7 [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. bachem.com [bachem.com]
- 15. Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 18. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for the Incorporation of N-Methylated Residues in Peptide Chains
Abstract
Backbone N-methylation is a cornerstone of modern peptide drug design, offering a strategic approach to enhance pharmacokinetic and pharmacodynamic properties. By replacing an amide proton with a methyl group, researchers can improve metabolic stability, increase membrane permeability, and modulate peptide conformation to fine-tune receptor affinity and selectivity[1][2][3]. However, the synthetic incorporation of these residues presents significant challenges, primarily due to the steric hindrance imposed by the N-methyl group, which can lead to low coupling yields and the formation of deletion sequences[4][5]. This guide provides a comprehensive overview of the principles, workflows, and detailed protocols for the successful synthesis and analysis of N-methylated peptides, drawing from established best practices and field-proven insights.
The Strategic Value and Synthetic Challenge of N-Methylation
N-methylation confers several advantageous "drug-like" properties to peptide candidates. The methyl group protects the adjacent peptide bond from proteolytic degradation by endo- and exopeptidases, significantly increasing the peptide's in vivo half-life[2][6]. Furthermore, by removing the hydrogen bond donor capability of the amide nitrogen, N-methylation can favor conformations that mask polar groups, enhancing lipophilicity and the ability to cross cellular membranes[3][7][8]. This conformational restriction can also lock the peptide into a more bioactive conformation, improving target affinity and selectivity[1][9].
Despite these benefits, the synthetic process is not trivial. The tertiary amine of an N-methylated residue is a weaker nucleophile and is sterically hindered, making the subsequent peptide bond formation a significant hurdle in Solid-Phase Peptide Synthesis (SPPS)[4][10]. This is particularly challenging when coupling two consecutive N-methylated residues[11]. Success hinges on two key areas: the preparation of high-purity N-methylated building blocks and the optimization of coupling conditions during SPPS.
Part 1: Preparation of Fmoc-N-Methyl Amino Acid Building Blocks
While a selection of Fmoc-N-methyl amino acids is commercially available, they are often expensive and limited in variety[12]. An in-house synthesis provides greater flexibility and can be more cost-effective. A robust and widely adopted method is the solid-phase synthesis based on the Biron-Kessler method, which uses a temporary protecting group for the carboxylic acid and a 2-nitrobenzenesulfonyl (o-NBS) group to activate the amine for methylation[12][13].
Workflow for Solid-Phase Synthesis of Fmoc-N-Me-AA-OH
Sources
- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Peptides with Enhanced Enzymatic Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptides represent a unique and powerful class of therapeutic agents, offering high specificity and potency with low toxicity.[1] However, a significant hurdle in the clinical development of peptide-based drugs is their inherent susceptibility to enzymatic degradation.[2] The human body is rich in peptidases, enzymes that rapidly break down peptides, leading to a short in-vivo half-life and reduced therapeutic efficacy.[1][3] This application note provides a comprehensive guide to understanding and overcoming this challenge. We will delve into the primary mechanisms of enzymatic degradation and detail scientifically-grounded strategies for designing and synthesizing peptides with enhanced stability. Furthermore, we will provide detailed, field-proven protocols for the synthesis of modified peptides and the subsequent evaluation of their enzymatic stability.
Understanding Enzymatic Degradation of Peptides
Peptidases, also known as proteases, are enzymes that catalyze the cleavage of peptide bonds.[4] They are broadly classified based on their cleavage site. A fundamental understanding of these enzymes is critical for designing stable peptide therapeutics.[5]
-
Aminopeptidases: These enzymes cleave peptide bonds from the N-terminus of a peptide.
-
Carboxypeptidases: These enzymes cleave peptide bonds from the C-terminus of a peptide.
-
Endopeptidases: These enzymes, such as trypsin and chymotrypsin, cleave peptide bonds within the peptide sequence at specific amino acid residues.[6]
The susceptibility of a peptide to these enzymes significantly impacts its pharmacokinetic profile.[7]
Caption: Major enzymatic degradation pathways of peptides.
Strategies for Enhancing Enzymatic Stability
A variety of chemical modification strategies can be employed to protect peptides from enzymatic degradation. These modifications are designed to sterically hinder the approach of peptidases or to alter the peptide bond itself, making it unrecognizable to these enzymes.
N-Terminal and C-Terminal Modifications
The termini of a peptide are particularly vulnerable to exopeptidases.[8] Modifying these ends is a primary and effective strategy for increasing stability.
-
N-Terminal Acetylation: The addition of an acetyl group to the N-terminus removes the positive charge and mimics natural proteins, providing resistance against aminopeptidases.
-
C-Terminal Amidation: Converting the C-terminal carboxylic acid to an amide neutralizes the negative charge and prevents degradation by carboxypeptidases.
Incorporation of Unnatural Amino Acids
Introducing amino acids not found in the 20 common proteinogenic amino acids can significantly enhance stability.[9]
-
D-Amino Acids: Proteases are stereospecific and primarily recognize L-amino acids. Replacing an L-amino acid with its D-enantiomer at a cleavage site can render the peptide bond resistant to hydrolysis.[8][10]
-
N-Methylated Amino Acids: Methylation of the backbone amide nitrogen disrupts the hydrogen bonding network important for protease recognition and can increase metabolic stability.[11][12]
Backbone Modifications and Cyclization
Altering the peptide backbone or constraining the peptide's conformation can provide substantial protection against endopeptidases.
-
Peptide Bond Isosteres: Replacing the scissile amide bond with a non-hydrolyzable mimic can prevent cleavage.
-
Cyclization: Connecting the N- and C-termini (head-to-tail cyclization) or creating a side-chain to side-chain linkage eliminates the free ends susceptible to exopeptidases and reduces conformational flexibility, making the peptide less accessible to endopeptidases.[8][13][14]
| Modification Strategy | Mechanism of Action | Effect on Stability |
| N-Terminal Acetylation | Blocks aminopeptidase cleavage. | Increases half-life by preventing N-terminal degradation. |
| C-Terminal Amidation | Blocks carboxypeptidase cleavage. | Increases half-life by preventing C-terminal degradation. |
| D-Amino Acid Substitution | Steric hindrance and loss of protease recognition.[8] | Significantly increases resistance to proteolysis.[10] |
| N-Methylation | Disrupts backbone hydrogen bonding and protease recognition.[12] | Enhances resistance to enzymatic degradation.[11] |
| Cyclization | Eliminates termini for exopeptidases and reduces conformational flexibility for endopeptidases.[13] | Greatly improves stability against a broad range of proteases.[15] |
Experimental Protocols
The following protocols provide a framework for the synthesis and stability testing of modified peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Stabilized Peptide Analog
This protocol outlines the manual synthesis of a model pentapeptide (Tyr-Gly-Gly-Phe-Leu) with N-terminal acetylation and C-terminal amidation using Fmoc/tBu chemistry.[16][17]
Materials:
-
Rink Amide MBHA resin[18]
-
Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)
-
Coupling reagents: HBTU, HOBt
-
Base: Diisopropylethylamine (DIPEA)
-
Deprotection reagent: 20% piperidine in dimethylformamide (DMF)
-
Capping reagent: Acetic anhydride
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.[16]
-
First Amino Acid Coupling:
-
Deprotect the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
Pre-activate Fmoc-Leu-OH with HBTU/HOBt and DIPEA in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Wash the resin with DMF.
-
-
Subsequent Amino Acid Couplings: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH).[19]
-
N-Terminal Acetylation:
-
After the final amino acid coupling and deprotection, wash the resin with DMF.
-
Add a solution of acetic anhydride and DIPEA in DMF to the resin and react for 30 minutes.
-
Wash the resin with DMF and then DCM.
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.[20]
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.
Protocol 2: In Vitro Enzymatic Stability Assay
This protocol describes a method to assess the stability of the synthesized peptide in the presence of a protease, such as trypsin, using RP-HPLC for analysis.[21][22]
Materials:
-
Synthesized and purified peptide
-
Trypsin (or other relevant protease)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% TFA in acetonitrile)
-
RP-HPLC system with a C18 column[23]
Procedure:
-
Prepare Peptide Stock Solution: Dissolve the purified peptide in PBS to a final concentration of 1 mg/mL.
-
Prepare Enzyme Stock Solution: Dissolve trypsin in PBS to a suitable concentration (e.g., 0.1 mg/mL). The enzyme-to-substrate ratio should be optimized for the specific peptide.
-
Incubation:
-
In a microcentrifuge tube, mix the peptide stock solution with the enzyme stock solution at a defined ratio (e.g., 100:1 substrate to enzyme by weight).
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the Reaction: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.
-
HPLC Analysis:
-
Analyze each quenched sample by RP-HPLC.[24]
-
Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of intact peptide versus time and determine the peptide's half-life (t½) by fitting the data to a one-phase decay model.[21]
-
Caption: Workflow for in vitro enzymatic stability assay.
Conclusion
The development of enzymatically stable peptides is a critical step in translating promising peptide candidates into effective therapeutics. By understanding the mechanisms of proteolytic degradation and strategically applying chemical modifications, researchers can design and synthesize peptides with significantly improved pharmacokinetic profiles. The protocols detailed in this guide provide a robust framework for both the creation of stabilized peptides and the rigorous assessment of their stability, empowering scientists to advance the next generation of peptide-based drugs.
References
-
Li, P., et al. (2022). In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. Frontiers in Pharmacology, 13, 981603. Available at: [Link]
-
Yao, J. F., et al. (2018). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Current Drug Metabolism, 19(10), 892-901. Available at: [Link]
-
Vlieghe, P., et al. (2010). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Drug Design (pp. 35-57). Humana Press. Available at: [Link]
-
Jafari, S., et al. (2019). Effects of N-terminal and C-terminal modification on cytotoxicity and cellular uptake of amphiphilic cell penetrating peptides. Artificial Cells, Nanomedicine, and Biotechnology, 47(1), 2276-2286. Available at: [Link]
-
SB-PEPTIDE. N-ter/internal/C-ter modifications. Available at: [Link]
-
Al-Wahaibi, L. H., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 15(11), 1283. Available at: [Link]
-
Al-Wahaibi, L. H., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 15(11), 1283. Available at: [Link]
-
Yao, J. F., et al. (2018). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Current Drug Metabolism, 19(10), 892-901. Available at: [Link]
-
Allied Academies. (2023). Improving peptide stability: Strategies and applications. Available at: [Link]
-
Hartrampf, F. W., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS One, 12(6), e0178943. Available at: [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]
-
Gentile, F., et al. (2021). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Pharmaceuticals, 14(8), 747. Available at: [Link]
-
NovoPro Bioscience Inc. (2019). How to Improve Peptide Stability?. Available at: [Link]
-
Chan, L. Y., et al. (2021). Approaches for peptide and protein cyclisation. Organic & Biomolecular Chemistry, 19(25), 5572-5588. Available at: [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]
-
Wang, Y., et al. (2023). Different strategies to improve the stability of bioactive peptides. Food Science and Human Wellness, 12(4), 1055-1066. Available at: [Link]
-
de la Torre, B. G., & Albericio, F. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials and Protocols, 5(6), 72. Available at: [Link]
-
Chan, L. Y., et al. (2021). Approaches for peptide and protein cyclisation. Organic & Biomolecular Chemistry, 19(25), 5572-5588. Available at: [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
-
Muttenthaler, M., et al. (2021). Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. Chemical Reviews, 121(16), 9919-10014. Available at: [Link]
-
T. D. Ashton, et al. (1995). Degradation of peptide drugs by immobilized digestive proteases. Journal of Pharmaceutical Sciences, 84(8), 968-973. Available at: [Link]
-
Yao, J. F., et al. (2018). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Current Drug Metabolism, 19(10), 892-901. Available at: [Link]
-
D'Souza, A., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 963. Available at: [Link]
-
Wang, C., et al. (2024). Strategies of peptide cyclization and stabilization of α-helices, β-sheets, and turns. Journal of Nanobiotechnology, 22(1), 1-25. Available at: [Link]
-
AAPPTec. Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. Available at: [Link]
-
Clark, R. J., et al. (2016). Efficient Enzymatic Cyclization of an Inhibitory Cystine Knot-Containing Peptide. Bioconjugate Chemistry, 27(4), 1032-1039. Available at: [Link]
-
Precision Health. (2021). Pharmacokinetics of Peptides and Proteins. YouTube. Available at: [Link]
-
Schneider, P., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(1), 13-24. Available at: [Link]
-
Tomkoya, A. (2023). Peptidases: Unveiling the Role of Protein-Cleaving Enzymes. Drug Designing: Open Access, 12(2). Available at: [Link]
-
Schneider, P., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(1), 13-24. Available at: [Link]
-
Wang, Y., et al. (2022). HPLC analysis of the enzymatic results of peptides before and after modification of PEG3. Aggregate, 3(6), e280. Available at: [Link]
-
Strömstedt, A. A., et al. (2016). Serum Stability of Peptides. In Peptide-Based Drug Design (pp. 415-427). Humana Press. Available at: [Link]
-
Maslarska, V., et al. (2020). HPLC Method for Determination of the Chemical Stability of Antimicrobial Peptide α-Defensin 2. Indian Journal of Pharmaceutical Education and Research, 54(2), 395-400. Available at: [Link]
Sources
- 1. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. longdom.org [longdom.org]
- 5. Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of peptide drugs by immobilized digestive proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. | Semantic Scholar [semanticscholar.org]
- 8. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 9. benchchem.com [benchchem.com]
- 10. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 12. peptide.com [peptide.com]
- 13. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efficient Enzymatic Cyclization of an Inhibitory Cystine Knot-Containing Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
- 17. researchgate.net [researchgate.net]
- 18. chem.uci.edu [chem.uci.edu]
- 19. luxembourg-bio.com [luxembourg-bio.com]
- 20. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. archives.ijper.org [archives.ijper.org]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for Fmoc-N-Me-DL-Ala-OH in Drug Discovery Intermediates
Introduction: Harnessing Strategic Ambiguity in Peptide Design
In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and low toxicity.[1] However, native peptides often fall short as drug candidates due to their rapid degradation by proteases and poor membrane permeability.[2][3] Chemical modifications are therefore essential to overcome these limitations. The incorporation of N-methylated amino acids is a powerful strategy to enhance the pharmacokinetic properties of peptides.[4][5] The methyl group on the amide nitrogen provides steric hindrance, shielding the peptide backbone from enzymatic cleavage and thereby increasing its in vivo half-life.[6][7]
This guide focuses on a unique building block, Fmoc-N-Me-DL-Ala-OH , a racemic mixture of N-methylated alanine. While peptide therapeutics typically require stereochemically pure L- or D-amino acids, the use of a DL-racemic mixture offers a strategic advantage in the early phases of drug discovery. By incorporating this compound into a peptide sequence, researchers can efficiently generate a diverse library of diastereomeric peptides.[8][9] This approach is particularly valuable for structure-activity relationship (SAR) studies, allowing for the rapid exploration of the conformational space and the identification of stereochemical preferences that may lead to enhanced biological activity or stability.
These application notes provide a comprehensive overview of the properties of this compound and detailed protocols for its application in solid-phase peptide synthesis (SPPS), empowering researchers to leverage this versatile intermediate in the quest for novel peptide-based therapeutics.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of Fmoc-N-Me-Ala-OH is presented in Table 1. This information is crucial for handling, storage, and reaction setup.
| Property | Value | Source |
| CAS Number | 84000-07-7 (L-form) | [10] |
| Molecular Formula | C₁₉H₁₉NO₄ | [10] |
| Molecular Weight | 325.36 g/mol | |
| Appearance | White to off-white powder | [10] |
| Solubility | Soluble in DMF, NMP, and other polar organic solvents. | [10] |
| Melting Point | ~140-157 °C | [10] |
Strategic Applications in Drug Discovery
The incorporation of this compound into a peptide sequence offers several advantages in the context of drug discovery and the development of peptidomimetics.[11]
-
Enhanced Proteolytic Stability: The N-methyl group provides steric hindrance that protects the adjacent peptide bonds from degradation by proteases, leading to a longer in vivo half-life.[6][12] The presence of a D-amino acid further enhances this stability as proteases are stereospecific for L-amino acids.[6][13]
-
Improved Membrane Permeability: N-methylation can enhance the lipophilicity of a peptide and reduce its hydrogen bonding capacity, which can lead to improved cell permeability and oral bioavailability.[2][14]
-
Conformational Constraint: The steric bulk of the N-methyl group restricts the conformational freedom of the peptide backbone, which can favor specific secondary structures and potentially lead to higher receptor binding affinity and selectivity.[2]
-
Peptide Library Synthesis: The use of a DL-racemic mixture allows for the creation of a library of diastereomeric peptides in a single synthesis.[15][16] This is a powerful tool for exploring the impact of stereochemistry at a specific position on the peptide's biological activity.
The following diagram illustrates the logical workflow for utilizing this compound in a drug discovery program.
Caption: Workflow for utilizing this compound in lead discovery.
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a peptide sequence via SPPS requires special consideration due to the steric hindrance of the N-methyl group, which can lead to slower and less efficient coupling reactions.[1][17] The following protocols are optimized for such challenging couplings.
Fmoc Deprotection
This protocol describes the removal of the N-terminal Fmoc protecting group from the resin-bound peptide.
Reagents:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF for washing
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes.
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate the mixture at room temperature for 5-20 minutes. The reaction progress can be monitored by UV spectroscopy of the fulvene-piperidine adduct in the drained solution.
-
Drain the deprotection solution.
-
Repeat the treatment with the deprotection solution for another 5-10 minutes to ensure complete removal of the Fmoc group.[18]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Caption: Fmoc deprotection workflow.
Coupling of this compound
Due to the steric hindrance of the N-methyl group, a potent coupling reagent is required.[1][17][19] Aminium/uronium salts like HATU, HCTU, or phosphonium salts like PyAOP are highly recommended.[1][20] A double coupling strategy is often employed to ensure the reaction goes to completion.
Reagents:
-
Deprotected peptide-resin (with a free N-terminus)
-
This compound
-
Coupling reagent: e.g., HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
DMF, peptide synthesis grade
Procedure:
First Coupling:
-
In a separate vessel, pre-activate the this compound (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended.[1]
-
Drain the coupling solution and wash the resin with DMF.
Second Coupling (Recoupling):
-
Prepare a fresh solution of activated this compound as described in the first coupling step.
-
Add the fresh solution to the resin and agitate for another 1-2 hours.
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
A qualitative ninhydrin (Kaiser) test can be performed to confirm the completion of the coupling. Note that N-methylated amino acids may give a weak color with the Kaiser test, so a bromophenol blue test can be a useful alternative.[17]
Caption: Double coupling workflow for this compound.
Data Presentation: Comparative Performance of Coupling Reagents
The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like this compound. The following table summarizes the general performance of commonly used coupling reagents for such challenging couplings.
| Coupling Reagent | Reagent Type | Relative Reactivity | Notes | Source |
| HATU | Aminium/Uronium Salt | Very High | Highly effective for N-methylated and other sterically hindered amino acids. Low racemization. | [1][19][21][22] |
| HCTU | Aminium/Uronium Salt | High | More reactive than HBTU, good for hindered couplings. | [1][20] |
| PyAOP | Phosphonium Salt | High | Particularly effective for coupling N-methylated amino acids. | [1] |
| PyBOP | Phosphonium Salt | Moderate-High | Better than carbodiimides, but can be less effective than HATU for very hindered residues. | [1] |
| DIC/Oxyma | Carbodiimide/Additive | Moderate | A more cost-effective option that can be effective, but may require longer reaction times or higher temperatures. | [23] |
Conclusion
This compound is a valuable and strategic building block in the synthesis of peptidomimetics and the exploration of structure-activity relationships in peptide-based drug discovery. While its incorporation presents synthetic challenges due to steric hindrance, these can be overcome with optimized protocols utilizing potent coupling reagents and extended reaction times. The ability to generate diastereomeric libraries from a single synthesis provides an efficient means to probe the conformational and stereochemical requirements for biological activity, accelerating the identification of promising therapeutic leads. The protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors.
References
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
- BenchChem. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols for Ala-Ala-OMe in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
- Dey, S., & Ghorai, P. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 65(15), 10251–10305.
- Wilson, J. J., & Francis, M. B. (2011).
- BenchChem. (2025). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids. BenchChem.
- MedChemExpress. (n.d.). Fmoc-N-Me-D-Ala-OH. MedChemExpress.
- Chem-Impex. (n.d.). Fmoc-N-methyl-L-alanine. Chem-Impex.
- Scribd. (n.d.). Proteolytic Stability Peptides. Scribd.
- BenchChem. (n.d.). Application Notes and Protocols for the Use of Fmoc-Gly-DL-Ala in Solid-Phase Peptide Synthesis. BenchChem.
- Cavaco, M., et al. (2022).
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801.
- Eeltink, S., et al. (2001). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.
- Faysal, K., et al. (2014). Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. Methods in Molecular Biology, 1184, 1-17.
- Pira, A., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 179.
- Subirós-Funosas, R., et al. (2009). HCTU and TCTU. New coupling reagents: Development and industrial aspects. Aldrichimica Acta, 42(1), 3-13.
- QYAOBIO. (n.d.). Synthesis of Peptide Library. QYAOBIO.
- bioRxiv. (2025). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- BenchChem. (2025). A Comparative Analysis of Fmoc-DL-Ala-OH and Fmoc-L-Ala-OH Synthesis Efficiency. BenchChem.
- Rodríguez, G., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 103.
- MedChemExpress. (n.d.). Fmoc-N-Me-Ala-OH. MedChemExpress.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Wikipedia. (n.d.). Peptide library. Wikipedia.
- AAPPTec. (n.d.). N-Methyl amino acids. AAPPTec.
- Sigma-Aldrich. (n.d.).
- Arujõe, M., et al. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Tetrahedron, 73(33), 4995-5000.
- Reza, E. T., & Camarero, J. A. (2019).
- Saghyan, A., et al. (2018). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry, 22(1), 2-25.
- Sigma-Aldrich. (n.d.). Fmoc-N-Me-Ala-OH Novabiochem. Sigma-Aldrich.
- Liguori, A., et al. (2020). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Organic Chemistry, 17(1), 2-25.
- BenchChem. (n.d.). A Comparative Guide to Peptide Coupling Reagents for Difficult Sequences: HATU vs.
- Sigma-Aldrich. (n.d.). Fmoc-N-Me-Ala-OH ≥97.0% (sum of enantiomers, HPLC). Sigma-Aldrich.
- Sharma, A., et al. (2018).
Sources
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. Peptide library - Wikipedia [en.wikipedia.org]
- 10. chemimpex.com [chemimpex.com]
- 11. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. qyaobio.com [qyaobio.com]
- 16. Evolving a Peptide: Library Platforms and Diversification Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
- 18. peptide.com [peptide.com]
- 19. bachem.com [bachem.com]
- 20. researchgate.net [researchgate.net]
- 21. luxembourg-bio.com [luxembourg-bio.com]
- 22. benchchem.com [benchchem.com]
- 23. chempep.com [chempep.com]
Application Note: A Multi-faceted Analytical Approach for Peptides Incorporating Fmoc-N-Me-DL-Ala-OH
Introduction: Navigating the Analytical Complexity of N-Methylated Racemic Peptides
The incorporation of N-methylated amino acids into peptide structures is a widely adopted strategy in modern drug discovery to enhance metabolic stability, cell permeability, and to modulate conformation.[1][2] The use of a racemic mixture, such as DL-alanine, further expands the chemical space for library synthesis and the identification of novel therapeutic leads. Fmoc-N-Me-DL-Ala-OH is a key building block in this endeavor, offering the potential to create peptide diastereomers with unique biological activities. However, the very features that make this building block attractive also introduce significant analytical challenges.
This technical guide provides a comprehensive overview of the analytical methodologies required for the robust characterization of peptides synthesized with this compound. We will delve into the nuances of chromatographic separation of diastereomers, the intricacies of mass spectrometric analysis, and the detailed structural elucidation by NMR spectroscopy. The protocols and insights provided herein are designed to equip researchers, scientists, and drug development professionals with the tools to confidently synthesize and analyze these complex yet promising molecules.
The primary analytical hurdles stem from two key aspects:
-
N-Methylation: The presence of an N-methyl group introduces steric hindrance, which can impede enzymatic cleavage and alter fragmentation patterns in mass spectrometry.[3] Furthermore, it can lead to the presence of cis and trans isomers around the peptide bond, resulting in peak broadening or splitting in chromatographic and NMR analyses.[1][3]
-
Racemicity: The use of a DL-amino acid results in the synthesis of diastereomeric peptides, which can be challenging to separate and characterize. These diastereomers may exhibit different biological activities and require specialized analytical techniques for resolution.[4]
A logical workflow for the synthesis and characterization of such peptides is essential for ensuring the purity and identity of the final product.
Sources
- 1. benchchem.com [benchchem.com]
- 2. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Incorporation of Fmoc-N-Me-DL-Ala-OH for the Advancement of Peptide-Based Therapeutics
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The strategic N-methylation of peptide backbones represents a critical tool in modern medicinal chemistry, transforming native peptide sequences into robust therapeutic candidates. By replacing a backbone amide proton with a methyl group, we can confer remarkable properties, including enhanced metabolic stability, increased membrane permeability, and finely-tuned receptor interactions.[1][2][3] This guide focuses on the practical application of a key building block in this process: Fmoc-N-Me-DL-Ala-OH. The incorporation of N-methylated residues, however, is not without its challenges. The inherent steric hindrance of the N-methyl group necessitates a departure from standard solid-phase peptide synthesis (SPPS) protocols.[1][4][5] This document provides a detailed examination of the underlying chemistry, a robust protocol for the successful incorporation of this compound, and troubleshooting insights derived from field experience to empower researchers in their synthesis of next-generation peptide therapeutics.
Physicochemical Profile: this compound
A thorough understanding of the building block's properties is fundamental to its successful application. This compound is a derivative of alanine, where the backbone amide is methylated and the alpha-amine is protected by the base-labile Fluorenylmethoxycarbonyl (Fmoc) group.[6][7]
| Property | Data | Source(s) |
| Molecular Formula | C₁₉H₁₉NO₄ | [6] |
| Molecular Weight | 325.36 g/mol | [6] |
| Appearance | White to off-white powder/crystals | [6][8] |
| CAS Number | 84000-07-7 (L-enantiomer) 138774-92-2 (D-enantiomer) | [9] |
| Primary Application | Fmoc Solid-Phase Peptide Synthesis (SPPS) | [10] |
| Storage Conditions | 2-8°C, desiccated | [6] |
The Core Challenge: Overcoming Steric Hindrance in Coupling
The primary obstacle in synthesizing N-methylated peptides is the steric hindrance imposed by the methyl group on the backbone nitrogen.[5][11] This has two major consequences:
-
Reduced Nucleophilicity: The secondary amine of an N-methylated residue is less nucleophilic than the primary amine of a standard amino acid.
-
Physical Obstruction: The methyl group physically impedes the approach of the activated carboxyl group of the incoming amino acid, dramatically slowing the rate of peptide bond formation.[5]
Standard uronium-based coupling reagents like HBTU and HCTU often fail to achieve complete acylation, leading to low yields and the formation of deletion sequences.[4][5] Therefore, the choice of a more potent coupling reagent is not merely an optimization but a necessity for success.
Authoritative Insight: For sterically demanding couplings, such as acylating an N-methylated residue, phosphonium salt-based reagents (e.g., PyBOP, PyAOP) or specialized aminium/uronium reagents incorporating a 7-azabenzotriazole (OAt) leaving group (e.g., HATU) are strongly recommended.[4][5][12] HATU, in particular, forms a highly reactive OAt-ester that is more effective at overcoming the steric barrier.[13]
Workflow for Solid-Phase Synthesis Incorporating this compound
This section outlines a complete, validated workflow for the manual or automated synthesis of a peptide containing an N-methylated alanine residue.
Caption: SPPS workflow for incorporating this compound.
Detailed Experimental Protocol
This protocol assumes a synthesis scale of 0.1 mmol on a standard solid support (e.g., Rink Amide resin). Adjust volumes accordingly based on resin loading and scale.
Materials and Reagents:
-
Resin: Rink Amide or Wang resin (e.g., 100-200 mesh, ~0.5 mmol/g loading)
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
-
Amino Acid: this compound
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20% (v/v) Piperidine in DMF
-
Washing Solution: DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Precipitation Solvent: Cold Diethyl Ether
Protocol Steps:
-
Resin Swelling:
-
Place the resin (~200 mg for 0.1 mmol scale) in a reaction vessel.
-
Add DMF (~5 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.
-
-
Fmoc-Group Deprotection:
-
Drain the swelling solvent.
-
Add 20% piperidine in DMF (~5 mL) to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF (~5 mL) and agitate for 10-15 minutes.[14][15]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
-
-
Coupling of this compound:
-
Activation Solution Preparation: In a separate vial, dissolve this compound (4 equivalents, ~130 mg) and HATU (3.9 equivalents, ~150 mg) in DMF (~2 mL).[4]
-
Add DIPEA (8 equivalents, ~140 µL) to the activation solution and vortex briefly.[4][16] An immediate color change may be observed. Allow pre-activation to proceed for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours. Due to the steric hindrance, a longer coupling time is essential.[17]
-
-
Monitoring Coupling Completion:
-
Causality: The standard ninhydrin test relies on reacting with a primary amine to produce a deep blue color. Since the N-terminal amine of the growing peptide is now a secondary amine (after coupling the N-methylated residue), the ninhydrin test will yield a false negative or weak result.
-
Procedure (Bromophenol Blue Test):
-
Take a small sample of resin beads (~5-10 mg) and wash them thoroughly with DMF and then Methanol.
-
Add 1-2 drops of Bromophenol Blue solution in DMF.[4]
-
Result Interpretation:
-
Blue/Green Beads: Incomplete coupling (free amine present). Proceed to step 5.
-
Yellow/Orange Beads: Complete coupling. Proceed to step 6.[4]
-
-
-
-
Recoupling (If Necessary):
-
If the monitoring test indicates an incomplete reaction, drain the reaction vessel and repeat the entire coupling procedure (Step 3) with a freshly prepared activation solution. Double coupling is common and often required for N-methylated residues to drive the reaction to completion.[5]
-
-
Washing and Iteration:
-
Once coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
The resin is now ready for the next cycle of deprotection and coupling for the subsequent amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and deprotected, wash the peptide-resin with DMF (3x), followed by DCM (3x), and finally Methanol (3x) to shrink the resin.
-
Dry the resin thoroughly under high vacuum for at least 4 hours.[18]
-
Add the cold cleavage cocktail (~5 mL) to the dry resin in a fume hood. Caution: TFA is highly corrosive.
-
Agitate gently for 2-3 hours at room temperature.[17][19] The TIS acts as a scavenger to prevent side reactions.[17]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a 50 mL tube of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.
-
Dry the final peptide pellet under vacuum. The product can then be purified by HPLC.
-
Mechanistic Insight: HATU-Mediated Coupling
Understanding the mechanism highlights why HATU is effective for this challenging coupling.
Caption: Simplified mechanism of HATU-mediated peptide coupling.
The base (DIPEA) deprotonates the carboxylic acid of this compound.[20][21] The resulting carboxylate anion attacks the HATU reagent, displacing the HOAt group to form a highly activated OAt-ester. This activated intermediate is extremely susceptible to nucleophilic attack by the free amine on the resin, leading to the formation of the desired peptide bond even with the steric hindrance present.[20]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Deletion of N-Me-Ala residue in final product (LC-MS) | Incomplete coupling due to steric hindrance. | • Confirm Reagent Potency: Use HATU, PyAOP, or PyBOP/HOAt.[5][12] • Perform Double Coupling: Routinely perform a second coupling for the N-methylated residue.[5] • Increase Reaction Time: Extend coupling time to 2-4 hours. • Microwave Assistance: If available, use microwave-enhanced SPPS to accelerate the reaction.[11] |
| Bromophenol blue test remains blue after prolonged coupling | Poor reagent quality, insufficient equivalents, or highly aggregated peptide sequence. | • Use fresh, high-quality coupling reagents and solvents. • Ensure correct stoichiometry (at least 4 eq. of amino acid and 3.9 eq. of HATU). • Consider using a more chaotropic solvent mixture (e.g., with a small percentage of DMSO) to disrupt secondary structures if aggregation is suspected. |
| Peptide fragmentation during cleavage | The peptide bond C-terminal to an N-methylated residue can sometimes be more susceptible to acid-catalyzed cleavage.[12] | • Minimize Cleavage Time: Reduce the TFA cleavage time to the minimum required for full deprotection (e.g., 1.5-2 hours) and monitor by cleaving a small aliquot.[12] • Perform Cleavage at Lower Temperature: Conduct the cleavage reaction at 4°C. |
| Low final yield of crude peptide | Cumulative effect of incomplete couplings, side reactions, or physical loss of resin during washes. | • Address all points above. • Ensure careful handling during manual synthesis to avoid resin loss. • Cap unreacted amines after the coupling step with acetic anhydride/DIPEA to terminate failure sequences, simplifying final purification. |
References
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
Barlos, K., & Gatos, D. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters. Retrieved from [Link]
-
Kawakami, T., & Lorsch, J. R. (2008). Ribosomal Synthesis of N-Methyl Peptides. Journal of the American Chemical Society. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (n.d.). Methods for Removing the Fmoc Group. Springer Nature Experiments. Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
-
Liguori, A., et al. (2025). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. Retrieved from [Link]
-
Barlos, K., & Gatos, D. (2012). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. PubMed. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. WordPress. Retrieved from [Link]
-
Naoum, J., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH. Retrieved from [Link]
-
Organic Chemistry. (2022). Deprotecting Fmoc Group Mechanism | Organic Chemistry. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed. Retrieved from [Link]
-
Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry. (2021). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Retrieved from [Link]
-
Carpino, L. A., et al. (2005). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. PubMed. Retrieved from [Link]
-
García-Ramos, Y., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. Retrieved from [Link]
-
Reddit. (2023). SPPS for N Methylated Peptides. Retrieved from [Link]
-
Behrendt, R., et al. (n.d.). Fmoc Solid-Phase Peptide Synthesis. Springer Nature Experiments. Retrieved from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. Retrieved from [Link]
-
Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. FMOC-Ala-OH | 35661-39-3 [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 11. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 12. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
- 14. peptide.com [peptide.com]
- 15. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 16. peptide.com [peptide.com]
- 17. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. luxembourg-bio.com [luxembourg-bio.com]
- 20. m.youtube.com [m.youtube.com]
- 21. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency with Fmoc-N-Me-DL-Ala-OH
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of N-methylated amino acids, specifically focusing on the low coupling efficiency of Fmoc-N-Me-DL-Ala-OH. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of the challenges and robust, field-proven solutions to overcome them.
N-methylation of a peptide backbone is a critical modification for enhancing metabolic stability, membrane permeability, and conformational rigidity.[1][2][3] However, these benefits come with significant synthetic hurdles. This guide provides a structured approach to troubleshooting and optimizing your synthesis workflow.
Troubleshooting Guide: Core Issues & Solutions
This section addresses the most common questions and issues encountered when working with this compound.
Q1: Why is the coupling efficiency of Fmoc-N-Me-Ala-OH so low compared to standard amino acids?
A1: The Root Cause: Steric Hindrance and Reduced Nucleophilicity.
The primary difficulty arises from the molecular structure of N-methylated amino acids. The presence of a methyl group on the backbone nitrogen atom creates a secondary amine, which introduces two significant challenges:
-
Steric Hindrance: The methyl group physically obstructs the incoming activated carboxyl group of the amino acid being coupled.[1][4][5] This steric bulk slows the reaction kinetics, making the formation of the peptide bond far more challenging than with a primary amine. This effect is magnified when coupling an N-methylated residue onto another N-methylated residue.[2][4]
-
Reduced Nucleophilicity: The N-methylated amine is a less potent nucleophile compared to a primary amine. This inherent decrease in reactivity means that more powerful activation methods and optimized conditions are required to drive the reaction to completion.[1][6]
These factors often lead to incomplete reactions, resulting in low yields and the formation of deletion sequences, where the N-methylated residue is skipped entirely.[4][5]
Caption: Steric hindrance in N-methylated amino acid coupling.
Q2: How can I confirm that I have an incomplete coupling reaction?
A2: Use the Right Monitoring Tool: The Bromophenol Blue Test.
The standard ninhydrin test, which produces a characteristic deep blue color in the presence of primary amines, is ineffective for monitoring the coupling to N-methylated residues because it does not react with secondary amines.[2]
The recommended method is the Bromophenol Blue (BPB) test .[2][5] This test identifies any unreacted (basic) amine groups on the resin.
-
Positive Result (Incomplete Coupling): Blue or green resin beads indicate the presence of free amines.
-
Negative Result (Complete Coupling): Yellow resin beads indicate the absence of free amines, signifying a successful coupling.[5]
Early and accurate detection of incomplete coupling is crucial as it allows for immediate intervention, such as performing a second coupling.
Q3: My standard reagents (HBTU, DIC) are failing. Which reagents are recommended for Fmoc-N-Me-Ala-OH?
A3: Upgrade Your Activation Chemistry.
Standard carbodiimide reagents (DCC, DIC) and even common uronium salts like HBTU and HCTU are often insufficient for overcoming the high activation energy barrier of N-methylated couplings.[2][4][6] More potent, specialized reagents are required.
The choice of reagent is one of the most critical factors for success. The most effective classes are advanced uronium/aminium salts and phosphonium salts, which generate highly reactive intermediates.
| Reagent | Class | Key Advantages & Context |
| HATU | Uronium/Aminium | Considered the "gold standard" for difficult couplings.[5][7][8] Its HOAt-based active ester is more reactive than the HOBt-based ester formed by HBTU, leading to faster kinetics and reduced risk of side reactions.[7] |
| COMU | Uronium/Aminium | A modern, highly efficient reagent with reactivity comparable to HATU.[9] It is based on OxymaPure, making it a safer, non-explosive alternative to benzotriazole-based reagents.[9][10] |
| PyAOP | Phosphonium | A very effective reagent, especially recommended for the most challenging couplings, such as joining two N-methylated residues.[4][11][12] |
| PyBroP | Phosphonium | A powerful halogenophosphonium reagent reserved for exceptionally difficult couplings where other reagents may fail.[2][4][13] |
Recommendation: Start with HATU or COMU . They provide an excellent balance of high reactivity, reliability, and established protocols. For extremely challenging sequences, consider PyAOP.
Q4: Can I improve coupling efficiency without changing my primary coupling reagent?
A4: Yes, by Optimizing Reaction Conditions.
While upgrading your reagent is the most impactful change, several process optimizations can significantly improve outcomes:
-
Perform a Double Coupling: This is a widely adopted and highly effective strategy.[6][14] After the initial coupling reaction, simply drain the vessel and add a fresh solution of activated amino acid to the resin to drive the reaction to completion.
-
Extend Reaction Time: Sterically hindered couplings are kinetically slow.[14] Instead of a standard 1-2 hour coupling time, extend it to 4 hours, or even overnight, to ensure maximum incorporation.[14][15]
-
Increase Temperature: Gently heating the reaction vessel to 40-50°C can provide the necessary kinetic energy to overcome the activation barrier.[4] Caution: This should be done carefully, as excessive heat can increase the risk of racemization, especially for sensitive amino acids.[14] Microwave-assisted peptide synthesis (MAPS) is an excellent application of this principle, using controlled heating to dramatically shorten reaction times for difficult couplings.[14][16]
Q5: What is the best solvent to use for coupling N-methylated amino acids?
A5: Prioritize Solvation: NMP over DMF.
Proper solvation of the growing peptide-resin complex is essential for reagent accessibility.[14][17] Inadequate solvation can lead to peptide aggregation, further hindering the reaction.
-
N-Methylpyrrolidone (NMP): Often preferred for difficult sequences. NMP has superior solvating properties compared to DMF and can improve coupling yields, especially in aggregation-prone sequences.[14][18]
-
Dimethylformamide (DMF): A standard and effective solvent, but ensure it is high-purity and free of dimethylamine, which can cause premature Fmoc-deprotection.[18]
For most applications, switching to NMP is a simple and effective optimization step.
Detailed Experimental Protocols
These protocols are designed to be self-validating systems, incorporating best practices for achieving high-yield couplings of this compound.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is the recommended starting point for coupling this compound.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)[14]
-
High-purity NMP
Procedure:
-
Resin Preparation: Swell the peptide-resin in NMP for at least 30 minutes in the reaction vessel. Drain the solvent.
-
Amino Acid Pre-activation: In a separate vial, dissolve this compound (4 eq.) and HATU (3.9 eq.) in a minimal volume of NMP. Add DIPEA (8 eq.) to the solution.
-
Activation: Gently agitate the activation mixture at room temperature for 2-5 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the swelled resin. Agitate the mixture for a minimum of 2 hours at room temperature. For difficult sequences, extend this time to 4 hours or overnight.
-
Monitoring: After the reaction time, take a small sample of resin beads and perform the Bromophenol Blue test (see Protocol 3) to check for completion.
-
Recouple if Necessary: If the BPB test is blue or green, drain the reaction solution and perform a second coupling (see Protocol 2).
-
Washing: Once the coupling is complete (beads test yellow), drain the reaction solution. Wash the resin thoroughly with NMP (3-5 times) and then DCM (3-5 times) to prepare for the next deprotection step.
Caption: Optimized workflow for coupling this compound using HATU.
Protocol 2: Double Coupling Strategy
Use this protocol if the first coupling is incomplete or for known difficult sequences (e.g., coupling onto another N-methylated residue).
-
Following the first coupling reaction (e.g., Step 4 in Protocol 1), drain the reaction solution from the vessel.
-
Do not wash the resin.
-
Immediately add a second, freshly prepared solution of activated this compound (using the same equivalents as the first coupling).
-
Allow the second coupling reaction to proceed for an additional 1-2 hours.
-
Proceed with monitoring (Protocol 3) and washing as described above.
Protocol 3: Monitoring with the Bromophenol Blue (BPB) Test
Materials:
-
Test Solution: 250 mg of bromophenol blue in 50 mL of DMF.[2]
-
Methanol for washing.
Procedure:
-
Remove a small sample of resin beads (1-2 mg) from the reaction vessel.
-
Place the beads in a small test tube and wash them thoroughly with methanol to remove any residual base (e.g., DIPEA), which can cause a false positive.
-
Add 1-2 drops of the BPB test solution to the washed beads.
-
Observe the color of the beads and the solution.[2]
Interpretation of Results:
-
Yellow: Indicates the absence of free amines. The coupling is complete.
-
Blue to Green: Indicates the presence of unreacted free amines. The coupling is incomplete and requires action (e.g., recoupling).[2][5]
Frequently Asked Questions (FAQs)
FAQ 1: Is microwave-assisted synthesis a good option for coupling N-methylated amino acids? Absolutely. Microwave-assisted peptide synthesis (MAPS) is highly effective for driving difficult couplings to completion quickly and efficiently.[14] The microwave energy heats the reaction rapidly and uniformly, overcoming the kinetic barrier of sterically hindered couplings. A 20-minute reaction at 70°C in a microwave synthesizer can often achieve what takes hours at room temperature.[16]
FAQ 2: Are there alternatives to uronium/phosphonium reagents for extremely difficult couplings? Yes. For the most recalcitrant couplings, such as between two bulky N-methylated residues, you can generate Fmoc-amino acid chlorides or fluorides in situ.[4][9] These acyl halides are extremely reactive species and can often succeed where other methods fail. Reagents like TFFH can be used to generate acyl fluorides.[9] This is considered an expert-level technique and should be approached with a thorough understanding of the chemistry involved.
FAQ 3: Does the DL-racemic nature of the amino acid affect coupling efficiency? The racemic (DL) nature of the amino acid does not inherently affect the chemical efficiency of the coupling reaction itself compared to using a pure L- or D-enantiomer. The steric hindrance and electronic properties are identical for both enantiomers. However, it will result in a mixture of diastereomeric peptides, which may be difficult to separate and characterize via HPLC and mass spectrometry. This is a consideration for purification and analysis, not the coupling step itself.
References
- 1. lifetein.com [lifetein.com]
- 2. peptide.com [peptide.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 9. bachem.com [bachem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. peptide.com [peptide.com]
Technical Support Center: Strategies to Prevent Racemization of N-Methylated Amino Acids During Peptide Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating N-methylated amino acids into their peptide synthesis workflows. The unique properties of these residues, while often crucial for therapeutic efficacy, present specific challenges, most notably a heightened risk of racemization during peptide bond formation.
This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to help you maintain the stereochemical integrity of your peptides.
The Challenge: Why Are N-Methylated Amino Acids Prone to Racemization?
N-methylated amino acids exhibit a greater tendency to racemize during coupling reactions due to a combination of electronic and steric factors. The presence of the N-methyl group introduces significant steric hindrance around the α-carbon, which can slow down the desired peptide bond formation.[1] This prolonged exposure of the activated amino acid to the basic reaction conditions increases the likelihood of racemization.[1]
The primary mechanism for this loss of stereochemical integrity is through the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a planar, achiral enolate. Subsequent nucleophilic attack by the incoming amine can then occur from either face of this planar intermediate, resulting in a mixture of L- and D-diastereomers in the final peptide.[1]
Visualizing the Racemization Pathway
Caption: A simplified workflow illustrating the racemization of N-methylated amino acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the coupling of N-methylated amino acids and provides systematic solutions.
Q1: I'm observing significant racemization of my N-methylated residue. What is the first thing I should check?
A1: The first and most critical factor to evaluate is your choice of coupling reagent and any accompanying additives .
-
If you are using a carbodiimide (e.g., DCC, DIC): These reagents are known to cause significant racemization if used alone.[2] It is essential to use them in conjunction with a racemization-suppressing additive. While 1-hydroxybenzotriazole (HOBt) is a traditional choice, for N-methylated amino acids, it is often insufficient.[3][4]
-
Recommendation: Switch to more effective additives such as 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) .[1][5] HOAt is more acidic than HOBt and its 7-aza-nitrogen provides a neighboring group participation effect that accelerates coupling and minimizes the lifetime of the racemization-prone oxazolone intermediate.[5][6] OxymaPure has been shown to be as effective as HOAt at suppressing racemization, with the added benefit of being non-explosive.[5][7]
-
-
If you are already using an additive with a carbodiimide and still see racemization: Consider switching to a different class of coupling reagent altogether.
-
Recommendation: Employ a phosphonium-based reagent like PyAOP (7-Aza-benzotriazol-1-yloxy-tripyrrolidinophosphonium hexafluorophosphate) or a uronium/aminium-based reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .[1][8] These reagents are generally more reactive and efficient, leading to faster coupling times and less opportunity for racemization.[2] PyAOP is particularly effective for coupling N-methyl amino acids.[1][8]
-
Q2: Does the base I use for the coupling reaction matter?
A2: Absolutely. The choice of base, its strength (pKa), and its steric bulk have a significant impact on the extent of racemization.[5] A strong, non-sterically hindered base can readily abstract the acidic α-proton of the oxazolone intermediate, promoting racemization.
-
Avoid: Strong and sterically unhindered bases like triethylamine (TEA).
-
Use with Caution: N,N-diisopropylethylamine (DIPEA) is a commonly used base, but its strong basicity can still contribute to racemization.
-
Recommended: Weaker, more sterically hindered bases are preferred.
Q3: I'm using HATU and DIPEA, but still observing racemization. What can I do?
A3: While HATU is an excellent coupling reagent, pairing it with a strong base like DIPEA can sometimes still lead to racemization, especially with sensitive N-methylated residues.
-
Troubleshooting Steps:
-
Switch the Base: Replace DIPEA with a weaker base like N-methylmorpholine (NMM).
-
Pre-activation Time: Minimize the pre-activation time of the N-methylated amino acid with HATU and the base before adding it to the resin-bound peptide. A short pre-activation of 2-5 minutes is often sufficient.[1] Prolonged pre-activation can lead to the accumulation of the oxazolone intermediate.
-
Lower the Temperature: Perform the coupling reaction at a lower temperature, such as 0°C, to slow down the rate of racemization.[4]
-
Q4: Are there specific coupling reagents developed for N-methylated amino acids?
A4: Yes. The challenges associated with coupling N-methylated amino acids have led to the development of specialized reagents.
-
PyBrOP (Bromo-tripyrrolidino-phosphonium hexafluorophosphate): This halogenophosphonium reagent was specifically developed to overcome difficult couplings, including those involving N-methyl amino acids.[1][2]
-
TOTT (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate): This thiuronium salt has shown good results in couplings of sterically hindered or methylated amino acids, with reported lower levels of racemization compared to other reagents.[2]
Comparison of Common Coupling Reagents for N-Methylated Amino Acids
| Coupling Reagent Class | Examples | Additive Required | Racemization Potential | Recommended Use Case |
| Carbodiimides | DIC, DCC, EDC | Essential (HOAt, OxymaPure) | High without additive | General use, cost-effective |
| Uronium/Aminium | HATU, HBTU | Included (HOAt/HOBt) | Low to moderate | Difficult couplings, high efficiency[2][8] |
| Phosphonium | PyAOP, PyBOP, PyBrOP | Included (HOAt/HOBt) | Low | Very difficult couplings, N-methylated residues[1][2] |
Experimental Protocols
Protocol 1: Recommended Coupling Method for N-Methylated Amino Acids
This protocol utilizes HATU and NMM to minimize racemization.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Activation Mixture Preparation (in a separate vessel):
-
Dissolve the Fmoc-N-methyl-amino acid (4 equivalents relative to resin loading) and HATU (4 equivalents) in DMF.
-
Add N-methylmorpholine (NMM) (8 equivalents).
-
-
Pre-activation: Allow the activation mixture to stand for 2-5 minutes at room temperature. Do not exceed 5 minutes. [1]
-
Coupling: Add the pre-activated mixture to the swelled and deprotected resin.
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Monitor the coupling reaction using a qualitative test such as the Bromophenol Blue test, as the Ninhydrin test is not suitable for N-methylated amino acids.[1]
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF.
Protocol 2: Analysis of Racemization by Chiral HPLC after Hydrolysis
This protocol provides a general workflow to quantify the extent of racemization.
-
Peptide Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Peptide Hydrolysis:
-
Derivatization (Marfey's Method Example):
-
Redissolve the amino acid hydrolysate in 50 µL of water.
-
Add 100 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA or Marfey's reagent) in acetone.
-
Add 20 µL of 1 M NaHCO₃.[1]
-
Incubate at 40°C for 1 hour.
-
Neutralize the reaction with 10 µL of 2 M HCl and dilute with the mobile phase.
-
-
Chiral HPLC Analysis:
-
Analyze the derivatized sample by reverse-phase HPLC.
-
Develop a gradient method (e.g., Acetonitrile/Water with 0.05% TFA) that can resolve the diastereomeric derivatives of the N-methylated amino acid.[1]
-
It is crucial to run standards of the L-L and L-D diastereomers to confirm peak identities and quantify the percentage of the D-isomer.
-
Troubleshooting Workflow for High Racemization
Caption: A logical workflow for troubleshooting high racemization levels.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. peptide.com [peptide.com]
aggregation issues in peptides with N-methylated alanine
Welcome to the Technical Support Center for N-Methylated Alanine Peptide Aggregation. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into managing the complexities associated with N-methylated alanine-containing peptides. This resource is structured to address the specific challenges you may encounter, from synthesis to final application, with a focus on the underlying scientific principles.
The Dichotomy of N-Methylation and Aggregation
N-methylation, particularly of alanine residues, presents a fascinating paradox in peptide science. On one hand, it is a powerful tool to enhance metabolic stability and membrane permeability by introducing steric hindrance and removing a hydrogen bond donor.[1][2] This disruption of the peptide backbone's hydrogen-bonding capacity can effectively inhibit the formation of β-sheet structures, which are often precursors to aggregation.[3][4][5][6][7] On the other hand, the addition of a methyl group increases the peptide's lipophilicity, which can promote self-association and aggregation in aqueous environments to minimize the exposure of these nonpolar regions.[1][3] This technical guide will help you navigate this dual nature of N-methylated alanine and troubleshoot aggregation-related issues in your research.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding aggregation in peptides with N-methylated alanine.
Q1: Why is my N-methylated alanine peptide aggregating?
A1: Aggregation in N-methylated peptides is a multifactorial issue. The primary drivers include:
-
Increased Hydrophobicity: The methyl group on the alanine's amide nitrogen increases the overall hydrophobicity of the peptide. In aqueous solutions, these peptides may self-assemble to shield their hydrophobic regions from water, leading to aggregation.[3]
-
Disrupted Secondary Structure: While N-methylation can prevent the formation of organized β-sheets, it can also disrupt other stable secondary structures. This may lead to the exposure of previously buried hydrophobic residues, which can then participate in intermolecular hydrophobic interactions, causing aggregation.[3]
-
Solvent and pH Conditions: The solubility of your peptide is highly dependent on the chosen solvent and the pH of the solution. Suboptimal conditions can significantly increase the tendency for aggregation.[3]
-
Peptide Concentration: At higher concentrations, the probability of intermolecular interactions and subsequent aggregation increases.[3]
-
Temperature: Elevated temperatures can accelerate aggregation by increasing molecular motion and enhancing hydrophobic interactions.[3]
-
Ionic Strength: The salt concentration of the solution can influence the electrostatic interactions between peptide molecules, potentially stabilizing or destabilizing the peptide against aggregation.[3]
Q2: Can N-methylation of alanine be used to prevent aggregation?
A2: Yes, paradoxically, N-methylation is frequently employed as a strategy to inhibit aggregation. By substituting a hydrogen atom on the backbone amide with a methyl group, N-methylation disrupts the hydrogen bonding network required for the formation of β-sheets, a common motif in aggregated peptides.[3][4][5][6][7] This can be a highly effective approach, but its success is highly dependent on the specific peptide sequence and the position of the N-methylated residue.[8]
Q3: How can I detect and characterize the aggregation of my N-methylated peptide?
A3: A variety of analytical techniques can be used to identify and characterize peptide aggregates. The choice of technique will depend on the nature of the aggregates and the information you wish to obtain.
| Analytical Technique | Information Provided |
| Dynamic Light Scattering (DLS) | Provides information on the size distribution of particles in solution, allowing for the detection of soluble aggregates.[9] |
| Thioflavin T (ThT) Assay | A fluorescence-based assay used to detect the presence of amyloid-like fibrillar aggregates.[3][4][5] |
| Transmission Electron Microscopy (TEM) | Allows for the direct visualization of the morphology of aggregates, such as fibrils or amorphous structures.[4][5] |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their size, enabling the quantification of monomeric peptide versus aggregated species.[10] |
| Mass Spectrometry (MS) | Can be used to identify the components of the aggregates and to detect any modifications that may have occurred during aggregation.[1][11] |
Troubleshooting Guide: From Synthesis to Solution
This section provides a systematic approach to troubleshooting common aggregation-related problems encountered during the synthesis and handling of N-methylated alanine peptides.
Problem 1: Difficulties During Solid-Phase Peptide Synthesis (SPPS)
Symptoms:
-
Low coupling efficiency, especially when coupling an amino acid to an N-methylated alanine residue.
-
Low final peptide yield.[12]
-
Presence of deletion sequences in the final product, as identified by mass spectrometry.[12]
Causality: The methyl group on the amide nitrogen of N-methylated alanine creates significant steric hindrance, making the nitrogen atom less nucleophilic and impeding the approach of the activated carboxyl group of the incoming amino acid.[1][12]
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting poor coupling efficiency during SPPS of N-methylated peptides.
Solutions:
-
Optimize Coupling Reagents: Standard coupling reagents may not be sufficient. Switch to more potent activators like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
Extend Reaction Times and Increase Temperature: Allow for longer coupling times (e.g., 2-4 hours or overnight) to ensure the reaction goes to completion.[1] Gently increasing the temperature (e.g., to 40-50°C) can also enhance the reaction rate.
-
Double Coupling: After the initial coupling step, repeat the process with a fresh portion of activated amino acid and coupling reagent to drive the reaction to completion.
-
Microwave-Assisted Synthesis: The use of microwave energy can significantly accelerate coupling reactions, especially those involving sterically hindered amino acids.[13]
Problem 2: Peptide Precipitates Immediately Upon Dissolution
Symptoms:
-
The lyophilized peptide powder does not dissolve in aqueous buffers.
-
A cloudy suspension or visible precipitate forms instantly.
Causality: The high hydrophobicity of the N-methylated peptide can lead to extremely low solubility in aqueous solutions, especially at or near its isoelectric point (pI).
Troubleshooting Workflow:
Sources
- 1. lifetein.com [lifetein.com]
- 2. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. physoc.org [physoc.org]
- 5. people.bath.ac.uk [people.bath.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Design of an N-Methylated Peptide Inhibitor of α-Synuclein Aggregation Guided by Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Purification of Peptides Containing Fmoc-N-Me-DL-Ala-OH
Welcome to the technical support center for the purification of peptides incorporating Fmoc-N-Me-DL-Ala-OH. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with these complex molecules. The inclusion of both an N-methylated and a DL-racemic amino acid introduces specific hurdles in purification that require a nuanced and informed approach. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome these obstacles and achieve high-purity peptides.
Introduction to the Challenges
The purification of peptides containing this compound is a multifaceted challenge due to the inherent properties of this modified amino acid. N-methylation, while often desirable for enhancing metabolic stability and membrane permeability, introduces significant steric hindrance.[1][2] This can lead to incomplete coupling reactions during solid-phase peptide synthesis (SPPS), resulting in a complex mixture of deletion sequences that are difficult to separate from the target peptide.[1] Furthermore, the N-methyl group can restrict amide bond rotation, leading to the presence of cis/trans isomers, which often manifest as broadened or multiple peaks during HPLC analysis.[3]
The use of a DL-alanine derivative means that the synthesis will produce a mixture of diastereomeric peptides. These diastereomers, having different three-dimensional structures, will exhibit distinct physicochemical properties, allowing for their separation by reversed-phase high-performance liquid chromatography (RP-HPLC).[4][5] However, achieving baseline resolution of these closely related species can be a significant purification challenge.
Finally, the bulky and hydrophobic Fmoc protecting group, if still present during certain purification strategies or as a result of incomplete deprotection, adds another layer of complexity by significantly increasing the hydrophobicity of the peptide, potentially leading to aggregation and poor solubility.[1][6]
This guide will address these core challenges in a practical, question-and-answer format, providing both the theoretical underpinning of the problem and actionable, field-proven solutions.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of your this compound-containing peptide.
Issue 1: My HPLC chromatogram shows a broad, poorly resolved peak, or multiple closely eluting peaks.
Q: What is causing the poor peak shape, and how can I improve it?
A: This is a classic presentation for peptides containing N-methylated amino acids and can be attributed to several factors, primarily the presence of cis/trans conformers and potential on-column aggregation.
-
Causality - Cis/Trans Isomerism: The amide bond preceding the N-methylated alanine has a lower energy barrier to rotation compared to a standard amide bond. This can result in the presence of both cis and trans isomers that are in slow equilibrium on the HPLC timescale.[3] These conformers have slightly different hydrophobicities and thus different retention times, leading to peak broadening or the appearance of multiple, closely spaced peaks for a single, pure compound.[1]
-
Troubleshooting Steps:
-
Elevate Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can accelerate the interconversion rate between the cis and trans isomers.[1] If the interconversion becomes fast enough on the chromatographic timescale, the multiple peaks will coalesce into a single, sharper peak.
-
Modify the Mobile Phase Gradient: A shallower gradient can sometimes improve the resolution between closely eluting species, including diastereomers and conformers. Experiment with reducing the rate of increase of the organic solvent (e.g., acetonitrile) in your gradient.
-
Check for Column Overload: Injecting too much sample can lead to peak broadening.[3] To rule this out, dilute your sample 10-fold and reinject. If the peak shape improves significantly, you were likely overloading the column. The typical loading capacity for analytical RP-HPLC is in the range of micrograms, while for preparative scale it is about 1-2 mg per mL of packed column volume.[7]
-
Issue 2: I am struggling to separate the diastereomers of my peptide.
Q: What are the best strategies for resolving the L-Ala and D-Ala containing peptide diastereomers?
A: The separation of diastereomers is achievable with standard RP-HPLC because they have different physical properties, but it often requires careful optimization of the chromatographic conditions.[4]
-
Causality - Diastereomeric Differences: Diastereomers are stereoisomers that are not mirror images of each other. They have different spatial arrangements of atoms, which can lead to differences in their overall hydrophobicity and how they interact with the stationary phase of the HPLC column. This difference in interaction is the basis for their separation.[5]
-
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Solvent System: While acetonitrile is the most common organic modifier, you can also try methanol or isopropanol. Different organic solvents can alter the selectivity of the separation.
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA) at 0.1% is standard.[8] However, you can experiment with other ion-pairing agents like perfluorinated carboxylic acids of different chain lengths, which may enhance resolution.
-
-
Select the Right Stationary Phase:
-
Column Chemistry: A standard C18 column is a good starting point.[8] If resolution is poor, consider trying a C8, phenyl-hexyl, or a biphenyl stationary phase. These different chemistries offer alternative selectivities.
-
Particle Size and Pore Size: Columns with smaller particle sizes (e.g., <3 µm) and appropriate pore sizes for your peptide (e.g., 120 Å or 300 Å) will provide higher efficiency and better resolution.
-
-
Employ Chiral Chromatography (Advanced): If RP-HPLC fails to provide adequate separation, chiral chromatography is a powerful alternative. This technique uses a chiral stationary phase (CSP) that can stereoselectively interact with the diastereomers, leading to their separation.[9][10] This is a more specialized technique and may require dedicated columns and method development.
-
Issue 3: My peptide has poor solubility in the HPLC mobile phase, leading to precipitation and low recovery.
Q: How can I improve the solubility of my peptide for purification?
A: Poor solubility is a common issue, especially for hydrophobic and N-methylated peptides, which have a tendency to aggregate.[1][11]
-
Causality - Aggregation and Hydrophobicity: The combination of the bulky Fmoc group, the N-methyl group, and other hydrophobic residues in your peptide sequence can lead to strong intermolecular hydrophobic interactions, causing the peptide to aggregate and precipitate, particularly in aqueous solutions.[6][11]
-
Troubleshooting Steps:
-
Initial Dissolution Strategy:
-
Stronger Solvents: Instead of dissolving your crude peptide directly in the initial mobile phase (high aqueous content), try dissolving it in a small amount of a stronger organic solvent like dimethylformamide (DMF), N-methylpyrrolidone (NMP), or dimethyl sulfoxide (DMSO).[6][12] Once dissolved, you can dilute it with the initial mobile phase just before injection.
-
Sonication and Gentle Warming: Sonication can help break up aggregates.[6][11] Gentle warming (e.g., to 30-40°C) can also improve solubility, but be cautious to avoid peptide degradation.[11]
-
-
Mobile Phase Modification:
-
Increase Initial Organic Content: If your peptide precipitates upon injection, it may be crashing out of the solution when it hits the highly aqueous initial mobile phase. Try starting your gradient with a higher percentage of organic solvent.
-
Use of Chaotropic Agents: In some cases, adding a chaotropic agent like guanidinium hydrochloride or urea to the sample solvent can help disrupt aggregates and improve solubility. However, these are non-volatile and will require a subsequent desalting step.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is N-methylation used in peptide design if it makes purification so difficult?
A1: N-methylation is a key strategy in medicinal chemistry to enhance the pharmacological properties of peptide-based drugs. The introduction of a methyl group to the backbone amide nitrogen can:
-
Increase Metabolic Stability: It protects the adjacent peptide bond from cleavage by proteases, thus prolonging the peptide's half-life in vivo.[2][13]
-
Improve Membrane Permeability: By replacing an N-H hydrogen bond donor with a more lipophilic methyl group, N-methylation can enhance the peptide's ability to cross cell membranes, potentially leading to improved oral bioavailability.[14][15]
-
Modulate Conformation: N-methylation can lock the peptide into a specific conformation that may have a higher affinity and selectivity for its biological target.[14]
Q2: What is the purpose of the Fmoc group, and should it be removed before purification?
A2: The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the alpha-amino group of amino acids used during solid-phase peptide synthesis (SPPS).[16][17] It prevents unwanted side reactions at the N-terminus during the coupling of the next amino acid in the sequence. For the final, full-length peptide, the Fmoc group is typically removed during the final cleavage from the resin.[17] Therefore, for the purification of the target peptide, the Fmoc group should be absent. If you are purifying an intermediate fragment that still requires the Fmoc group for subsequent steps, you will need to account for its high hydrophobicity in your purification method.
Q3: Can I use flash chromatography for the purification of my peptide?
A3: Yes, flash chromatography can be a viable option, particularly as a preliminary purification step for very crude samples or for larger scale purifications.[1] It can be used to remove many of the non-peptidic impurities and some of the more distinct peptide-related impurities. However, for achieving high purity (>95%) and for resolving closely related impurities like diastereomers and deletion sequences, RP-HPLC is generally the required and preferred method due to its higher resolving power.[8][18]
Q4: What are the best practices for sample preparation before HPLC purification?
A4: Proper sample preparation is crucial for a successful purification:
-
Cleavage and Precipitation: After cleaving the peptide from the resin, it is typically precipitated with cold diethyl ether, washed to remove organic scavengers, and then dried.[19]
-
Solubility Testing: Before dissolving the entire batch of crude peptide, test the solubility of a small amount in your intended injection solvent.
-
Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the HPLC system.
-
Accurate Quantification: Have an approximate idea of the amount of peptide you are injecting. This can be estimated from the weight of the crude material or a preliminary analytical HPLC run. This will help you avoid column overload.
Visualizations and Data
Workflow for Troubleshooting Peptide Purification
Caption: A workflow for troubleshooting the purification of peptides containing this compound.
Summary of Purification Challenges and Solutions
| Challenge | Primary Cause(s) | Recommended Solutions |
| Broad/Multiple Peaks | Cis/Trans Isomerism of N-methyl amide bond | Increase HPLC column temperature (40-60°C) |
| On-column aggregation | Use stronger initial solvents (DMSO, NMP); shallower gradient | |
| Poor Diastereomer Separation | Insufficient difference in hydrophobicity | Optimize mobile phase (try different organic modifiers); try different stationary phases (C8, Phenyl) |
| Low Solubility/Precipitation | Peptide aggregation due to hydrophobicity | Dissolve crude peptide in a small amount of strong organic solvent (DMF, NMP, DMSO) before dilution |
| Start HPLC gradient with a higher initial percentage of organic solvent | ||
| Low Recovery | Precipitation on column; irreversible adsorption | Ensure complete dissolution before injection; use mobile phase modifiers to prevent secondary interactions |
Experimental Protocols
Protocol 1: Standard RP-HPLC Purification
This protocol provides a starting point for the purification of your peptide.
-
Column: C18, 5 µm particle size, 120 Å pore size, 4.6 x 250 mm (analytical) or 21.2 x 250 mm (preparative).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.[8]
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[8]
-
Flow Rate: 1 mL/min (analytical) or 20 mL/min (preparative).
-
Detection: 220 nm and 280 nm.
-
Gradient: Start with a 5-minute isocratic hold at a low percentage of B to allow the sample to bind to the column. Then, run a linear gradient from your starting percentage to a higher percentage of B over 30-60 minutes. The exact gradient will need to be optimized based on an initial analytical run.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of DMSO or DMF, then dilute with Mobile Phase A to the injection volume. Ensure the final concentration of the strong organic solvent is low enough to not cause peak distortion. Filter the sample through a 0.22 µm filter.
Protocol 2: High-Temperature RP-HPLC for Conformer Coalescence
This protocol is for addressing peak broadening due to cis/trans isomers.
-
Column: Use a thermally stable C18 column.
-
HPLC System: Ensure your HPLC system has a column thermostat.
-
Temperature: Set the column temperature to 50°C. You can experiment with a range from 40°C to 60°C.
-
Mobile Phases and Gradient: Use the same mobile phases and an optimized gradient as in Protocol 1.
-
Equilibration: Allow the column to equilibrate at the set temperature for at least 15-20 minutes before the first injection.
-
Analysis: Compare the chromatogram at elevated temperature to the one at room temperature. Look for a sharpening of the main peak and a reduction or elimination of "shoulder" peaks.
References
-
Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]
-
On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. (n.d.). National Institutes of Health. Retrieved January 3, 2026, from [Link]
-
Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. (n.d.). J-Stage. Retrieved January 3, 2026, from [Link]
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). Regis Technologies. Retrieved January 3, 2026, from [Link]
- Technical Support Center: HPLC Purification of N-methyl
-
D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? (2021, November 18). PubMed Central. Retrieved January 3, 2026, from [Link]
-
Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. (n.d.). Springer Nature Experiments. Retrieved January 3, 2026, from [Link]
-
Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. (n.d.). National Institutes of Health. Retrieved January 3, 2026, from [Link]
- Addressing solubility issues of Fmoc-Gly-DL-Ala in synthesis. (2025). BenchChem.
- Technical Support Center: Purification of Peptides Containing Fmoc-N-Me-Glu(OtBu)-OH. (2025). BenchChem.
- An In-depth Technical Guide on the Synthesis and Purification of Fmoc-Ala-OH-1-13C. (2025). BenchChem.
- On-Resin N-Methylation of Peptides: Application Notes and Protocols. (2025). BenchChem.
-
Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides. (2025, August 10). Request PDF. Retrieved January 3, 2026, from [Link]
-
Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. (2025, May 23). ACS Publications. Retrieved January 3, 2026, from [Link]
-
Backbone N-modified peptides: beyond N-methylation. (n.d.). Dipòsit Digital de la UB. Retrieved January 3, 2026, from [Link]
-
impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. (n.d.). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). Retrieved January 3, 2026, from [Link]
-
N-methylation of peptides: a new perspective in medicinal chemistry. (n.d.). Semantic Scholar. Retrieved January 3, 2026, from [Link]
-
Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. (2016, August 2). Pharmaceutical Technology. Retrieved January 3, 2026, from [Link]
-
Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. (n.d.). National Institutes of Health. Retrieved January 3, 2026, from [Link]
-
Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. (2023, May 1). National Institutes of Health. Retrieved January 3, 2026, from [Link]
-
Purification of naturally occurring peptides by reversed-phase HPLC. (2007). Nature Protocols. Retrieved January 3, 2026, from [Link]
-
Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). AAPPTec. Retrieved January 3, 2026, from [Link]
- Technical Support Center: Optimizing Fmoc-DL-Phe-OH Coupling. (2025). BenchChem.
- overcoming poor solubility of Fmoc-H-DL-Abu-OH. (2025). BenchChem.
- dealing with solubility issues of Fmoc-D-Glu-OH deriv
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (n.d.). ACS Publications. Retrieved January 3, 2026, from [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023, November 13). MDPI. Retrieved January 3, 2026, from [Link]
-
Design of an N-Methylated Peptide Inhibitor of α-Synuclein Aggregation Guided by Solid-State NMR. (n.d.). PubMed Central. Retrieved January 3, 2026, from [Link]
-
Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. (2024, May 20). ACS Publications. Retrieved January 3, 2026, from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved January 3, 2026, from [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Synpeptide. Retrieved January 3, 2026, from [Link]
-
Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. (2022, January 7). RSC Publishing. Retrieved January 3, 2026, from [Link]
-
Total wash elimination for solid phase peptide synthesis. (2023, December 9). National Institutes of Health. Retrieved January 3, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. bachem.com [bachem.com]
- 9. mdpi.com [mdpi.com]
- 10. chiraltech.com [chiraltech.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DSpace [diposit.ub.edu]
- 16. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 17. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 18. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 19. Design of an N-Methylated Peptide Inhibitor of α-Synuclein Aggregation Guided by Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Times for Fmoc-N-Me-DL-Ala-OH Coupling
Welcome to the Technical Support Center dedicated to addressing the challenges associated with the coupling of Fmoc-N-Me-DL-Ala-OH in solid-phase peptide synthesis (SPPS). This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic workflows and troubleshoot common issues encountered with this sterically hindered amino acid.
The incorporation of N-methylated amino acids, such as this compound, is a valuable strategy for enhancing the pharmacokinetic properties of peptides, including improved metabolic stability and cell permeability.[1] However, the N-methyl group introduces significant steric hindrance, which can impede the coupling reaction and lead to undesirable side products.[2][3] This guide provides in-depth technical advice, troubleshooting strategies, and detailed protocols to help you navigate these challenges successfully.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the coupling of this compound in a question-and-answer format, providing explanations and actionable solutions.
Q1: Why is the coupling of this compound so challenging, and what are the primary signs of an incomplete reaction?
The primary challenge in coupling this compound is the steric hindrance caused by the methyl group on the nitrogen atom.[3][4] This bulkiness physically obstructs the approach of the activated carboxylic acid, leading to slower reaction kinetics and often incomplete coupling.[2] This problem is exacerbated when coupling to another N-methylated residue.[4]
Initial signs of an incomplete coupling reaction include:
-
Positive Bromophenol Blue Test: A blue or green color on the resin beads after the coupling step indicates the presence of unreacted secondary amines. A complete reaction will result in a yellow color.[4][5]
-
Low Overall Yield: The final yield of the purified peptide is significantly lower than anticipated.[4]
-
Presence of Deletion Sequences: Mass spectrometry (MS) analysis of the crude peptide will reveal peaks corresponding to the desired peptide missing the N-methylated alanine residue.[2][4]
-
Multiple Peaks in HPLC: The high-performance liquid chromatography (HPLC) profile of the crude product will often display multiple, hard-to-separate peaks, representing the target peptide and various deletion byproducts.[4]
Q2: My standard coupling reagents (e.g., HBTU, DIC/HOBt) are giving me low yields. What are the recommended coupling reagents for this compound?
Standard coupling reagents are often not potent enough to overcome the steric hindrance of N-methylated amino acids.[2] For these challenging couplings, it is highly recommended to use more powerful phosphonium or aminium/uronium-based reagents.
| Coupling Reagent Class | Recommended Reagents | Key Advantages |
| Phosphonium Salts | PyAOP, PyBOP | Highly effective for sterically hindered couplings, including N-methylated amino acids.[6][7] PyAOP is particularly effective for coupling N-protected N-methyl amino acids.[7] |
| Aminium/Uronium Salts | HATU, HCTU, COMU | Known for high reactivity and efficiency, leading to faster coupling times and higher yields.[8] HATU is considered a gold standard for difficult couplings.[4][5] COMU offers the advantage of safer handling and byproducts that are easily removed.[9][10] |
Q3: I am observing significant epimerization of the N-methylated residue. What are the causes, and how can I minimize it?
Epimerization is the change in the configuration of a single stereocenter, and it can be a significant side reaction in peptide synthesis, potentially affecting the biological activity of the final peptide.[11][12] The risk of epimerization is heightened with N-methylated amino acids, especially during the activation step.[6]
Factors contributing to epimerization and mitigation strategies:
-
Strong Base: The use of a strong base like diisopropylethylamine (DIPEA) can promote epimerization. Consider using a weaker base such as N-methylmorpholine (NMM) or collidine.[13]
-
Prolonged Reaction at Elevated Temperatures: If using heat to drive the reaction, optimize for the shortest possible time to achieve a satisfactory yield.[13]
-
Coupling Reagent and Additive: The choice of coupling reagent and additive is crucial. Additives like HOAt and Oxyma Pure are superior to HOBt in suppressing racemization.[13][14] Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower levels of racemization.[13]
Q4: Even with potent coupling reagents, my yields are still low. What other reaction parameters can I optimize?
Beyond the choice of coupling reagent, several other factors can be adjusted to improve coupling efficiency:
-
Double or Triple Coupling: Repeating the coupling step two or three times with fresh reagents can help drive the reaction to completion, especially for highly hindered residues.[2]
-
Increased Reagent Equivalents: Using a larger excess of the this compound and the coupling reagent (e.g., 3-5 equivalents) can increase the reaction rate.[15]
-
Elevated Temperature/Microwave Synthesis: Increasing the reaction temperature can significantly improve coupling efficiency.[3] Microwave-assisted peptide synthesis (MW-SPPS) is a highly effective technique for driving difficult couplings to completion in a shorter amount of time.[1][3]
-
Solvent Choice: Ensure the resin is adequately swollen. N,N-dimethylformamide (DMF) is a common choice, but for sequences prone to aggregation, N-methyl-2-pyrrolidone (NMP) or the addition of chaotropic salts like LiCl may be beneficial.[3][16]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the coupling of this compound and for monitoring the reaction progress.
Protocol 1: Optimized Coupling of this compound using HATU
This protocol outlines a general procedure for the efficient coupling of this compound to a resin-bound peptide with a free N-terminal amine.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.[3]
-
Fmoc-Deprotection:
-
Amino Acid Activation:
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for at least 2 hours. For particularly difficult couplings, the reaction time can be extended to 4-12 hours, or a double coupling can be performed.[15]
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times), followed by dichloromethane (DCM) (3 times), and finally methanol (3 times).[18]
-
-
Monitoring Coupling Completion:
-
Perform a Bromophenol Blue test (see Protocol 2) to confirm the absence of free secondary amines. If the test is positive (blue/green), a second coupling is recommended.
-
Protocol 2: Bromophenol Blue Test for Monitoring Coupling Completion
This qualitative test is essential for assessing the presence of unreacted secondary amines, such as those from N-methylated amino acids.[5]
-
Sample Preparation: After the coupling and washing steps, remove a small sample of resin beads (1-2 mg) from the reaction vessel.
-
Washing: Place the beads in a small test tube and wash them thoroughly with methanol to remove any residual base, which can lead to a false positive result.[4]
-
Test Execution: Add 1-2 drops of the Bromophenol Blue test solution (250 mg of bromophenol blue in 50 mL of DMF) to the washed beads.[4][5]
-
Observation: Observe the color of the beads and the solution.
Visualizations
The following diagrams illustrate key workflows and decision-making processes for optimizing this compound coupling.
Caption: Decision-making workflow for troubleshooting low coupling efficiency.
References
-
Merck Millipore. Peptide & HT Organic Synthesis Technical Resources. [Link]
-
JPT Peptide Technologies. Resources. [Link]
-
Al Musaimi, O., Al-Harrasi, A., & Csuk, R. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254. [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of peptide research, 65(2), 153–166. [Link]
-
AAPPTec. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]
-
Roodbeen, R., & van der Marel, G. A. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis (pp. 139-148). Humana Press. [Link]
-
Reddit. SPPS for N Methylated Peptides. [Link]
-
Nowick, J. S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
AAPPTec. Coupling Reagents. [Link]
-
Al Musaimi, O., Al-Harrasi, A., & Csuk, R. (2023). Epimerisation in Peptide Synthesis. Organic & Biomolecular Chemistry, 21(48), 9850-9868. [Link]
-
Culf, A. S., & O'Brien-Simpson, N. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 110. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]
-
Gyros Protein Technologies. Webinars | Peptide Synthesis. [Link]
-
Al Musaimi, O., Al-Harrasi, A., & Csuk, R. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]
-
Al Musaimi, O., Al-Harrasi, A., & Csuk, R. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]
-
Biron, E., & Kessler, H. (2005). Optimized selective N-methylation of peptides on solid support. Journal of peptide science, 12(3), 213–219. [Link]
-
Merck Millipore. Novabiochem® Coupling reagents. [Link]
-
Waseda University. Epimerization of Peptide. [Link]
-
Lukszo, J., & Saneii, H. (2000). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives*. Journal of Peptide Research, 55(2), 128-135. [Link]
-
AAPPTec. Guide to Solid Phase Peptide Synthesis. [Link]
-
Davie, C. P., & Kodadek, T. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS combinatorial science, 22(11), 584–594. [Link]
Sources
- 1. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epimerisation in Peptide Synthesis [ouci.dntb.gov.ua]
- 13. benchchem.com [benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. chemistry.du.ac.in [chemistry.du.ac.in]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Challenges of N-Methylated Amino Acids
Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with N-methylated amino acids. The strategic incorporation of N-methyl groups into a peptide backbone is a powerful tool for enhancing therapeutic properties, including increased metabolic stability, improved cell permeability, and greater conformational control.[1][2][3] However, these benefits come with significant synthetic challenges, primarily due to the steric hindrance imposed by the N-methyl group.[3][4]
This guide is designed to provide you with in-depth, field-proven insights and practical solutions to the common issues encountered during the synthesis and application of N-methylated peptides. Here, we will dissect the root causes of these difficulties and offer robust, evidence-based troubleshooting strategies and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: Why is the incorporation of N-methylated amino acids so much more challenging than their standard counterparts?
A1: The core of the issue lies in steric hindrance and altered nucleophilicity. The presence of a methyl group on the amide nitrogen transforms it into a secondary amine, which is significantly bulkier than the primary amine of a standard amino acid.[4] This increased bulk physically obstructs the approach of the activated carboxyl group of the incoming amino acid, making the formation of the peptide bond more difficult.[4] This steric clash is particularly severe when coupling two consecutive N-methylated residues and often leads to incomplete reactions, lower yields, and the formation of deletion sequences.[4][5]
Q2: What are the immediate signs that a coupling reaction involving an N-methylated amino acid is failing?
A2: There are several key indicators of a difficult or incomplete coupling reaction:
-
Positive Colorimetric Test: After the coupling step, a positive result from a test like the bromophenol blue test (blue or green color on the resin beads) indicates the presence of unreacted free amine.[4][6] A complete reaction is typically signified by a yellow color.[4]
-
Low Final Yield: A significantly lower than expected yield of the final peptide is a common consequence of poor coupling efficiency at one or more steps.[4]
-
Presence of Deletion Sequences: Analysis of the crude product by mass spectrometry often reveals peptides that are missing the amino acid that was intended to be coupled to the N-methylated residue.[4][5]
Q3: Can I use standard coupling reagents like HBTU or DIC/HOBt for N-methylated amino acids?
A3: While standard reagents like HBTU and HCTU can sometimes be used, they are often less effective for these sterically demanding couplings, especially when coupling an N-methylated residue to another N-methylated residue.[4][6] More potent coupling reagents are generally required to achieve high efficiency. For instance, HATU is a widely used and successful reagent for coupling N-methyl amino acids.[4][6][7] Other highly effective options include phosphonium salts like PyAOP and PyBOP, particularly when used with an additive like HOAt.[5][8] For exceptionally challenging couplings, halogenophosphonium reagents like PyBroP and acyl chloride-forming reagents like BOP-Cl have proven to be effective.[4][6][9]
Q4: What is the "on-resin" N-methylation method, and when should I consider it?
A4: On-resin N-methylation is a versatile and cost-effective strategy that involves the site-specific methylation of a peptide backbone amide directly on the solid support.[10] This approach is an excellent alternative to using pre-synthesized and often expensive Fmoc-N-Me-amino acid monomers.[10] A widely adopted on-resin method is a three-step procedure involving:
-
Sulfonylation: Protection of the N-terminal amine with a group like 2-nitrobenzenesulfonyl (o-NBS).
-
Methylation: Alkylation of the sulfonamide with a methylating agent.
-
Desulfonylation: Removal of the sulfonamide protecting group to reveal the N-methylated amine.[11]
This method allows for the N-methylation of virtually any amino acid within a sequence, providing great flexibility in peptide design.[10]
Troubleshooting Guide: Overcoming Steric Hindrance
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of N-methylated peptides.
Issue 1: Incomplete Coupling to an N-Methylated Residue
-
Symptom: Positive bromophenol blue test after coupling; presence of deletion sequences in the final product.
-
Root Cause: The steric bulk of the N-methyl group on the N-terminal residue of the growing peptide chain is preventing the efficient approach of the activated incoming amino acid.
-
Solutions:
-
Upgrade Your Coupling Reagent: Switch to a more powerful coupling reagent. See the table below for a comparison of commonly used reagents for this purpose.
-
Increase Reaction Time and Temperature: Extended reaction times (e.g., 2-4 hours) can help drive the reaction to completion. Microwave-assisted peptide synthesis (MW-SPPS) is a highly effective technique for overcoming steric hindrance by rapidly heating the reaction mixture, often leading to higher yields and purity in a shorter time.[4][12]
-
Double Coupling: If a colorimetric test indicates incomplete coupling, repeat the coupling step with a fresh solution of the activated amino acid before proceeding to the next deprotection step.[5]
-
In Situ Acyl Chloride Formation: For extremely difficult couplings, consider the in-situ generation of Fmoc-amino acid chlorides, which are highly reactive intermediates.[4][6]
-
Table 1: Recommended Coupling Reagents for N-Methylated Amino Acids
| Reagent | Type | Additive | Key Advantages |
| HATU | Uronium/Aminium | HOAt (intrinsic) | High efficiency, less epimerization.[6][8] |
| COMU | Uronium/Aminium | Oxyma (intrinsic) | Safer alternative to HOBt/HOAt-based reagents, high solubility.[7] |
| PyAOP | Phosphonium | HOAt (intrinsic) | Very effective for coupling N-methyl amino acids to each other.[5][8] |
| PyBOP | Phosphonium | HOBt (intrinsic) | A well-established and effective phosphonium salt reagent. |
| PyBroP | Halophosphonium | None | Highly reactive, suitable for very hindered couplings.[6][9] |
| BOP-Cl | Acyl Chloride Former | None | Generates highly reactive acyl chlorides in situ.[6][13] |
Issue 2: Poor Yields and Side Reactions with N-Methyl-Rich Sequences
-
Symptom: Low overall yield of the desired peptide; multiple unidentified peaks in the HPLC chromatogram.
-
Root Cause: The cumulative effect of incomplete couplings, along with potential side reactions exacerbated by the modified peptide backbone. For example, diketopiperazine formation can occur during Fmoc removal of the second amino acid, especially if it is an N-methylated residue.[5]
-
Solutions:
-
Optimize Resin Swelling: Ensure the solid support is adequately swollen in the reaction solvent (e.g., DMF or NMP) for at least 30 minutes before the first coupling.[4] Proper swelling is crucial for reagent accessibility to all reaction sites.[4]
-
Careful Monitoring: Use a colorimetric test at every coupling step to ensure completion before moving on.[4] This prevents the accumulation of deletion sequences.[4]
-
Consider a More Acid-Labile Resin: For peptides with a C-terminal N-methylated amino acid, cleavage from the resin can sometimes be problematic. Using a hyper-acid sensitive resin like 2-chlorotrityl chloride (2-CTC) can allow for milder cleavage conditions, but care must be taken to avoid premature cleavage during synthesis.[4]
-
Experimental Protocols
Protocol 1: High-Efficiency Coupling to an N-Methylated Amine using HATU
This protocol is designed for coupling a standard Fmoc-amino acid onto a growing peptide chain with an N-methylated N-terminus.
-
Resin Preparation: Swell the peptide-resin in DMF or NMP for 30 minutes.
-
Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HATU in DMF. Add 8 equivalents of N,N-diisopropylethylamine (DIEA) and allow the mixture to pre-activate for 5 minutes at room temperature.[6]
-
Coupling: Add the activated amino acid solution to the resin. Shake the reaction vessel at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended or performed at an elevated temperature (e.g., 50°C).
-
Monitoring: Remove a small sample of resin beads, wash them with DMF and then methanol, and perform a bromophenol blue test to check for the presence of free amines.[6]
-
Washing: Once the coupling is complete (test is negative/yellow), filter the resin and wash thoroughly with DMF, DCM, and methanol.
Workflow for Synthesizing a Peptide with an N-Methylated Residue
The following diagram illustrates the decision-making process and workflow for synthesizing a peptide containing an N-methylated amino acid.
Caption: A decision workflow for the solid-phase synthesis of N-methylated peptides.
Protocol 2: On-Resin N-Methylation (Adapted from Fukuyama/Naoum Method)
This protocol describes the methylation of the N-terminal amine of a peptide attached to a solid support.
-
Resin Preparation: After coupling the desired amino acid, ensure the N-terminal Fmoc group is removed and the resin is well-swollen in NMP.
-
Sulfonylation: Prepare a solution of 4 equivalents of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and 10 equivalents of 4-dimethylaminopyridine (DMAP) in NMP.[11] Add this solution to the resin and shake for 2 hours at room temperature.[11] Wash the resin thoroughly with NMP.
-
Methylation: Prepare a solution of 5 equivalents of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 10 equivalents of methyl p-toluenesulfonate (Me-p-TS) in NMP. Add this to the resin and shake for 1 hour at room temperature. Wash the resin thoroughly with NMP.
-
Desulfonylation: Prepare a solution of 10 equivalents of 2-mercaptoethanol and 5 equivalents of DBU in NMP. Add this to the resin and shake for 30 minutes at room temperature. Repeat this step once. Wash the resin thoroughly with NMP and DCM. The resin now carries the peptide with a newly N-methylated N-terminus, ready for the next coupling step.
Troubleshooting Logic for Coupling Reactions
The following diagram outlines a logical path for troubleshooting failed coupling reactions involving N-methylated amino acids.
Caption: A step-by-step troubleshooting guide for incomplete coupling reactions.
References
-
Saghatelian, A., et al. (2003). A concise and general method for the synthesis of N-methyl amino acids. The Journal of Organic Chemistry, 68(19), 7537-7540. [Link]
-
Biron, E., et al. (2008). Optimized selective N-methylation of peptides on solid support. Angewandte Chemie International Edition, 47(14), 2595-2599. [Link]
-
Chatterjee, J., et al. (2008). N-Methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Angewandte Chemie International Edition, 46(36), 6734-6765. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Naoum, J., et al. (2019). A time-reduced N-methylation: exploring a faster synthesis technique. ACS Omega, 4(5), 8757-8764. [Link]
-
Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in Enzymology, 289, 104-126. [Link]
-
Aurelio, L., et al. (2019). N-Methylation in amino acids and peptides: Scope and limitations. Biopolymers, 110(5), e23110. [Link]
-
Coste, J., et al. (1994). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts: mechanism and fields of application. The Journal of Organic Chemistry, 59(9), 2437-2446. [Link]
-
Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. [Link]
Sources
- 1. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. books.rsc.org [books.rsc.org]
- 13. reddit.com [reddit.com]
Technical Support Center: Mass Spectrometry Analysis of Peptides with Fmoc-N-Me-DL-Ala-OH
Welcome to the technical support center for the mass spectrometry analysis of peptides incorporating Fmoc-N-Me-DL-Ala-OH. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of characterizing these unique peptides. The incorporation of N-methylated and Fmoc-protected amino acids can introduce challenges in mass spectrometric analysis. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity and success of your experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mass spectrometric analysis of peptides containing this compound.
Q1: What is the expected mass shift when this compound is incorporated into a peptide?
The incorporation of this compound will result in a specific mass increase in your peptide. The monoisotopic mass of this modification is the sum of the masses of its constituent atoms. It is crucial to use the monoisotopic mass for high-resolution mass spectrometry.
| Component | Chemical Formula | Monoisotopic Mass (Da) |
| Fmoc group | C₁₅H₁₁O₂ | 223.0759 |
| N-Me-Ala | C₄H₇NO | 85.0528 |
| Total Residue Mass | C₁₉H₁₈N O₃ | 308.1338 |
Note: This is the mass of the residue within the peptide chain and does not include the mass of water lost during peptide bond formation.
Q2: How does the N-methylation of alanine affect peptide fragmentation in MS/MS analysis?
N-methylation of an amino acid residue introduces a methyl group to the amide nitrogen of the peptide backbone. This modification has several consequences for tandem mass spectrometry (MS/MS) analysis:
-
Altered Fragmentation Pathways: The presence of the N-methyl group can hinder the typical fragmentation along the peptide backbone, leading to less efficient generation of b- and y-ions.
-
Preferential Cleavage: Cleavage C-terminal to the N-methylated residue is often suppressed, while cleavage N-terminal to it can be enhanced.
-
Diagnostic Ions: While not always prominent, the presence of immonium ions or other low-mass diagnostic ions can sometimes indicate the presence of N-methylated residues.[1][2]
Q3: Which ionization technique, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is recommended for peptides with this compound?
Both ESI and MALDI can be used, but ESI is often preferred for in-depth sequencing of these modified peptides.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for analyzing peptides directly from a liquid phase, such as the eluent from an HPLC separation.[3] It tends to produce multiply charged ions, which can be beneficial for fragmentation in tandem mass spectrometers. Given the potential for the Fmoc group to be labile, the gentle nature of ESI is advantageous.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is also a soft ionization technique but involves co-crystallizing the sample with a matrix and irradiating it with a laser.[4] While effective for determining the molecular weight of peptides, the high energy input from the laser could potentially lead to some in-source decay or loss of the Fmoc group, especially with certain matrices.
Q4: What are the primary sample preparation considerations for these peptides?
Proper sample preparation is critical for successful mass spectrometric analysis.
-
Desalting: It is imperative that the peptide sample be free of non-volatile salts (e.g., NaCl, phosphates) as they can suppress the analyte signal and contaminate the mass spectrometer.[5] Reverse-phase cleanup, for example with C18 ZipTips®, is a common and effective desalting method.
-
Buffer Composition: Ensure that the final sample is dissolved in a solvent compatible with mass spectrometry, typically a mixture of water and an organic solvent (like acetonitrile) with a small amount of a volatile acid (such as formic acid).[5][6]
-
Hydrophobicity: The Fmoc group is quite hydrophobic, which may increase the overall hydrophobicity of your peptide. This can lead to aggregation or poor solubility in aqueous solutions. Using a higher percentage of organic solvent in your final sample solution can help mitigate this.
Q5: Is the Fmoc group stable during mass spectrometry analysis?
The Fmoc group is known to be labile under basic conditions.[7][8] In the context of mass spectrometry, which is typically performed under acidic conditions, the Fmoc group is generally stable. However, in-source fragmentation (fragmentation occurring in the ionization source) can sometimes be observed, especially with higher energy settings in the mass spectrometer. This would manifest as a peak corresponding to the peptide without the Fmoc group.
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the mass spectrometry analysis of peptides containing this compound.
Problem: Low Signal-to-Noise Ratio for My Peptide
Possible Causes and Solutions:
-
Cause 1: Poor Ionization Efficiency. The hydrophobicity of the Fmoc group might be causing the peptide to aggregate, reducing the number of ions that can be generated.
-
Solution: Increase the percentage of organic solvent (e.g., acetonitrile or methanol) in your sample solution. A final concentration of 50-70% organic solvent with 0.1% formic acid is a good starting point.
-
-
Cause 2: Presence of Contaminants. Salts, detergents, or other non-volatile components can suppress the ionization of your peptide.
-
Solution: Perform a thorough sample cleanup. Use reverse-phase solid-phase extraction (SPE) to desalt and purify your sample immediately before analysis.[6]
-
-
Cause 3: Inappropriate Instrument Settings. The mass spectrometer settings may not be optimized for your peptide.
-
Solution: Optimize the ion source parameters, such as capillary voltage and gas flow rates, to maximize the signal for your peptide's m/z.
-
Problem: My MS/MS Spectra Show Poor Fragmentation, Making Sequence Identification Difficult
Possible Causes and Solutions:
-
Cause 1: N-methylation Hindering Fragmentation. As mentioned in the FAQs, N-methylation can suppress backbone fragmentation.
-
Solution 1: Use Alternative Fragmentation Techniques. If available, Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD) can be more effective for fragmenting peptides with modifications like N-methylation, as they tend to cleave the peptide backbone more randomly and are less influenced by the modification.[1]
-
Solution 2: Increase Collision Energy. In Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), systematically increase the collision energy to promote more extensive fragmentation. Be aware that excessively high energy can lead to a loss of larger fragments and an increase in low-mass, uninformative ions.
-
-
Cause 2: Precursor Ion Charge State. Low charge states (e.g., +1) often fragment less efficiently than higher charge states.
-
Solution: Optimize your ionization conditions to promote the formation of higher charge states. This can sometimes be achieved by adjusting the solvent composition or the pH.
-
Problem: I am Seeing Unexpected Adducts in My Mass Spectrum
Possible Causes and Solutions:
-
Cause 1: Salt Adducts. The presence of sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts is common if the sample is not properly desalted.
-
Solution: Repeat the sample desalting procedure. Ensure that all buffers and solvents used are of high purity.[5]
-
-
Cause 2: Solvent Adducts. Adducts with solvents like acetonitrile or trifluoroacetic acid (TFA) can sometimes be observed.
-
Solution: If using TFA, consider replacing it with formic acid, as TFA is a stronger ion-pairing agent and more prone to forming adducts. Ensure solvents are fresh and of high quality.
-
Problem: The Fmoc Group Appears to be Partially or Completely Lost in the Mass Spectrum
Possible Causes and Solutions:
-
Cause 1: In-Source Fragmentation. The energy in the ion source may be high enough to cause the labile Fmoc group to fragment off.
-
Solution: Reduce the energy in the ion source by lowering the capillary voltage or cone voltage.
-
-
Cause 2: Unintended Deprotection During Sample Handling. Exposure to basic conditions, even briefly, can lead to the removal of the Fmoc group.[7][9]
-
Solution: Ensure that all sample handling steps are performed under neutral or acidic conditions. Avoid using basic buffers or exposing the sample to basic surfaces.
-
III. Experimental Protocols & Workflows
Protocol 1: Sample Preparation for ESI-MS Analysis
-
Resuspend Peptide: Dissolve the lyophilized peptide in a solution of 50% acetonitrile in water with 0.1% formic acid to a concentration of approximately 1-10 pmol/µL.
-
Desalting (if necessary):
-
Equilibrate a C18 ZipTip® by aspirating and dispensing 10 µL of 100% acetonitrile three times, followed by 10 µL of 0.1% formic acid in water three times.
-
Load the peptide sample onto the ZipTip® by aspirating and dispensing the sample slowly for 10-15 cycles.
-
Wash the bound peptide by aspirating and dispensing 10 µL of 0.1% formic acid in water three times.
-
Elute the peptide by aspirating and dispensing 10 µL of 50-70% acetonitrile with 0.1% formic acid.
-
-
Analysis: Dilute the eluted sample to the desired concentration for direct infusion or LC-MS analysis.
Workflow for Troubleshooting Poor Fragmentation
Caption: Troubleshooting workflow for poor MS/MS fragmentation.
IV. Visualizing Fragmentation
The diagram below illustrates the general fragmentation pattern of a peptide containing an N-methylated residue.
Caption: General peptide fragmentation showing b- and y-ions.
V. References
-
Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC - NIH. Available at: [Link]
-
Mass spectrometry of N-methylated peptide derivatives - PubMed. Available at: [Link]
-
Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - NIH. Available at: [Link]
-
Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS | Journal of the American Society for Mass Spectrometry - ACS Publications. Available at: [Link]
-
Solvent-Free Mass Spectrometry for Hydrophobic Peptide Sequence Analysis and Protein Conformation Studies - Taylor & Francis Online. Available at: [Link]
-
Key Pain Points in Amino Acid Sequencing & How to Avoid Them - Rapid Novor. Available at: [Link]
-
Methyl Group Migration during the Fragmentation of Singly Charged Ions of Trimethyllysine-containing Peptides - PubMed Central. Available at: [Link]
-
Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS - Semantic Scholar. Available at: [Link]
-
(PDF) Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - ResearchGate. Available at: [Link]
-
Sample preparation for Mass spectrometric analysis - G-Biosciences. Available at: [Link]
-
SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. Available at: [Link]
-
Amino Acid Sequencing Challenges: A Deep Dive - Creative Biolabs. Available at: [Link]
-
Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique - ACS Publications. Available at: [Link]
-
Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - PMC - NIH. Available at: [Link]
-
Peptide Fragmentation Patterns in Mass Spectrometry. Available at: [Link]
-
Key Pain Points in Amino Acid Sequencing & How to Avoid Them - Novor Cloud. Available at: [Link]
-
Fluorenylmethyloxycarbonyl protecting group - Wikipedia. Available at: [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. Available at: [Link]
-
The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future | Australian Journal of Chemistry - CSIRO Publishing. Available at: [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - MDPI. Available at: [Link]
-
Limitations of mass spectrometry-based peptidomic approaches - PMC - NIH. Available at: [Link]
-
Methods for Removing the Fmoc Group | Springer Nature Experiments. Available at: [Link]
-
Electrospray mass spectrometry of proteins - YouTube. Available at: [Link]
-
Struggling with N-Terminal Protein Sequencing? 2 Common Issues and How to Fix Them! Available at: [Link]
Sources
- 1. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. tandfonline.com [tandfonline.com]
- 5. massspec.unm.edu [massspec.unm.edu]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. connectsci.au [connectsci.au]
Validation & Comparative
A Comparative Guide to Fmoc-N-Me-DL-Ala-OH and Fmoc-DL-Ala-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the selection of amino acid building blocks is a critical decision that profoundly influences the outcome of a synthesis and the properties of the final peptide. This guide provides an in-depth, objective comparison of two such building blocks: Fmoc-N-Me-DL-Ala-OH and Fmoc-DL-Ala-OH. By examining their structural differences, we will explore the significant implications for their performance in peptide synthesis, supported by established principles and experimental insights.
Introduction to the Contenders: A Structural Overview
At first glance, this compound and Fmoc-DL-Ala-OH share a common scaffold: the alanine backbone protected at the N-terminus by a fluorenylmethoxycarbonyl (Fmoc) group. However, a subtle yet crucial distinction sets them apart and dictates their unique roles in peptide chemistry.
-
Fmoc-DL-Ala-OH is the Fmoc-protected version of a racemic mixture of alanine, containing both the D- and L-enantiomers.[1] It is a standard building block used when the stereochemistry of the resulting peptide is not critical.[2]
-
This compound , in addition to being a racemic mixture, features a methyl group on the amide nitrogen of the alanine backbone. This N-methylation is a powerful modification used to enhance the therapeutic properties of peptides.[3][4]
The decision to incorporate an N-methylated amino acid is a strategic one, aimed at improving metabolic stability, increasing cell permeability, and modulating the peptide's conformation.[5][6]
Head-to-Head Comparison: Performance in Peptide Synthesis
The seemingly minor structural differences between these two molecules lead to significant divergences in their behavior during solid-phase peptide synthesis (SPPS). The following table summarizes these key differences:
| Parameter | This compound | Fmoc-DL-Ala-OH | Rationale & Implications |
| Coupling Efficiency | Lower | Higher | The methyl group on the nitrogen in this compound introduces significant steric hindrance, which obstructs the approach of the incoming activated amino acid, leading to slower and less efficient coupling reactions.[7] This is especially pronounced when coupling to another N-methylated residue.[8] |
| Required Coupling Reagents | Potent reagents (e.g., HATU, PyAOP, PyBOP/HOAt) | Standard reagents (e.g., HBTU, HCTU) | Standard uronium-based coupling reagents are often ineffective for overcoming the steric hindrance of N-methylated amino acids. More potent phosphonium-based or specialized aminium/uronium reagents are recommended to achieve successful coupling.[7][9] |
| Risk of Racemization | Higher | Lower | The harsher coupling conditions and stronger bases often required to drive the incorporation of sterically hindered N-methylated amino acids can increase the risk of racemization of the activated amino acid.[10][11] |
| Impact on Peptide Structure | Conformational constraint | Flexibility | The N-methyl group restricts the conformational freedom of the peptide backbone, which can help to stabilize specific secondary structures like β-turns.[12][13] This can be advantageous for locking a peptide into its bioactive conformation. |
| Impact on Peptide Properties | Enhanced metabolic stability and cell permeability | Standard properties | The methyl group acts as a steric shield, protecting the adjacent peptide bond from enzymatic degradation by proteases.[12][14] The removal of a hydrogen bond donor also increases the lipophilicity of the peptide, which can improve its ability to cross cell membranes.[6][12] |
| Stereochemical Outcome | Diastereomeric mixture | Diastereomeric mixture | As both are DL-racemic mixtures, their incorporation into a growing peptide chain (composed of L-amino acids) will result in a mixture of diastereomeric peptides. This complicates purification and characterization.[2] |
The Domino Effect of N-Methylation: A Deeper Dive
The introduction of a methyl group on the amide nitrogen, as in this compound, sets off a cascade of effects that peptide chemists must anticipate and manage.
The Challenge of Steric Hindrance
The primary obstacle in using N-methylated amino acids is steric hindrance.[7] This steric bulk not only slows down the coupling reaction but can also lead to incomplete reactions, resulting in deletion sequences in the final peptide product. To mitigate this, chemists often resort to:
-
More potent coupling reagents: Reagents like HATU, PyAOP, and PyBOP have proven more effective than standard reagents like HBTU and HCTU for these challenging couplings.[7][9]
-
Double or triple coupling: Repeating the coupling step can help to drive the reaction to completion.[7]
-
Elevated temperatures: Microwave-assisted coupling can be beneficial in overcoming the activation energy barrier for hindered couplings.[15]
The Ramifications of a Racemic Mixture
The use of a DL-racemic mixture, a characteristic of both this compound and Fmoc-DL-Ala-OH, introduces another layer of complexity. When incorporated into a peptide chain composed of chiral L-amino acids, a racemic building block will generate a mixture of diastereomers. These diastereomers will have different physicochemical properties, making their separation by standard techniques like reversed-phase HPLC challenging. For therapeutic applications where a single, stereochemically defined peptide is required, the use of enantiomerically pure building blocks (e.g., Fmoc-N-Me-L-Ala-OH or Fmoc-L-Ala-OH) is essential.[2]
Decision Framework: Choosing the Right Tool for the Job
The selection between this compound and Fmoc-DL-Ala-OH hinges on the specific goals of the research. The following diagram illustrates a logical decision-making process for a peptide chemist.
Caption: Decision workflow for selecting the appropriate alanine building block.
Experimental Protocol: A Comparative Coupling Efficiency Study
To provide a practical framework for evaluating the performance of these two reagents, the following experimental protocol outlines a comparative coupling efficiency study using solid-phase peptide synthesis.
Objective: To compare the coupling efficiency of this compound and Fmoc-DL-Ala-OH onto a model peptide sequence.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Gly-OH
-
This compound
-
Fmoc-DL-Ala-OH
-
Coupling reagents: HBTU/HOBt and HATU
-
Bases: DIPEA
-
Solvents: DMF, DCM
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: TFA/TIS/H2O (95:2.5:2.5)
-
Analytical HPLC system with a C18 column
-
Mass spectrometer
Workflow:
Caption: Experimental workflow for the comparative coupling efficiency study.
Step-by-Step Methodology:
-
Resin Preparation:
-
Swell Rink Amide MBHA resin in DMF for 30 minutes.
-
Remove the Fmoc group by treating with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF.
-
Couple Fmoc-Gly-OH (3 eq) using HBTU (2.9 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF for 1 hour.
-
Wash the resin with DMF and perform a Kaiser test to confirm complete coupling.
-
Deprotect the Fmoc group as described above.
-
-
Comparative Coupling:
-
Divide the resin into four equal portions.
-
Reaction 1: Couple Fmoc-DL-Ala-OH (3 eq) using HBTU (2.9 eq), HOBt (3 eq), and DIPEA (6 eq) for 1 hour.
-
Reaction 2: Couple Fmoc-DL-Ala-OH (3 eq) using HATU (2.9 eq) and DIPEA (6 eq) for 1 hour.
-
Reaction 3: Couple this compound (3 eq) using HBTU (2.9 eq), HOBt (3 eq), and DIPEA (6 eq) for 1 hour. A second coupling may be performed if the first is incomplete.
-
Reaction 4: Couple this compound (3 eq) using HATU (2.9 eq) and DIPEA (6 eq) for 1 hour. A second coupling may be performed.
-
-
Cleavage and Analysis:
-
Wash and dry a small sample of resin from each reaction.
-
Cleave the peptides from the resin using a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.[11]
-
Precipitate the crude peptides in cold diethyl ether.
-
Analyze the crude peptides by analytical RP-HPLC and mass spectrometry.[5][16]
-
Compare the HPLC chromatograms to determine the percentage of the desired product (Gly-Ala-NH2 diastereomers) versus the deletion sequence (Gly-NH2).
-
Conclusion: A Tale of Two Alanines
The choice between this compound and Fmoc-DL-Ala-OH is a decision guided by the intended application of the final peptide. Fmoc-DL-Ala-OH represents a straightforward, albeit stereochemically diverse, building block for standard peptide synthesis. In contrast, this compound is a specialized reagent employed to strategically enhance the pharmacokinetic properties of a peptide.[6] This enhancement, however, comes at the cost of increased synthetic complexity, requiring careful optimization of coupling conditions to overcome the inherent steric hindrance.[12] For the discerning peptide chemist, understanding the nuances of each of these building blocks is paramount to navigating the path from peptide design to successful synthesis and, ultimately, to groundbreaking discoveries.
References
- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Peptides Containing N-Methyl-L-threonine (H-Thr(Me)). BenchChem.
- BenchChem. (2025). A Comparative Analysis of Fmoc-DL-Ala-OH and Fmoc-L-Ala-OH Synthesis Efficiency. BenchChem.
- AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec.
- Lenci, E., & Trabocchi, A. (2020). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Molecules, 25(8), 1894.
- LifeTein. (2025).
- Chem-Impex. (n.d.). Fmoc-N-methyl-L-alanine. Chem-Impex.
- Lenci, E., & Trabocchi, A. (2020). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed.
- Creative Peptides. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Iris Biotech. (n.d.). Exploring the Role of D-Amino Acids and N-Methylation in Peptide Chemistry. Iris Biotech.
- Smeath, C. L., & Fairlie, D. P. (2010). Ribosomal Synthesis of N-Methyl Peptides. Journal of the American Chemical Society, 132(42), 14836–14838.
- BenchChem. (2025). The Strategic Role of N-Methylation in Peptide Drug Development: A Technical Guide. BenchChem.
- BenchChem. (2025).
- MedChemExpress. (n.d.). Fmoc-DL-Ala-OH (FMOC-DL-Alanine). MedChemExpress.
- Santa Cruz Biotechnology. (n.d.). Fmoc-Ala-OH∙H2O – An Fmoc-L-Amino acid for use in peptide synthesis. Santa Cruz Biotechnology.
- BenchChem. (2025). Application Notes and Protocols for N-Methylleucine Solid-Phase Peptide Synthesis (SPPS). BenchChem.
- Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.
- Echner, H., & Voelter, W. (1988). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.
- BenchChem. (2025).
- BenchChem. (2025).
- Bąk, A., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development, 27(6), 1143–1152.
- MedChemExpress. (n.d.). Fmoc-N-Me-D-Ala-OH. MedChemExpress.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Tantry, S. J., & Ambarsari, T. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(21), 7248.
- Chatterjee, J., et al. (2013). N-Methylation of Peptides and Proteins: An Important Element for Modulating Biological Functions. ChemInform, 44(32).
- Isaksson, J., et al. (2010). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Amino Acids, 38(2), 609–616.
- Chatterjee, J., et al. (2013). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Journal of Medicinal Chemistry, 56(15), 5897–5905.
- Harris, J. L., et al. (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega, 8(25), 22896–22902.
- CEM Corporation. (n.d.). Fmoc-Ala-OH.
- MedChemExpress. (n.d.). Fmoc-DL-Ala-OH (FMOC-DL-Alanine). MedChemExpress.
- Biron, E., et al. (2006). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Revolution: Genomics, Proteomics & Therapeutics (pp. 53-54). American Peptide Society.
- Sigma-Aldrich. (n.d.). Fmoc-N-Me-Ala-OH Novabiochem. Sigma-Aldrich.
- Echner, H., & Voelter, W. (1988). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis.
- BenchChem. (2025).
- Lan, R., et al. (2022). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. STAR Protocols, 3(1), 101140.
- Creative Proteomics. (n.d.). Peptide Analysis Techniques Review.
- Barea, C., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7594.
- Sigma-Aldrich. (n.d.). Fmoc-N-Me-Ala-OH = 97.0 HPLC sum of enantiomers. Sigma-Aldrich.
- ETW International. (n.d.). Fmoc-L-Ala-OH.
- Lefevre, J. W., et al. (2007). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives*. Journal of Peptide Science, 13(8), 531-537.
- ChemScene. (n.d.). Fmoc-N-Me-Ala(4-Thz)-OH. ChemScene.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. benchchem.com [benchchem.com]
- 12. lifetein.com [lifetein.com]
- 13. benchchem.com [benchchem.com]
- 14. nbinno.com [nbinno.com]
- 15. benchchem.com [benchchem.com]
- 16. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]
The Alchemist's Choice: A Comparative Guide to Coupling Reagents for Fmoc-N-Me-DL-Ala-OH
For the modern peptide chemist, the incorporation of N-methylated amino acids represents both a gateway to enhanced therapeutic properties and a significant synthetic hurdle. The N-methyl group, while offering improved metabolic stability and conformational constraint, introduces considerable steric hindrance that can render standard coupling protocols ineffective.[1][2] Fmoc-N-Me-DL-Ala-OH, a sterically demanding building block, exemplifies this challenge. Its successful incorporation into a growing peptide chain is critically dependent on the judicious selection of a coupling reagent. This guide provides an in-depth, objective comparison of the performance of various classes of coupling reagents for this specific application, supported by mechanistic insights and detailed experimental protocols.
The Challenge: Overcoming Steric Hindrance and Suppressing Racemization
The primary obstacle in coupling this compound lies in the steric bulk around the nitrogen atom, which impedes the approach of the activated carboxyl group of the incoming amino acid.[3] This steric clash can lead to slow and incomplete reactions, resulting in deletion sequences and diminished yields.[3] Furthermore, the prolonged reaction times and often more forcing conditions required can increase the risk of racemization at the α-carbon of the activated amino acid.[4] The choice of coupling reagent is therefore a delicate balance between maximizing reactivity to overcome steric hindrance and maintaining the stereochemical integrity of the product.
A Comparative Analysis of Coupling Reagents
The efficacy of coupling reagents for N-methylated amino acids can be broadly categorized. While traditional carbodiimides can be effective, particularly with the right additives, the more modern onium salts (aminium/uronium and phosphonium) are generally considered the gold standard for such challenging couplings.[5]
| Reagent Class | Specific Examples | Relative Efficacy for this compound | Key Characteristics |
| Aminium/Uronium Salts | HATU, HCTU, COMU | Highly Effective | Form highly reactive OAt or oxime esters, leading to rapid coupling.[6][7][8] HATU is often cited as the reagent of choice for N-methylated residues.[5] COMU offers the advantage of being based on the safer additive OxymaPure and can be highly effective with a single equivalent of base.[8] |
| Phosphonium Salts | PyBOP, PyAOP, PyBroP | Highly Effective | Form reactive OBt or OAt esters.[9][10] PyAOP and PyBroP are particularly noted for their high reactivity in sterically hindered couplings.[5][11] Phosphonium reagents do not pose the risk of guanidinylation of the N-terminus, a potential side reaction with aminium salts. |
| Carbodiimides | DIC, EDC | Moderately Effective (with additives) | Require an additive like HOBt or, more effectively, OxymaPure to form an active ester, suppress racemization, and prevent the formation of N-acylurea.[12][13] The DIC/OxymaPure combination is a potent, non-explosive, and cost-effective option.[12] |
Mechanistic Insights: A Tale of Two Pathways
The superiority of onium salt-based reagents for coupling sterically hindered amino acids can be understood by examining their reaction mechanisms. These reagents generate highly reactive intermediates that facilitate the nucleophilic attack of the N-methylated amine.
Figure 1: Comparative activation pathways of coupling reagents.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for coupling this compound using recommended reagents. These protocols are designed for solid-phase peptide synthesis (SPPS).
Protocol 1: HATU-Mediated Coupling
This protocol is considered a gold standard for difficult couplings, including N-methylated residues.[6]
Materials:
-
Peptide-resin with a free N-terminal N-methyl amine
-
This compound (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)[6]
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)[5]
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF or NMP for at least 30 minutes in the reaction vessel. Drain the solvent.
-
Amino Acid Pre-activation: In a separate vial, dissolve the this compound (4 eq.) and HATU (3.9 eq.) in DMF. Add DIPEA (8 eq.) to the solution and allow to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the swelled resin in the reaction vessel.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40-50°C), though this may increase the risk of racemization.[3]
-
Monitoring the Reaction: After the coupling, wash a small sample of resin beads with DMF and then methanol. Perform a bromophenol blue test to check for the presence of unreacted secondary amines. A yellow color indicates complete coupling, while a blue or green color suggests an incomplete reaction.[5]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM (2-3 times), and finally DMF (2-3 times).
Protocol 2: COMU-Mediated Coupling
COMU is a highly efficient aminium salt that incorporates the safety and performance advantages of OxymaPure.[8]
Materials:
-
Peptide-resin with a free N-terminal N-methyl amine
-
This compound (3 equivalents)
-
COMU (3 equivalents)
-
DIPEA (6 equivalents)
-
DMF
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes. Drain the solvent.
-
Activation and Coupling: In a separate vial, dissolve this compound (3 eq.) and COMU (3 eq.) in DMF. Add DIPEA (6 eq.), mix for 1-2 minutes, and immediately add to the resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
Monitoring and Washing: Monitor the reaction using the bromophenol blue test as described in Protocol 1. Wash the resin as described above.
Protocol 3: DIC/OxymaPure-Mediated Coupling
This carbodiimide-based method offers a cost-effective and safe alternative to onium salts, with demonstrated high efficiency.[12][14]
Materials:
-
Peptide-resin with a free N-terminal N-methyl amine
-
This compound (3 equivalents)
-
Diisopropylcarbodiimide (DIC) (3 equivalents)
-
OxymaPure (3 equivalents)
-
DMF
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes. Drain the solvent.
-
Coupling Reaction: In a separate vial, dissolve this compound (3 eq.) and OxymaPure (3 eq.) in DMF. Add this solution to the resin.
-
Add DIC (3 eq.) to the reaction vessel.
-
Agitate the reaction mixture at room temperature for 1-3 hours.
-
Monitoring and Washing: Monitor the reaction using the bromophenol blue test. Wash the resin as described in the previous protocols.
Figure 2: General workflow for coupling this compound in SPPS.
Conclusion
The successful incorporation of this compound is a challenging yet achievable goal in peptide synthesis. While standard coupling reagents may prove inadequate, a range of highly effective alternatives are available. For maximal efficiency and reliability, aminium/uronium salts such as HATU and COMU , or potent phosphonium salts like PyAOP , are the recommended first line of choice. For a more economical yet still highly effective approach, the combination of DIC/OxymaPure presents a robust alternative. The choice of a weaker, sterically hindered base like collidine can also help to minimize racemization, particularly in prolonged coupling reactions.[15] By understanding the mechanistic principles and employing the optimized protocols outlined in this guide, researchers can confidently navigate the synthetic challenges posed by N-methylated amino acids and unlock their potential in the development of novel peptide therapeutics.
References
-
CEM Corporation. (n.d.). OxymaPure®. Retrieved from [Link]
-
LifeTein. (2025). Should My Peptide Be Methylated?. Retrieved from [Link]
- Bachem. (2013). Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA, 67(12), 874-878.
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
-
AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. ACS Omega, 5(39), 24759–24773.
- Hood, C. A., Fuentes, G., Patel, H., Page, K., Menakuru, M., & Park, J. H. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers.
- Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 23(17), 6883–6887.
- Hood, C. A., et al. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of Peptide Science, 14(1), 97-101.
-
Luxembourg Bio Technologies. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®. Retrieved from [Link]
- Liu, Y., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Subirós-Funosas, R., et al. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(11), 739-743.
- Corrales-Serrano, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7586.
- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Al-Warhi, T. I., et al. (2012). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
- Coomber, C. L., et al. (2017). The greening of peptide synthesis. Green Chemistry, 19(8), 1945-1952.
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
- Galdeano, C., et al. (2011). Green Chemistry - In situ Fmoc removal. Green Chemistry, 13(10), 2749-2755.
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(10), 599-617.
- Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry, 59(9), 2437–2446.
- Kuchar, M., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega.
-
Reddit. (2020). Developing an experimental procedure for synthesizing Arg-Trp using PyBOP. Retrieved from [Link]
- Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
- Corrales-Serrano, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
Sources
- 1. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oxymapure.com [oxymapure.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. benchchem.com [benchchem.com]
- 10. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. OxymaPure [cem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chempep.com [chempep.com]
A Senior Application Scientist's Guide to N-Methylation: Enhancing Peptide Conformation and Activity
In the quest for potent and selective therapeutics, peptides stand out for their high specificity and efficacy. However, their translation into viable drugs is often thwarted by inherent weaknesses, namely poor metabolic stability and low cell permeability.[1][2][3] Among the arsenal of chemical modifications designed to overcome these hurdles, N-methylation of the peptide backbone has emerged as a uniquely powerful and versatile strategy.[1][3][4]
This guide provides an in-depth comparison of N-methylated peptides versus their native counterparts. We will explore the fundamental principles of how this seemingly simple modification—the addition of a methyl group—profoundly alters a peptide's three-dimensional structure and, consequently, its biological function. This resource is designed for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and supporting data to guide the strategic application of N-methylation in peptide drug design.
The Core Principle: Reshaping the Peptide Backbone
N-methylation is the substitution of a hydrogen atom on a backbone amide nitrogen with a methyl group.[1][5] This modification introduces a cascade of structural and physicochemical changes that are the foundation of its utility in medicinal chemistry.
-
Loss of a Hydrogen Bond Donor: The replacement of the N-H group with an N-CH₃ group eliminates the ability of that amide to donate a hydrogen bond.[5][6] This has profound implications for both intramolecular folding and intermolecular interactions with solvents and biological targets.
-
Introduction of Steric Bulk: The methyl group is significantly larger than a hydrogen atom, introducing steric hindrance that restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles.[1][5][7]
-
Altered Amide Bond Geometry: N-methylated amide bonds have a lower energy barrier between the trans and cis conformations compared to standard amide bonds.[6] While most peptide bonds strongly prefer the trans state, N-methylation increases the propensity for the cis conformation, opening up new structural possibilities.[6][8]
-
Increased Lipophilicity: By removing a polar N-H bond, methylation makes the peptide more lipophilic (fat-soluble), which can significantly influence its interaction with biological membranes.[5][6]
Caption: Chemical modification of a peptide backbone via N-methylation.
Impact on Peptide Conformation: A Strategy for Structural Control
The primary consequence of N-methylation is the imposition of conformational constraints.[5] By restricting the available conformational space, methylation can lock a flexible peptide into a more defined, and potentially more active, three-dimensional shape.[1] This "pre-organization" can be a powerful tool for enhancing binding affinity, as it reduces the entropic penalty the peptide must pay upon binding to its receptor.[1]
This structural control often leads to the stabilization of specific secondary structures, particularly β-turns.[7][9] Elucidating these conformational changes is critical for understanding the structure-activity relationship (SAR) of N-methylated analogs.
Comparing Techniques for Conformational Analysis
Several biophysical techniques are employed to analyze the conformation of N-methylated peptides. The choice of method depends on the peptide's properties and the level of structural detail required.
| Technique | Principle | Strengths | Limitations |
| NMR Spectroscopy | Measures nuclear spin properties to determine through-bond and through-space atomic proximities. | Provides high-resolution 3D structures in solution, mimicking a biological environment.[10] Can characterize dynamic processes.[11] | Requires relatively high sample concentration and solubility. Can be complex for larger peptides. |
| X-ray Crystallography | Scatters X-rays off a crystallized molecule to determine atomic coordinates. | Yields the highest resolution atomic structures.[9] | Requires the peptide to form a well-ordered crystal, which can be challenging. Provides a static picture, not solution dynamics. |
| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light. | Provides rapid, low-resolution information about secondary structure content (e.g., helix, sheet).[7] Requires minimal sample. | Does not provide atomic-level detail or information on tertiary structure. |
| Computational Modeling | Uses force fields and energy calculations to predict stable conformations. | Allows for the exploration of conformational landscapes and can rationalize experimental findings.[12][13] | Accuracy is dependent on the quality of the force field. Predictions must be validated by experimental data. |
Experimental Protocol: Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the premier technique for determining the solution-state structure of N-methylated peptides. Rotating-frame Overhauser Effect Spectroscopy (ROESY) is often preferred over the more common NOESY for these molecules, as it avoids signal loss for molecules with correlation times near the NOE zero-crossover.[7]
Objective: To determine the three-dimensional solution structure of an N-methylated peptide.
Methodology:
-
Sample Preparation:
-
Dissolve the purified, lyophilized N-methylated peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O) to a final concentration of 1-5 mM.[7]
-
Add an internal reference standard (e.g., DSS or TMSP) for accurate chemical shift referencing.
-
Transfer the sample to a high-quality NMR tube.
-
-
Data Acquisition:
-
Acquire a series of 1D and 2D NMR experiments on a high-field spectrometer (≥600 MHz).
-
1D ¹H: To confirm sample purity and assess overall spectral quality.
-
2D TOCSY (Total Correlation Spectroscopy): To assign protons within each amino acid spin system.
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which are critical for structure calculation. A mixing time of 200-400 ms is typically used.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon atoms by correlating them to their attached protons.
-
¹H-¹⁵N HSQC (if ¹⁵N labeling is used): To assign backbone amide signals.
-
-
Data Processing and Analysis:
-
Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all proton, carbon, and nitrogen resonances using the suite of 2D spectra.
-
Integrate the cross-peaks in the 2D ROESY spectrum to generate a list of interproton distance restraints.
-
-
Structure Calculation:
-
Use a molecular dynamics and modeling program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures.
-
The program will attempt to fold the peptide in a way that satisfies all the experimentally derived distance restraints.
-
The resulting ensemble of low-energy structures represents the solution conformation of the peptide.
-
Enhancing Druggability: Stability, Permeability, and Bioavailability
The true power of N-methylation lies in its ability to transform a promising but pharmacokinetically flawed peptide into a viable drug candidate. This is achieved primarily by tackling two major liabilities: proteolytic degradation and poor membrane permeability.
Increased Proteolytic Stability
Peptides are rapidly cleaved in the body by proteases, leading to short in vivo half-lives. N-methylation provides a robust defense against this enzymatic degradation.
Mechanism: The methyl group on the amide nitrogen acts as a steric shield.[14] It physically blocks the active site of proteases, preventing them from binding to and cleaving the adjacent peptide bond. This steric hindrance disrupts the hydrogen-bonding patterns that enzymes rely on for substrate recognition.[14] Remarkably, a single N-methylation can confer protection over a four-residue window, dramatically enhancing the peptide's metabolic stability.[14]
Caption: Workflow for an N-methyl scan to optimize peptide activity.
Synthetic Strategies and Challenges
The synthesis of N-methylated peptides presents unique challenges, primarily due to the steric bulk of the N-methyl group, which hinders the subsequent amino acid coupling step during Solid-Phase Peptide Synthesis (SPPS). [5][15][16]Two main strategies are employed:
-
Incorporation of Pre-synthesized Monomers: This is the most direct approach, using commercially available or custom-synthesized Fmoc-N-Me-amino acids as building blocks in a standard SPPS protocol. [1][16]While straightforward, it can be costly, and the variety of available monomers may be limited. [16]2. On-Resin N-Methylation: This versatile and cost-effective method involves methylating the amide backbone directly on the solid support after the amino acid has been incorporated into the peptide chain. [16][17]
Experimental Protocol: On-Resin N-Methylation (Optimized Fukuyama-Mitsunobu approach)
This three-step procedure is widely used for its efficiency and compatibility with standard Fmoc-SPPS. [16][18] Objective: To site-selectively N-methylate a specific residue within a peptide sequence on a solid support.
Materials:
-
Peptide-resin with the N-terminal Fmoc group removed from the residue to be methylated.
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl).
-
Collidine or Diisopropylethylamine (DIEA).
-
Dimethylformamide (DMF), Dichloromethane (DCM).
-
Dimethyl sulfate (DMS) or Methyl p-toluenesulfonate.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
β-Mercaptoethanol (β-ME).
Methodology:
-
Sulfonylation (Amide Activation):
-
Swell the peptide-resin in DMF.
-
Add a solution of o-NBS-Cl (5 eq.) and collidine (10 eq.) in DMF to the resin.
-
Shake at room temperature for 30 minutes. This attaches the o-nitrobenzenesulfonyl protecting group to the amide nitrogen, making it more acidic and susceptible to alkylation.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Methylation:
-
Swell the sulfonated peptide-resin in DMF.
-
Add a solution of DBU (5 eq.) and dimethyl sulfate (10 eq.) in DMF.
-
Shake at room temperature for 15-30 minutes. The DBU deprotonates the sulfonamide, and the resulting anion is methylated by dimethyl sulfate.
-
Wash the resin thoroughly with DMF.
-
-
Desulfonylation (Removal of Activating Group):
-
Swell the methylated peptide-resin in DMF.
-
Add a solution of β-mercaptoethanol (10 eq.) and DBU (5 eq.) in DMF.
-
Shake at room temperature for 2 x 15 minutes. The thiol removes the o-NBS group, revealing the newly N-methylated amide.
-
Wash the resin thoroughly with DMF and DCM.
-
The resin is now ready for the next coupling step. Note that coupling an amino acid onto the newly formed N-methylated amine is challenging and often requires stronger coupling reagents like HATU or PyBrop and potentially longer reaction times or microwave assistance. [15][17]
Conclusion
N-methylation is far more than a simple structural tweak; it is a foundational strategy in modern peptide drug design. [1][3]By judiciously applying this modification, researchers can systematically address the core pharmacokinetic liabilities of peptides. The introduction of a single methyl group can confer remarkable resistance to enzymatic degradation, promote the adoption of bioactive conformations, and enhance membrane permeability, paving the way for orally available peptide therapeutics. [2][19]The success of this strategy, however, is not guaranteed. It hinges on a deep understanding of the position-dependent effects on conformation and a rigorous, empirical approach, such as the N-methyl scan, to balance the gains in stability and permeability against potential losses in biological activity. As our synthetic and analytical tools continue to advance, strategic N-methylation will undoubtedly play a central role in unlocking the full therapeutic potential of peptides.
References
- Bąk, A., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
- aapptec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- Biron, E., & Kessler, H. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
- BenchChem. (2025).
- Aboutayab, R., et al. (n.d.). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.
- BenchChem. (2025).
- Biron, E., et al. (2005). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science.
- BenchChem. (2025). The Strategic Role of N-Methylation in Peptide Drug Development: A Technical Guide.
- BenchChem. (2025).
- Ovadia, O., et al. (2011). The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides. Molecular Pharmaceutics.
- The Curious Wavefunction. (2013).
- Sudarshan, N. S., & Pattabhi, V. (n.d.). Conformational study of N-methylated alanine peptides and design of Abeta inhibitor. Journal of Peptide Research.
- Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research.
- Mabonga, L., & Kappo, A. P. (2023). Recent Advances in the Development of Therapeutic Peptides. Pharmaceuticals.
- BenchChem. (2025).
- He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry.
- Wang, C., et al. (2021).
- Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Semantic Scholar.
- LifeTein. (2025).
- Hewitt, W. M., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.
- Albericio, F., et al. (n.d.). Backbone N-modified peptides: beyond N-methylation.
- Wang, C. K., et al. (n.d.). Membrane permeability of cyclic peptides.
- Linde, Y., et al. (2008). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. Biopolymers.
- Jain, S. S., & Belting, P. R. (2015).
- Raines, R. T. (2023).
- Di Corato, R., et al. (2013). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society.
- Ohio State University. (2025). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. ACS Fall 2025.
Sources
- 1. benchchem.com [benchchem.com]
- 2. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. The Curious Wavefunction: Review on N-methylation [wavefunction.fieldofscience.com]
- 7. benchchem.com [benchchem.com]
- 8. DSpace [diposit.ub.edu]
- 9. benchchem.com [benchchem.com]
- 10. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 12. Conformational study of N-methylated alanine peptides and design of Abeta inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 18. Optimized selective N-methylation of peptides on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to the Analytical Validation of Fmoc-N-Me-DL-Ala-OH Purity by HPLC
For professionals in peptide synthesis and drug development, the chemical purity of amino acid derivatives is a non-negotiable prerequisite for success. Impurities in starting materials like Nα-Fmoc-N-methyl-DL-alanine (Fmoc-N-Me-DL-Ala-OH) can introduce deleterious modifications into a final peptide product, leading to truncated sequences, difficult purifications, and compromised biological activity.[1] High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for purity assessment due to its high resolution, sensitivity, and robustness.[2]
This guide provides an in-depth, experience-driven walkthrough for the analytical validation of an HPLC method for this compound, grounded in the rigorous framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] We will move beyond a simple checklist of steps to explain the scientific rationale behind each choice, ensuring the resulting analytical method is not only compliant but scientifically sound and trustworthy.
The Analytical Target: Understanding this compound and Its Potential Impurities
Before developing a method, one must understand the analyte and its likely contaminants. This compound is an N-methylated, racemic amino acid derivative. Its purity is threatened by several classes of impurities that can arise during its synthesis or storage:
-
Dipeptide Impurities (Fmoc-N-Me-Ala-N-Me-Ala-OH): Formed during the Fmoc protection step, these can lead to the unwanted insertion of an extra amino acid residue.[5]
-
Free Amino Acid (H-N-Me-DL-Ala-OH): Resulting from incomplete Fmoc protection or degradation, this can cause double insertions or other side reactions.[6]
-
β-Alanyl Impurities: These can arise from a rearrangement of the Fmoc-introducing reagent (Fmoc-OSu), resulting in the insertion of a β-alanine residue into the peptide chain.[7][8]
-
Process-Related Impurities: Residual solvents (e.g., ethyl acetate), reagents, and by-products from the N-methylation step can also be present.
-
Enantiomeric Ratio: While the target is a DL-racemic mixture, a significant deviation from the expected 1:1 ratio of D:L enantiomers could indicate an issue in the manufacturing process. However, a standard reversed-phase method will not separate these; chiral HPLC would be required for that specific analysis.[9][10] This guide will focus on chemical purity.
The goal of our HPLC method is to separate the main this compound peak from all these potential impurities.
HPLC Method Development: A Comparative Rationale
Reversed-Phase HPLC (RP-HPLC) is the most suitable technique for this analysis, separating compounds based on their hydrophobicity.[11] The choice of column and mobile phase is critical for achieving the necessary resolution.
| Parameter | Option A: Standard Resolution | Option B: High Resolution | Rationale & Causality |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 150 x 4.6 mm, 3.5 µm | The C18 stationary phase provides excellent hydrophobic retention for the Fmoc group. Option B's smaller particle size offers higher theoretical plates and better resolution for closely eluting impurities, albeit at a higher backpressure. |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | Trifluoroacetic acid (TFA) acts as an ion-pairing agent, sharpening peak shape for the carboxylic acid moiety of the analyte. It is a standard and robust choice for peptide and amino acid analysis.[1] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile | Acetonitrile is the preferred organic modifier due to its low viscosity and UV transparency. It provides a strong elution gradient for hydrophobic molecules like this compound. |
| Gradient | 5% to 95% B in 20 min | 20% to 80% B in 15 min | Option A is a broad screening gradient suitable for initial development. Option B is a more focused gradient, optimized to provide better separation around the main analyte peak once the approximate elution time is known. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Detection (UV) | 265 nm | 265 nm | The fluorenyl moiety of the Fmoc group has a strong chromophore with a maximum absorbance around 265 nm, providing high sensitivity for the analyte and any Fmoc-containing impurities.[1] |
| Column Temp. | 30 °C | 40 °C | Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak shape and efficiency. Option B's higher temperature can further reduce viscosity and improve mass transfer. |
Selection: For validation, we will proceed with Option B , as its higher resolving power provides greater confidence in the method's ability to separate the analyte from potential impurities, a key requirement for a robust purity assay.
The Validation Blueprint: Executing an ICH Q2(R1) Compliant Protocol
Analytical method validation is the process of providing documented evidence that a method is fit for its intended purpose. We will follow the ICH Q2(R1) framework, which is the global standard for this process.[4][12]
// Node Definitions A [label="Method Development &\nOptimization (Option B)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Define Validation Protocol &\nAcceptance Criteria", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Specificity\n(Forced Degradation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Linearity & Range", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Accuracy\n(% Recovery)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Precision\n(Repeatability & Intermediate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="LOD & LOQ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Robustness", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="System Suitability\n(Daily Check)", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Compile Validation Report", fillcolor="#FBBC05", fontcolor="#202124"]; K [label="Approved & Implemented\nAnalytical Method", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B; B -> {C, D, E, F, G, H} [label="Execute Experiments"]; {C, D, E, F, G, H} -> J; I -> {C, D, E, F, G, H} [style=dashed, label="Pre-requisite"]; J -> K; }
Caption: Workflow for HPLC method validation per ICH Q2(R1).Experimental Protocols & Data Analysis
Protocol 1: HPLC Purity Determination of this compound
-
Preparation of Mobile Phases:
-
Mobile Phase A: Prepare 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: Prepare 0.1% (v/v) TFA in HPLC-grade Acetonitrile (ACN).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 ACN/Water mixture to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the same diluent.
-
-
HPLC Conditions:
-
Column: C18, 150 x 4.6 mm, 3.5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0.00 min: 20% B
-
15.00 min: 80% B
-
17.00 min: 80% B
-
17.01 min: 20% B
-
20.00 min: 20% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Protocol 2: Step-by-Step Method Validation
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradation products.[13]
-
Procedure:
-
Placebo Analysis: Inject the sample diluent to ensure no interfering peaks are present.
-
Forced Degradation: Subject the 1 mg/mL stock solution to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat at 60°C, UV light) for a period sufficient to achieve 5-20% degradation.
-
Analysis: Analyze the stressed samples. The main peak should be spectrally pure (using a photodiode array detector) and well-resolved from all degradation peaks (Resolution > 2.0).
-
-
Acceptance Criterion: The method is specific if the analyte peak is resolved from all potential impurities and degradants.
-
Objective: To verify that the method's response is directly proportional to the analyte concentration across a specified range.[14]
-
Procedure:
-
Prepare a series of at least five standard solutions from the stock solution, covering 80% to 120% of the nominal test concentration (e.g., 0.08, 0.09, 0.10, 0.11, 0.12 mg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.[12]
Table 1: Example Linearity Data
| Concentration (mg/mL) | Mean Peak Area (n=3) |
| 0.08 | 801,500 |
| 0.09 | 902,100 |
| 0.10 | 1,001,500 |
| 0.11 | 1,103,200 |
| 0.12 | 1,202,800 |
| Result | r² = 0.9998 |
-
Objective: To determine the closeness of the measured value to the true value.[13]
-
Procedure:
-
Perform a spike-recovery study. Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, 120%) by spiking a known amount of this compound into a placebo or a solution containing known impurities.
-
Analyze the samples and calculate the percent recovery. % Recovery = (Measured Amount / Spiked Amount) * 100.
-
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.[13]
Table 2: Example Accuracy Data
| Level | Spiked Conc. (mg/mL) | Mean Measured Conc. (n=3) | Mean % Recovery |
| 80% | 0.08 | 0.0795 | 99.4% |
| 100% | 0.10 | 0.1005 | 100.5% |
| 120% | 0.12 | 0.1192 | 99.3% |
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[12][14]
-
Procedure:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the test concentration on the same day, by the same analyst, using the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for each set of measurements.
-
-
Acceptance Criteria: %RSD ≤ 2.0% for both repeatability and intermediate precision.[15]
Table 3: Example Precision Data
| Precision Level | Replicate | Peak Area | %RSD |
| Repeatability | 1-6 | (Data points) | 0.8% |
| Intermediate | 1-6 | (Data points) | 1.2% |
-
Objective: To determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[2]
-
Procedure:
-
Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.
-
Alternatively, calculate from the standard deviation of the response (σ) and the slope (S) of the linearity curve: LOQ = 10 * (σ / S).[13]
-
Verify the calculated LOQ by analyzing a sample at this concentration and confirming that precision (%RSD) and accuracy (% Recovery) are acceptable.
-
-
Acceptance Criterion: Precision at the LOQ should be ≤ 10% RSD.
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2]
-
Procedure:
-
Vary key parameters one at a time, such as:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (± 2% organic)
-
-
Analyze the sample under each modified condition and evaluate the impact on resolution, retention time, and purity calculation.
-
-
Acceptance Criterion: System suitability parameters (e.g., resolution, tailing factor) must still be met, and the final purity result should not significantly change.
Table 4: Example Robustness Data
| Parameter Varied | Resulting Resolution (Analyte vs. Impurity) | Purity (%) |
| Nominal | 2.8 | 99.5 |
| Flow Rate (0.9 mL/min) | 2.9 | 99.5 |
| Flow Rate (1.1 mL/min) | 2.7 | 99.4 |
| Temperature (38 °C) | 2.7 | 99.5 |
| Temperature (42 °C) | 2.9 | 99.6 |
Conclusion
The analytical validation of an HPLC method for determining the purity of this compound is a systematic process that provides a high degree of assurance in the quality of this critical raw material. By grounding the validation in the principles of ICH Q2(R1) and understanding the scientific rationale behind each parameter, researchers and quality control professionals can establish a reliable, robust, and defensible analytical procedure. This self-validating system ensures that the method consistently produces accurate and precise data, ultimately safeguarding the integrity of the final peptide product.
References
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
ICH. Quality Guidelines. Available from: [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]
-
Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. Available from: [Link]
-
Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Available from: [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]
-
LCGC Europe. HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]
-
Abraham Entertainment. ICH Q2 R1: Mastering Analytical Method Validation. Available from: [Link]
-
Altabrisa Group. Key ICH Method Validation Parameters to Know. Available from: [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
Phenomenex. Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Available from: [Link]
-
RSC Publishing. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. Available from: [Link]
-
PubMed. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride. Available from: [Link]
-
Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. Available from: [Link]
-
PubMed. Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule. Available from: [Link]
-
IRO Journals. analysis of amino acids by high performance liquid chromatography. Available from: [Link]
-
Merck Millipore. Novabiochem® Enhanced specification Fmoc-amino acids. Available from: [Link]
-
PubMed. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Available from: [Link]
-
ACS Publications. Automated Method for Quantification of 20 Amino Acids in Cell Culture Media During Biopharmaceutical Development. Available from: [Link]
-
ResearchGate. Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives*. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. actascientific.com [actascientific.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. phenomenex.com [phenomenex.com]
- 10. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 11. benchchem.com [benchchem.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. pharmtech.com [pharmtech.com]
- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to the NMR Characterization of Fmoc-N-Me-DL-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis and drug development, the incorporation of N-methylated amino acids is a pivotal strategy for enhancing the metabolic stability and conformational rigidity of peptides. The N-methylation of an amino acid, however, introduces significant complexities in its structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth technical comparison of the NMR characterization of Fmoc-N-Me-DL-Ala-OH with its non-methylated counterpart, Fmoc-DL-Ala-OH, supported by experimental data and established scientific principles.
The Crucial Impact of N-Methylation on NMR Spectra
The substitution of the amide proton with a methyl group in this compound fundamentally alters its conformational dynamics, a change that is directly mirrored in its NMR spectrum. The most significant consequence is the introduction of rotational isomers, or rotamers, arising from the restricted rotation around the amide bond. This phenomenon, absent in non-N-methylated amino acids, leads to the observation of distinct sets of signals for the cis and trans conformers, effectively doubling many of the peaks in both ¹H and ¹³C NMR spectra.[1][2][3]
Key Spectroscopic Differences at a Glance:
| NMR Feature | Fmoc-DL-Ala-OH | This compound | Causality |
| ¹H NMR: Amide Region | Single N-H proton signal | Absence of N-H signal, presence of N-CH₃ signals | Substitution of the amide proton with a methyl group. |
| ¹H NMR: Signal Complexity | Single set of signals | Duplication or broadening of signals for α-H, β-H, and Fmoc protons | Slow interconversion between cis and trans rotamers on the NMR timescale.[1] |
| ¹³C NMR: Signal Complexity | Single set of signals | Duplication of signals for α-C, β-C, carbonyl-C, and Fmoc carbons | Presence of distinct chemical environments for the cis and trans rotamers. |
| ¹H NMR: α-Proton Chemical Shift | Typically observed at a certain chemical shift | Downfield shift of the α-proton is often observed.[4] | The N-methyl group influences the electronic environment of the neighboring α-proton. |
Comparative ¹H and ¹³C NMR Data
To illustrate the profound impact of N-methylation, the following tables present a comparison of the expected ¹H and ¹³C NMR chemical shifts for Fmoc-DL-Ala-OH and the anticipated shifts for this compound, based on literature data for analogous compounds. The data for Fmoc-L-Ala-OH is provided as a direct experimental reference.
Table 1: Comparative ¹H NMR Chemical Shifts (ppm)
| Proton | Fmoc-L-Ala-OH (in DMSO-d₆)[5] | This compound (Expected in CDCl₃, based on analogous compounds) |
| Fmoc Aromatic-H | 7.90, 7.74, 7.70, 7.43, 7.35 | ~7.8 - 7.2 (multiple signals for both rotamers) |
| Fmoc CH & CH₂ | 4.30, 4.24 | ~4.5 - 4.2 (multiple signals for both rotamers) |
| α-H | 4.03 | ~4.8 and ~4.5 (distinct signals for each rotamer) |
| N-CH₃ | N/A | ~3.0 and ~2.8 (distinct signals for each rotamer) |
| β-CH₃ | 1.30 | ~1.4 and ~1.3 (distinct signals for each rotamer) |
| COOH | 12.6 | Broad signal, often not observed |
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)
| Carbon | Fmoc-L-Ala-OH (in DMSO-d₆) | This compound (Expected in CDCl₃, based on analogous compounds) |
| Fmoc Aromatic-C | ~144-120 | ~144-120 (multiple signals for both rotamers) |
| Fmoc CH & CH₂ | ~66, ~47 | ~67, ~47 (multiple signals for both rotamers) |
| Carbonyl (Fmoc) | ~156 | ~156 (signals for both rotamers) |
| Carbonyl (Ala) | ~174 | ~173, ~171 (distinct signals for each rotamer) |
| α-C | ~50 | ~55, ~53 (distinct signals for each rotamer) |
| N-CH₃ | N/A | ~32, ~29 (distinct signals for each rotamer) |
| β-C | ~17 | ~19, ~15 (distinct signals for each rotamer) |
Experimental Protocols
NMR Sample Preparation
A standardized protocol is crucial for obtaining reproducible NMR data.
Materials:
-
This compound
-
Fmoc-DL-Ala-OH (for comparison)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh approximately 5-10 mg of the amino acid derivative directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent. The choice of solvent can influence chemical shifts; consistency is key for comparison.[6]
-
Cap the NMR tube and vortex gently until the sample is fully dissolved.
-
If the sample does not fully dissolve, gentle warming or sonication may be applied.
-
Allow the sample to equilibrate to the spectrometer's temperature before data acquisition.
NMR Data Acquisition Workflow
Caption: Standard workflow for NMR data acquisition and analysis.
Deciphering the Data: Key Interpretive Insights
-
Rotamer Identification: The presence of two distinct sets of signals in the NMR spectrum of this compound is the hallmark of cis-trans isomerism around the Fmoc-N bond. The relative integration of these paired signals provides the population ratio of the two rotamers.
-
Structural Assignment: Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals, especially in the presence of rotamers.
-
Impurity Detection: NMR is a powerful tool for identifying common impurities in Fmoc-amino acid preparations, such as residual solvents, dipeptides, or β-alanine adducts.[7] These impurities will present as distinct, often sharp, signals that do not correlate with the main compound's signals in 2D spectra.
Logical Framework for Comparative Analysis
Caption: Decision tree for distinguishing between Fmoc-DL-Ala-OH and this compound based on key NMR features.
Conclusion
The NMR characterization of this compound presents unique challenges and interpretive demands compared to its non-methylated analog. The defining feature is the presence of rotamers, which manifest as duplicated or broadened signals in both ¹H and ¹³C NMR spectra. A thorough understanding of these spectral distinctions is paramount for researchers and drug developers to ensure the structural integrity of N-methylated amino acid building blocks and the peptides derived from them. This guide provides a foundational framework for the confident and accurate NMR analysis of this important class of compounds.
References
-
Merck Millipore. Novabiochem® Enhanced specification Fmoc-amino acids. [Link]
-
The Journal of Organic Chemistry. Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. [Link]
-
Wiley-VCH. Supporting Information. [Link]
-
ResearchGate. Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000161). [Link]
-
Reddit. Rotamers for Amino acids! : r/OrganicChemistry. [Link]
-
ResearchGate. Fmoc protection show rotamers?. [Link]
-
ResearchGate. Which solvents I should use for taking NMR of amino acid?. [Link]
Sources
Navigating the Labyrinth of N-Methylated Peptide Synthesis: A Comparative Guide to Alternatives for Fmoc-N-Me-DL-Ala-OH
For the pioneering researcher at the frontier of peptide therapeutics, the incorporation of N-methylated amino acids is a proven strategy to imbue peptides with enhanced stability, bioavailability, and finely-tuned receptor interactions.[1][2][3][4] However, the synthesis of these modified peptides is fraught with challenges, primarily stemming from the steric hindrance and increased propensity for racemization associated with N-methylated residues.[5][6][7] The workhorse building block, Fmoc-N-Me-DL-Ala-OH, while widely used, often presents a synthetic bottleneck, leading to incomplete couplings and compromised stereochemical integrity.
This guide, crafted for the discerning scientist and drug development professional, moves beyond a mere recitation of protocols. Here, we dissect the causal logic behind experimental choices, offering a comparative analysis of robust alternatives to the direct use of this compound. We will explore advanced coupling methodologies, on-resin N-methylation strategies, and touch upon alternative protecting groups, providing the technical depth and field-proven insights necessary to navigate this complex synthetic landscape.
The Crux of the Matter: Challenges with Fmoc-N-Methylated Amino Acids
The core challenge in coupling an N-methylated amino acid lies in the steric bulk of the N-methyl group, which significantly encumbers the nucleophilic attack of the secondary amine. This often results in sluggish and incomplete reactions, leading to the formation of deletion sequences that are difficult to separate from the target peptide. Furthermore, the prolonged exposure to activation and basic conditions required to drive these couplings to completion increases the risk of racemization at the α-carbon of the N-methylated residue through the formation of a 5(4H)-oxazolone intermediate.[5][6]
It is also critical to address the "DL" aspect of this compound. For the development of therapeutic peptides, a single, stereochemically defined product is paramount. The use of a racemic mixture (DL) will result in diastereomeric peptides, which can have different biological activities and are challenging to purify. Therefore, for most applications, the enantiomerically pure Fmoc-N-Me-L-Ala-OH is the required starting material.[8] This guide will focus on alternatives that are compatible with the synthesis of stereochemically pure peptides.
Part A: Taming the Steric Monster - Advanced Coupling Reagents
The most direct alternative to struggling with standard coupling conditions for Fmoc-N-methylated amino acids is to employ more potent coupling reagents. These reagents are designed to generate highly reactive intermediates that can overcome the steric hindrance of the N-methyl group and facilitate efficient amide bond formation with reduced racemization.
Performance Comparison of Key Coupling Reagents
| Reagent | Structure | Mechanism of Action | Advantages | Disadvantages |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Forms a highly reactive HOAt ester, which is less prone to racemization than the corresponding HOBt ester. | Considered the "gold standard" for difficult couplings, including N-methylated amino acids.[2][3][9] High coupling efficiency and reduced racemization. | Higher cost compared to some other reagents. Can cause side reactions with certain amino acids if not used correctly. |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A phosphonium salt that forms a highly reactive HOAt ester. | Particularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[10][11][12] | Can be less effective for some standard couplings compared to uronium-based reagents. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A phosphonium salt that forms an HOBt ester. | A widely used and effective coupling reagent for many applications. | Less effective than HATU or PyAOP for sterically hindered N-methylated couplings, with a higher potential for racemization.[13][14] |
| PyBroP | Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate | A halophosphonium reagent that forms a highly reactive acylphosphonium intermediate. | Highly efficient for coupling N-methylated amino esters with excellent peptide yields and minimal epimerization.[13][14][15] | Can be less efficient for coupling some Boc-amino acids due to the formation of N-carboxyanhydrides.[13][14] |
Experimental Workflow: Coupling an Fmoc-N-Methylated Amino Acid
Caption: General workflow for coupling an Fmoc-N-methylated amino acid using an advanced coupling reagent.
Experimental Protocol 1: Coupling with HATU
This protocol describes a robust method for coupling an Fmoc-protected amino acid onto a resin-bound peptide with an N-terminal N-methyl amine using HATU.[2][9]
Materials:
-
Peptide-resin with free N-terminal N-methyl amine
-
Fmoc-amino acid (4 equivalents relative to resin loading)
-
HATU (4 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF or NMP for at least 30 minutes in the reaction vessel. Drain the solvent.
-
Amino Acid Pre-activation: In a separate vial, dissolve the Fmoc-amino acid (4 eq.) and HATU (4 eq.) in DMF. Add DIPEA (8 eq.) to the solution.
-
Coupling Reaction: Add the pre-activated amino acid solution to the swelled resin in the reaction vessel. Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended or a double coupling can be performed.
-
Monitoring: After the reaction time, take a small sample of resin beads to check for completion using the Bromophenol Blue test. A yellow color indicates a complete reaction, while a blue or green color indicates the presence of unreacted amines.
-
Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to prepare for the next deprotection step.
Part B: Building the Methyl Group On-Site - On-Resin N-Methylation Strategies
An elegant and often more cost-effective alternative to using pre-synthesized Fmoc-N-methylated amino acids is to introduce the methyl group directly onto the peptide backbone while it is still attached to the solid support. This approach offers greater flexibility in terms of the position and number of N-methylated residues.
Comparison of On-Resin N-Methylation Methods
| Method | Principle | Advantages | Disadvantages |
| Direct Alkylation | Direct methylation of the backbone amide nitrogen using a methylating agent (e.g., methyl iodide) in the presence of a strong, non-nucleophilic base (e.g., LiOtBu). | A straightforward and rapid method. | Can be less efficient for sterically hindered residues. The strong basic conditions may not be compatible with all protecting group strategies. |
| Fukuyama-Mitsunobu Reaction | A two-step process involving the activation of the backbone amide with a 2-nitrobenzenesulfonyl (o-NBS) group, followed by methylation via a Mitsunobu reaction.[10][16] | A robust and widely applicable method, even for sterically hindered amino acids. Milder conditions compared to direct alkylation. | A two-step process, which is longer than direct alkylation. The reagents used (e.g., DIAD/DEAD) can be hazardous. |
Experimental Workflow: On-Resin N-Methylation
Caption: Workflows for the two primary on-resin N-methylation strategies.
Experimental Protocol 2: On-Resin N-Methylation via the Fukuyama-Mitsunobu Reaction
This protocol is an optimized procedure for the N-methylation of a peptide on a solid support.[10]
Materials:
-
Peptide-bound resin
-
N-methylpyrrolidone (NMP)
-
o-nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
4-dimethylaminopyridine (DMAP)
-
Methanol (MeOH)
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
2-mercaptoethanol
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-bound resin in NMP.
-
Sulfonylation: Prepare a solution of o-NBS-Cl (4 equivalents) and DMAP (10 equivalents) in NMP. Add the solution to the resin and agitate for 5-10 minutes. Wash the resin thoroughly with NMP and DCM.
-
Methylation: Swell the o-NBS-protected peptide-resin in anhydrous THF. Add a solution of triphenylphosphine (5 equivalents) and methanol (10 equivalents) in THF. Add diisopropyl azodicarboxylate (DIAD) (5 equivalents) and shake for 10-15 minutes. Wash the resin with THF, DMF, and DCM.
-
o-NBS Deprotection: Prepare a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in NMP. Treat the resin with this solution twice for 5 minutes each time. Wash the resin thoroughly with NMP and DCM.
Part C: A Glimpse into Alternative Protecting Groups
While optimizing coupling reagents and utilizing on-resin methylation are the most common strategies, the choice of the N-terminal protecting group itself can also influence the outcome of N-methylated peptide synthesis. The standard Fmoc group, while highly effective, is base-labile, and the repeated exposure to basic conditions can contribute to racemization.
Recent research has explored the use of alternative protecting groups that are cleaved under milder, non-basic conditions. For example, thiol-labile protecting groups like 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) have shown promise in suppressing α-carbon racemization during peptide synthesis.[17] While not yet as widely adopted as the Fmoc or Boc strategies, the development of such novel protecting groups represents an exciting frontier in peptide chemistry that may offer future advantages for the synthesis of challenging N-methylated sequences.
Conclusion: A Strategic Approach to N-Methylated Peptide Synthesis
The synthesis of N-methylated peptides is a critical capability for the modern peptide chemist. While the use of pre-synthesized Fmoc-N-Me-L-Ala-OH presents a direct route, it is often not the most efficient. By understanding the underlying challenges of steric hindrance and racemization, researchers can make informed decisions about the most appropriate synthetic strategy.
For many applications, the use of advanced coupling reagents such as HATU offers a robust and reliable method for incorporating Fmoc-N-methylated amino acids with high efficiency and minimal racemization. For those seeking greater flexibility and cost-effectiveness, on-resin N-methylation via the Fukuyama-Mitsunobu reaction provides a powerful alternative.
Ultimately, the optimal strategy will depend on the specific peptide sequence, the scale of the synthesis, and the resources available. By carefully considering the alternatives presented in this guide, researchers can navigate the complexities of N-methylated peptide synthesis and unlock the full therapeutic potential of this important class of molecules.
References
- Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 2023.
- On-Resin N-Methylation of Peptides: Application Notes and Protocols. BenchChem, 2025.
- Preventing racemization during N-methylated amino acid coupling. BenchChem, 2025.
- Technical Support Center: Fmoc-N-Me-Ala-OH Coupling. BenchChem, 2025.
- On-Resin N-Methylation Techniques for Peptides: Application Notes and Protocols. BenchChem, 2025.
- Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
- A Comparative Guide to Alternatives for Fmoc-N-Me-Glu(OtBu)-OH in Peptide Synthesis. BenchChem, 2025.
- Application Notes and Protocols for Solid-Phase Peptide Synthesis of N-Methyl
- A Comparative Analysis of Fmoc-DL-Ala-OH and Fmoc-L-Ala-OH Synthesis Efficiency. BenchChem, 2025.
- Coupling N-Methylated Amino Acids Using PyBroPl and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Applic
- Fmoc-N-Me-Ala-OH. MedChemExpress.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. Self-published, 2023.
- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI, 2023.
- A Head-to-Head Battle of Coupling Reagents: PyBOP vs. HATU for the Synthesis of Complex Peptides. BenchChem, 2025.
- Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Self-published, 2011.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem, 2024.
- Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of applic
- Standard Protocol for PyBOP Coupling in Fmoc Solid-Phase Peptide Synthesis. BenchChem, 2025.
- Epimeris
- Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. NIH, 2023.
- Solid-phase synthesis and characterization of N-methyl-rich peptides.
- Comparative study of methods to couple hindered peptides. NIH, 1996.
- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed, 2016.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH, 2023.
- Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed, 2005.
Sources
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.cat [2024.sci-hub.cat]
- 14. Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application | Semantic Scholar [semanticscholar.org]
- 15. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Fmoc-N-Me-DL-Ala-OH: Yields and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The incorporation of N-methylated amino acids into peptide structures is a critical strategy in medicinal chemistry for enhancing proteolytic stability, increasing membrane permeability, and modulating conformation. Fmoc-N-Me-DL-Ala-OH, as a racemic mixture, offers a cost-effective alternative to its enantiomerically pure counterparts for specific applications in drug discovery and peptide library synthesis. This guide provides an in-depth comparison of two prominent synthetic routes to this compound, evaluating them based on yield, procedural complexity, and underlying chemical principles.
Introduction to N-Methylation Strategies
The synthesis of N-methylated amino acids presents a unique challenge due to the secondary amine's reduced nucleophilicity and increased steric hindrance, which can complicate subsequent peptide coupling steps. To address this, several methods have been developed for the efficient synthesis of Fmoc-protected N-methylated amino acids. This guide will focus on two widely adopted and effective strategies: a solid-phase synthesis approach utilizing a 2-chlorotrityl chloride (2-CTC) resin and a solution-phase method proceeding through an oxazolidinone intermediate.
Route 1: Solid-Phase Synthesis via the Biron-Kessler Method
The solid-phase synthesis of Fmoc-N-methylated amino acids, particularly following the Biron-Kessler method, offers the advantages of simplified purification and the potential for automation.[1] This approach temporarily anchors the amino acid to a solid support, allowing for sequential reactions and washing steps to remove excess reagents and byproducts.
Chemical Principle and Rationale
This method relies on the temporary protection of the carboxylic acid on a 2-chlorotrityl chloride (2-CTC) resin, which is highly acid-labile, allowing for mild cleavage of the final product while keeping acid-sensitive side-chain protecting groups intact.[2] The core of the N-methylation strategy involves the use of a 2-nitrobenzenesulfonyl (o-NBS) group to protect the α-amine. The strong electron-withdrawing nature of the o-NBS group renders the sulfonamide proton sufficiently acidic for deprotonation by a mild base, facilitating subsequent methylation by an electrophile like dimethyl sulfate or methyl iodide.[1] Following methylation, the o-NBS group is selectively removed, and the secondary amine is then protected with the Fmoc group.
Experimental Protocol: Solid-Phase Synthesis of this compound
Materials:
-
Fmoc-DL-Ala-OH
-
2-Chlorotrityl chloride (2-CTC) resin
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Collidine
-
Dimethyl sulfate (DMS) or Methyl iodide (MeI)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
2-Mercaptoethanol
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Resin Loading: Swell the 2-CTC resin in DCM. Add a solution of Fmoc-DL-Ala-OH and DIEA in DCM and agitate for 2-4 hours. Cap any unreacted sites with methanol/DIEA in DCM.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group. Wash thoroughly with DMF and DCM.
-
o-NBS Protection: Treat the resin-bound amino acid with o-NBS-Cl and collidine in DCM. Monitor the reaction for completion.
-
N-Methylation: Treat the o-NBS protected resin with a solution of DBU and dimethyl sulfate (or methyl iodide) in DMF. Repeat as necessary to ensure complete methylation.
-
o-NBS Deprotection: Remove the o-NBS group by treating the resin with a solution of 2-mercaptoethanol and DBU in DMF.
-
Fmoc Protection: Protect the newly formed N-methyl amine by treating the resin with Fmoc-OSu and DIEA in DCM.
-
Cleavage: Cleave the final product from the resin using a solution of 1% TFA in DCM. Neutralize the cleavage solution with a base (e.g., pyridine) and concentrate under reduced pressure.
Visualizing the Workflow: Solid-Phase Synthesis
Caption: Workflow for the solid-phase synthesis of this compound.
Route 2: Solution-Phase Synthesis via Oxazolidinone Intermediate
The solution-phase synthesis of Fmoc-N-methylated amino acids through an oxazolidinone intermediate is a highly efficient method that avoids the use of solid supports.[3] This approach is often praised for its potentially higher yields and more environmentally friendly reaction conditions.
Chemical Principle and Rationale
This two-step process begins with the condensation of an N-Fmoc protected amino acid with an aldehyde, typically formaldehyde (used in the form of paraformaldehyde), in the presence of an acid catalyst to form a cyclic 5-oxazolidinone.[3] This intermediate is then subjected to reductive ring-opening using a reducing agent, such as triethylsilane (Et3SiH), in the presence of a Lewis acid or a strong protic acid like trifluoroacetic acid (TFA).[3] The reductive opening of the oxazolidinone ring yields the desired N-methylated amino acid. The choice of a Lewis acid can offer milder reaction conditions compared to strong protic acids.
Experimental Protocol: Solution-Phase Synthesis of this compound
Materials:
-
Fmoc-DL-Ala-OH
-
Paraformaldehyde
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Triethylsilane (Et3SiH)
-
Trifluoroacetic acid (TFA) or a suitable Lewis acid (e.g., BF3·OEt2)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Oxazolidinone Formation: To a solution of Fmoc-DL-Ala-OH in toluene, add paraformaldehyde and a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation of Oxazolidinone (Optional): Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude oxazolidinone. This intermediate can be purified by chromatography or used directly in the next step.
-
Reductive Ring Opening: Dissolve the oxazolidinone in DCM and cool in an ice bath. Add triethylsilane followed by the dropwise addition of trifluoroacetic acid (or a Lewis acid). Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Final Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield this compound.
Visualizing the Workflow: Solution-Phase Synthesis
Caption: Workflow for the solution-phase synthesis via an oxazolidinone intermediate.
Yield Comparison and Method Selection
The choice between these two synthetic routes will depend on the specific requirements of the research, including the desired scale, available equipment, and the importance of yield versus throughput.
| Feature | Solid-Phase Synthesis (Biron-Kessler) | Solution-Phase Synthesis (Oxazolidinone) |
| Reported Yield | >70% (for similar amino acids)[1] | Good to Excellent (often >80%)[3] |
| Purification | Simplified (washing of resin) | Requires extraction and column chromatography |
| Scalability | Well-suited for smaller scale and library synthesis | More readily scalable to larger quantities |
| Reagent Handling | Involves solid support and multiple washing steps | Standard solution-phase chemistry techniques |
| Environmental Impact | Generates significant solvent waste from washing | Can be more environmentally benign with careful solvent selection and recycling |
| Potential for Automation | High | Low |
Expert Insights on Method Selection:
-
For high-throughput synthesis of peptide libraries or when multiple N-methylated amino acids are required in small quantities, the solid-phase method is often preferred due to its amenability to automation and simplified purification. The Biron-Kessler approach is robust and has been optimized for efficiency.[4]
-
For the synthesis of larger quantities of this compound, the solution-phase oxazolidinone route is generally more advantageous. It often provides higher isolated yields and avoids the cost associated with solid-phase resins and specialized equipment. The procedure is straightforward for chemists experienced in standard organic synthesis.
Conclusion
Both the solid-phase Biron-Kessler method and the solution-phase oxazolidinone route are effective for the synthesis of this compound. The solid-phase approach offers convenience and is well-suited for parallel synthesis, with reported yields for analogous compounds typically exceeding 70%. The oxazolidinone method, while requiring more traditional purification techniques, often results in higher yields and is more economical for large-scale production. The ultimate choice of synthesis route should be guided by the specific needs of the project, balancing the trade-offs between yield, scale, and operational efficiency.
References
-
Guzmán, F., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 110. Available at: [Link]
-
Barlos, K., et al. (1989). Veresterung von N alpha-geschützten Aminosäuren mit 2-Chlortritylchlorid und deren Anwendung zur Synthese von Peptiden. Tetrahedron Letters, 30(30), 3943-3946. Available at: [Link]
-
Figueiredo, R. M., & El-Faham, A. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptides, 2013, 801203. Available at: [Link]
-
Aurelio, L., et al. (2005). An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry, 70(17), 6918–6920. Available at: [Link]
-
Di Gioia, M. L., et al. (2007). Solid-Phase Synthesis of N-Nosyl- and N-Fmoc-N-Methyl-α-amino Acids. The Journal of Organic Chemistry, 72(23), 8989–8992. Available at: [Link]
-
Freidinger, R. M., et al. (1983). N-Alkyl-N-Fmoc amino acids by the oxazolidinone method. In Peptides: Structure and Function, Proceedings of the Eighth American Peptide Symposium. Available at: [Link]
-
Hansen, P. R., & Oddo, A. (2024). Fmoc Solid-Phase Peptide Synthesis. In Peptide Synthesis. Humana, New York, NY. Available at: [Link]
-
Biron, E., & Kessler, H. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. Available at: [Link]
-
Nowick, J. S. (2012). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
-
Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213–219. Available at: [Link]
Sources
A Comparative Guide to Enzymatic Cleavage Assays for N-methylated Peptides
Introduction: The N-Methylation Shield in Peptide Therapeutics
Bioactive peptides are highly valued as therapeutic agents for their selectivity and low toxicity.[1] However, their journey from the lab to the clinic is often cut short by their rapid degradation by endogenous proteases, resulting in poor pharmacokinetic profiles and limited oral bioavailability.[1] A powerful and increasingly common strategy to overcome this hurdle is the site-specific N-methylation of the peptide backbone.[2] This modification, the replacement of a backbone amide proton with a methyl group, provides a "steric shield" that can dramatically enhance resistance to enzymatic cleavage.[2]
This guide provides an in-depth comparison of enzymatic cleavage assays tailored for N-methylated peptides. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, compare the performance of various proteases with supporting data, and offer detailed methodologies to empower researchers, scientists, and drug development professionals to design robust, self-validating stability assays.
Chapter 1: The Underlying Mechanism of Proteolytic Resistance
To effectively design an assay, one must first understand the mechanism of inhibition. N-methylation confers proteolytic resistance primarily through steric hindrance. The added methyl group on the amide nitrogen physically obstructs the protease's active site, disrupting the critical hydrogen-bonding patterns the enzyme uses to recognize and bind to the peptide backbone.[2] This steric shield prevents the enzyme from properly accessing the scissile peptide bond, thereby inhibiting cleavage.[2] Interestingly, the protective effect is not strictly localized; a single N-methyl group can reduce proteolysis over a four-residue window, making it a highly effective stability-enhancing modification.[2]
Caption: N-methylation sterically hinders protease binding, preventing peptide cleavage.
Chapter 2: Comparing Proteolytic Enzymes for N-Methylated Substrates
The choice of enzyme is the most critical variable in designing a meaningful cleavage assay. While trypsin is the workhorse of "bottom-up" proteomics, its effectiveness is severely compromised by N-methylation.[3][4]
The Gold Standard's Achilles' Heel: Trypsin
Trypsin is a serine protease that specifically cleaves peptide bonds at the C-terminus of lysine (Lys) and arginine (Arg) residues.[4][5] This high specificity is ideal for generating predictable peptide fragments for mass spectrometry. However, when these target residues are N-methylated, trypsin's efficiency plummets. Experimental data has shown that after a 16-hour incubation, less than 30% of mono-methylated peptides were cleaved, while di- and tri-methylated peptides were entirely resistant.[3] This results in significant "missed cleavages," rendering trypsin an unsuitable choice for quantifying the stability of peptides methylated at Lys or Arg, though it can be an excellent tool to demonstrate the effectiveness of the N-methylation strategy.
Strategic Alternatives to Trypsin
When trypsin is ineffective or when methylation occurs at other sites, alternative proteases must be employed. The selection should be guided by the peptide's specific sequence.
| Protease | Cleavage Specificity | Optimal pH | Advantages for N-Me Peptides | Disadvantages & Considerations |
| Trypsin | C-terminus of Arg, Lys.[5][6] | ~8.0 | Excellent for demonstrating resistance if methylation is at Arg/Lys. | Severely inhibited by N-methylation at cleavage sites.[3] |
| Chymotrypsin | C-terminus of aromatic residues (Phe, Tyr, Trp) and Leu.[7] | ~7.8 | Bypasses methylated Arg/Lys sites. Effective alternative for many sequences.[3] | Ineffective if the peptide lacks aromatic/leucine residues. |
| Proteinase K | Broad-spectrum; cleaves adjacent to aliphatic and aromatic amino acids.[8] | 7.5 - 12.0 | "Brute-force" enzyme, useful for confirming general proteolytic susceptibility. Can digest even highly stable peptides over time.[9] | Non-specific cleavage makes it unsuitable for generating predictable fragments for sequencing.[9] |
| Asp-N | N-terminus of Asp, Glu.[10][11] | 4.0 - 9.0 | Provides alternative cleavage sites, increasing sequence coverage in analysis.[12] | Requires the presence of Asp or Glu residues in the sequence. |
| Glu-C (V8) | C-terminus of Glu (and Asp in certain buffers).[6][12] | ~7.8 | Highly specific for acidic residues, offering orthogonal cleavage to trypsin.[3] | Dependent on the presence of Glu/Asp residues. |
Chapter 3: Experimental Design: A Protocol for a Self-Validating Stability Assay
A trustworthy protocol must be a self-validating system. This is achieved by running the N-methylated peptide assay in parallel with an identical, non-methylated control peptide. The degradation of the control validates enzyme activity and assay conditions, providing a reliable baseline against which the stability of the modified peptide can be quantified.
Workflow for Proteolytic Digestion Assay
Caption: Standard workflow for assessing the proteolytic stability of peptides.
Step-by-Step Methodology
This protocol is designed to quantify the increase in a peptide's half-life upon N-methylation.
-
Peptide and Enzyme Preparation:
-
Peptide Synthesis: Synthesize both the non-methylated and N-methylated versions of the peptide using solid-phase peptide synthesis (SPPS).[1]
-
Purification & Confirmation: Purify the crude peptides to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final products by mass spectrometry.[2]
-
Stock Solutions: Prepare concentrated stock solutions of each peptide in a suitable solvent (e.g., sterile water or DMSO) and determine the precise concentration via UV-Vis spectrophotometry or amino acid analysis. Prepare a stock solution of the chosen protease (e.g., Trypsin) in an appropriate buffer.
-
-
Proteolytic Digestion Assay:
-
Reaction Buffer: Prepare the appropriate assay buffer for the chosen enzyme (e.g., for Trypsin: 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8).
-
Reaction Setup: In separate microcentrifuge tubes, dilute the peptide stock solutions (non-methylated control and N-methylated peptide) into the pre-warmed assay buffer to a final concentration of ~1 mg/mL.
-
Initiation: Initiate the digestion by adding the protease to each peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).[2] Vortex briefly to mix.
-
-
Time-Course Sampling and Quenching:
-
Incubation: Incubate the reaction mixtures at the optimal temperature for the enzyme, typically 37°C.[2]
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes, and 24 hours), withdraw an aliquot (e.g., 50 µL) from each reaction tube.[2] The t=0 sample should be taken immediately after adding the enzyme.
-
Quenching: Immediately stop the enzymatic reaction in each aliquot by adding it to a tube containing a quenching solution, such as an equal volume of 1% trifluoroacetic acid (TFA) or acetonitrile (ACN).[2] Flash-freeze the quenched samples in liquid nitrogen and store at -80°C until analysis.
-
-
Analysis and Data Interpretation:
-
RP-HPLC Analysis: Analyze each quenched sample by RP-HPLC. The amount of remaining intact peptide is determined by integrating the area of the corresponding peptide peak in the chromatogram.
-
Data Plotting: For each peptide, plot the percentage of intact peptide remaining versus time.
-
Half-Life Calculation (t½): Determine the half-life (the time it takes for 50% of the peptide to be degraded) for both the non-methylated and N-methylated peptides by fitting the data to a one-phase exponential decay curve.
-
Fold Increase in Stability: Calculate the fold increase in stability by dividing the half-life of the N-methylated peptide by the half-life of the non-methylated peptide.
-
Chapter 4: Data Presentation and Interpretation: A Case Study
Clear, quantitative data is essential for comparing stability. The following case study, based on published N-methyl scanning mutagenesis data, illustrates the dramatic protective effect of N-methylation against trypsin digestion.[13]
Peptide Sequence: G-protein-binding peptide (DKLYWWEFL) Protease: Trypsin (cleaves after Lysine, K)
| Peptide Modification | Position of N-Me | Half-life (t½) | Fold Increase in Stability |
| Non-methylated (Control) | N/A | ~2.5 min | - |
| N-Me-D | P2 position (Asp) | 3 h | 72x |
| N-Me-K | P1 position (Lys) | > 42 h | > 1000x |
| N-Me-L | P1' position (Leu) | > 42 h | > 1000x |
| N-Me-Y | P2' position (Tyr) | > 42 h | > 1000x |
| Data adapted from a study on N-methyl scanning mutagenesis.[2][13] |
Interpretation: As expected, the non-methylated control peptide was rapidly degraded by trypsin. N-methylation at the P2 position (Asp), adjacent to the cleavage site, provided a significant 72-fold increase in stability. Most strikingly, direct N-methylation of the P1 cleavage site residue (Lysine) or the adjacent P1' and P2' residues rendered the peptide almost completely resistant to trypsinolysis, increasing its half-life by over 1000-fold.[13] This data powerfully validates N-methylation as a premier strategy for protease resistance.
Chapter 5: Strategic Assay Selection
The optimal cleavage strategy depends entirely on the research question. Are you aiming to prove stability, or do you need to generate fragments for sequence analysis and localization of other post-translational modifications?
Caption: A decision guide for selecting the appropriate cleavage strategy.
Conclusion
Assessing the enzymatic stability of N-methylated peptides requires a departure from standard proteomics workflows. The profound resistance to trypsin conferred by N-methylation necessitates the use of alternative proteases like chymotrypsin or broad-spectrum enzymes like Proteinase K, chosen based on the specific peptide sequence. A robust, self-validating assay, which includes a non-methylated control, is paramount for generating reliable and quantifiable data. By understanding the mechanisms of resistance and employing the detailed protocols and strategic frameworks outlined in this guide, researchers can effectively characterize the stability of their modified peptides, accelerating the development of the next generation of durable and effective peptide therapeutics.
References
-
Review - J-Stage. (n.d.). Proteomic analysis of protein methylation. Retrieved January 3, 2026, from [Link]
-
Siano, A., & Puiatti, M. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276. Retrieved January 3, 2026, from [Link]
-
Ong, S. E., Mittler, G., & Mann, M. (2004). A Method for Large-scale Identification of Protein Arginine Methylation. Molecular & Cellular Proteomics, 3(8), 776-787. Retrieved January 3, 2026, from [Link]
-
Ko, Y. P., & Lee, Y. J. (2005). Proteomics Technologies and Challenges. Journal of Biomedical Science, 12(3), 435-447. Retrieved January 3, 2026, from [Link]
-
Webb, K. J., et al. (2017). Deep Protein Methylation Profiling by Combined Chemical and Immunoaffinity Approaches Reveals Novel PRMT1 Targets. Molecular & Cellular Proteomics, 16(8), 1410-1424. Retrieved January 3, 2026, from [Link]
-
He, Y., et al. (2018). Mechanism of protein cleavage at asparagine leading to protein-protein crosslinks. Biochimica et Biophysica Acta (BBA) - General Subjects, 1862(6), 1368-1376. Retrieved January 3, 2026, from [Link]
-
Tanizawa, S., et al. (1987). α-Chymotrypsin-Catalyzed Hydrolysis of Peptide Substrates. The Journal of Biochemistry, 101(3), 671-677. Retrieved January 3, 2026, from [Link]
-
Angel, P. M., & Roberts, R. W. (2010). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. ACS Chemical Biology, 5(4), 393-399. Retrieved January 3, 2026, from [Link]
-
The, M., & Kizhakkedathu, J. N. (2020). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. International Journal of Molecular Sciences, 21(21), 8196. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (n.d.). The digestion assay of peptide 1 and the predicted cleavage site by proteinase K. Retrieved January 3, 2026, from [Link]
-
Wikipedia. (n.d.). Proteinase K. Retrieved January 3, 2026, from [Link]
-
Tabb, D. (2022, January 21). Challenges for Top-Down Identification of Proteoforms. YouTube. Retrieved January 3, 2026, from [Link]
-
Fong, J. J., et al. (2019). Middle-down proteomics reveals dense sites of methylation and phosphorylation in arginine-rich RNA-binding proteins. bioRxiv. Retrieved January 3, 2026, from [Link]
-
Al-Haj, L., et al. (2021). Discovering the N-terminal Methylome by Repurposing of Proteomic Datasets. bioRxiv. Retrieved January 3, 2026, from [Link]
-
Wang, Y., et al. (2022). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. STAR Protocols, 3(4), 101783. Retrieved January 3, 2026, from [Link]
-
Hug, S., et al. (2020). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Angewandte Chemie International Edition, 59(32), 13301-13305. Retrieved January 3, 2026, from [Link]
-
University of Reading. (n.d.). Cleavage into small peptide fragments. Retrieved January 3, 2026, from [Link]
-
Biggar, K. K., & Li, S. S. (2015). Comprehending Dynamic Protein Methylation with Mass Spectrometry. OMICS: A Journal of Integrative Biology, 19(2), 75-87. Retrieved January 3, 2026, from [Link]
-
Biocompare. (n.d.). Asp-N Protease. Retrieved January 3, 2026, from [Link]
-
Let's Talk Academy. (2025, April 13). Why Trypsin Cleavages at Arginine and Lysine Residue amino acid. Retrieved January 3, 2026, from [Link]
-
SBS Genetech. (2023, June 22). Deciphering Proteinase K: Exploring Its Nonspecific Cleavage Sites. Retrieved January 3, 2026, from [Link]
-
Long, M., et al. (2021). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Organic & Biomolecular Chemistry, 19(24), 5326-5341. Retrieved January 3, 2026, from [Link]
-
Mitchell, A. M., & van der Donk, W. A. (2022). Proteases Involved in Leader Peptide Removal during RiPP Biosynthesis. ACS Bio & Med Chem Au, 2(5), 446-456. Retrieved January 3, 2026, from [Link]
-
Coligan, J. E., et al. (Eds.). (2001). Enzymatic Cleavage of Proteins. In Current Protocols in Protein Science. John Wiley & Sons, Inc. Retrieved January 3, 2026, from [Link]
-
NPTEL. (2020, July 13). Lecture 6 : Selective peptide bond cleavage: Enzymatic and Non-enzymatic methods. YouTube. Retrieved January 3, 2026, from [Link]
-
Campos, A., et al. (2013). Proteomics: Challenges, Techniques and Possibilities to Overcome Biological Sample Complexity. Journal of Proteomics & Bioinformatics, S2. Retrieved January 3, 2026, from [Link]
-
Aldrich, J. V., et al. (2011). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Journal of Organic Chemistry, 76(3), 852-861. Retrieved January 3, 2026, from [Link]
-
Expasy. (n.d.). PeptideCutter - Special cleavage rules for trypsin and chymotrypsin. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (2025, November 18). Proteomics Technologies and Challenges. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (2019, September 10). Chymotrypsin cleavage sites?. Retrieved January 3, 2026, from [Link]
-
AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved January 3, 2026, from [Link]
-
ACS Publications. (2025, May 23). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Retrieved January 3, 2026, from [Link]
Sources
- 1. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]
- 5. letstalkacademy.com [letstalkacademy.com]
- 6. neb.com [neb.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Proteinase K - Wikipedia [en.wikipedia.org]
- 9. Deciphering Proteinase K: Exploring Its Nonspecific Cle... [sbsgenetech.com]
- 10. biocompare.com [biocompare.com]
- 11. Asp-N, Sequencing Grade [promega.sg]
- 12. Using Endoproteinases Asp-N and Glu-C to Improve Protein Characterization [promega.com.cn]
- 13. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of L- vs. DL-N-Methylated Peptides for Drug Discovery
For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of modern therapeutic innovation. N-methylation, the introduction of a methyl group to a backbone amide nitrogen, is a powerful tool to enhance the drug-like properties of peptides. A critical, yet often overlooked, aspect of this modification is the stereochemistry of the N-methylated amino acid. This guide provides an in-depth technical comparison of peptides incorporating enantiomerically pure L-N-methylated amino acids versus those containing a racemic DL-N-methylated mixture. We will explore the profound impact of stereochemistry on biological activity, supported by experimental data and detailed protocols to empower your research.
The Crucial Role of Stereochemistry in N-Methylated Peptides
N-methylation is employed to improve metabolic stability, cell permeability, and to modulate conformation.[1][2] While the benefits of N-methylation are well-documented, the use of a racemic mixture (DL) of an N-methylated amino acid during synthesis introduces a significant layer of complexity. Instead of a single, defined molecule, the result is a population of diastereomers – peptides that are identical in sequence but differ in the three-dimensional arrangement at the N-methylated residue. This seemingly subtle difference can have dramatic consequences for biological activity.
This guide will dissect these consequences, providing a framework for making informed decisions in the design and synthesis of N-methylated peptide therapeutics.
Impact on Biological Activity: A Comparative Analysis
The introduction of a methyl group on the amide nitrogen can significantly alter a peptide's physicochemical properties.[3][4] The stereochemistry at this modified center further refines these effects.
Conformational Control and Receptor Binding Affinity
N-methylation restricts the conformational freedom of the peptide backbone.[4][5] This can pre-organize the peptide into a bioactive conformation, potentially increasing its binding affinity for a target receptor.
-
L-N-Methylated Peptides : The incorporation of a pure L-N-methylated amino acid results in a conformationally defined peptide. This homogeneity is crucial for achieving high-affinity and specific binding to a biological target.[6] The defined stereochemistry allows for precise interactions with the receptor's binding pocket.
-
DL-N-Methylated Peptides : A peptide synthesized with a DL-N-methylated amino acid is, in fact, a 1:1 mixture of two diastereomers. One diastereomer contains the L-N-methylated residue, while the other contains the D-N-methylated residue. The D-enantiomer will induce a different local conformation, which may not be optimal for receptor binding.[7][8] This can lead to:
-
Reduced overall binding affinity : As only half of the peptide population (the L-diastereomer) may bind effectively, the measured affinity (e.g., IC50 or Kd) for the mixture will likely be higher (weaker) than that of the pure L-diastereomer.
-
Ambiguous Structure-Activity Relationships (SAR) : The presence of two distinct diastereomers complicates the interpretation of SAR data, making it difficult to rationally optimize the peptide sequence.
-
Table 1: Comparative Impact of L- vs. DL-N-Methylation on Receptor Binding
| Feature | L-N-Methylated Peptide | DL-N-Methylated Peptide (Diastereomeric Mixture) | Rationale |
| Receptor Binding Affinity | High and Specific | Potentially Lower and Ambiguous | Only the L-diastereomer may fit optimally in the receptor binding site, effectively diluting the potent population by 50%. |
| Structure-Activity Relationship (SAR) | Clear and Interpretable | Confounded | The biological readout is an average of the activities of two different molecules, obscuring the true contribution of the intended modification. |
Enzymatic Stability
One of the primary reasons for N-methylation is to enhance resistance to proteolytic degradation.[1] The methyl group provides steric hindrance, preventing proteases from accessing and cleaving the peptide backbone.
-
L-N-Methylated Peptides : A single N-methylation can significantly increase the half-life of a peptide in the presence of proteases.[1]
-
DL-N-Methylated Peptides : Both the L- and D-N-methylated diastereomers will exhibit enhanced stability compared to the non-methylated parent peptide. The steric bulk of the methyl group is the dominant factor in preventing enzymatic cleavage, regardless of its stereochemistry. Therefore, a DL-N-methylated peptide mixture will be significantly more resistant to proteolysis than the unmodified peptide.
Cell Permeability
N-methylation can improve a peptide's ability to cross cell membranes by reducing the number of hydrogen bond donors and increasing lipophilicity.[4]
-
L-N-Methylated Peptides : By disrupting the hydrogen-bonding network and promoting a more compact, membrane-compatible conformation, L-N-methylation can enhance passive diffusion across cell membranes.
-
DL-N-Methylated Peptides : Both diastereomers in a DL-mixture will have increased lipophilicity compared to the parent peptide. However, the overall permeability of the mixture will depend on the conformational properties of both the L- and D-N-methylated diastereomers. It is plausible that one diastereomer may adopt a more permeability-favored conformation than the other, leading to a complex permeability profile for the mixture.
Experimental Workflows for Comparative Analysis
To empirically determine the differences between L- and DL-N-methylated peptides, a series of well-defined experiments are necessary.
Synthesis of N-Methylated Peptides
The synthesis of N-methylated peptides, particularly those with consecutive N-methylated residues, presents challenges due to steric hindrance during the coupling step.[9][10]
dot
Caption: Workflow for Solid-Phase Peptide Synthesis of N-Methylated Peptides.
Protocol 1: Solid-Phase Synthesis of N-Methylated Peptides
This protocol describes a manual synthesis using Fmoc chemistry.
-
Resin Swelling : Swell Rink Amide resin in N-methylpyrrolidone (NMP) for at least 1 hour.[11]
-
Fmoc Deprotection : Treat the resin with 20% piperidine in NMP for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain.
-
Washing : Wash the resin thoroughly with NMP (5 times) and dichloromethane (DCM) (3 times).
-
Amino Acid Coupling :
-
For standard amino acids: Pre-activate a 4-fold molar excess of the Fmoc-protected amino acid with HATU (3.98 eq) and DIEA (8 eq) in NMP for 5 minutes. Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
For incorporating a pre-synthesized Fmoc-L-N-Me-amino acid : Use the same procedure as for standard amino acids, but extend the coupling time to 4-6 hours or overnight. The use of microwave assistance can significantly improve coupling efficiency.[12]
-
For incorporating a DL-N-methylated amino acid : Use a racemic mixture of the Fmoc-N-Me-amino acid and follow the same coupling procedure as for the L-enantiomer.
-
-
Washing : Wash the resin as in step 3.
-
Kaiser Test : Perform a Kaiser test to confirm the completion of the coupling reaction (a yellow color indicates a complete reaction).[11]
-
Repeat : Repeat steps 2-6 for each amino acid in the sequence.
-
Cleavage and Deprotection : After the final Fmoc deprotection, wash the resin and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.[11]
-
Purification and Analysis : Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize the crude product. Purify the peptide by reverse-phase HPLC and confirm its identity by mass spectrometry. For the DL-N-methylated peptide, you may observe two closely eluting peaks corresponding to the two diastereomers.
Enzymatic Stability Assay
This assay compares the degradation rates of the L- and DL-N-methylated peptides in the presence of a protease.
dot
Caption: Workflow for Comparative Enzymatic Stability Assay.
Protocol 2: Proteolytic Stability Assay
-
Solutions : Prepare stock solutions of the L- and DL-N-methylated peptides (1 mg/mL) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0). Prepare a stock solution of the protease (e.g., trypsin, 1 mg/mL) in the same buffer.
-
Reaction Setup : In separate microcentrifuge tubes, mix the peptide solution with the protease solution to a final peptide concentration of 0.1 mg/mL and a protease concentration of 0.01 mg/mL.
-
Incubation : Incubate the reaction mixtures at 37°C.
-
Time Points : At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching : Immediately quench the enzymatic reaction by adding an equal volume of 1% trifluoroacetic acid (TFA).
-
Analysis : Analyze the samples by reverse-phase HPLC. Monitor the disappearance of the full-length peptide peak over time.[13][14]
-
Quantification : Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.
-
Half-life Determination : Plot the percentage of remaining peptide against time and determine the half-life (t½) of each peptide.
Cell Permeability (Caco-2) Assay
The Caco-2 cell permeability assay is the gold standard for in vitro prediction of intestinal drug absorption.[7]
dot
Caption: Workflow for Caco-2 Cell Permeability Assay.
Protocol 3: Caco-2 Permeability Assay
-
Cell Culture : Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a polarized monolayer.[15]
-
Monolayer Integrity : Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity. A TEER value >300 Ω·cm² is generally considered acceptable.[15] Additionally, perform a Lucifer Yellow rejection assay to confirm the tightness of the cell junctions.[15]
-
Transport Buffer : Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Assay Setup :
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the L- or DL-N-methylated peptide solution (e.g., 10 µM in transport buffer) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
-
Incubation : Incubate the plate at 37°C with gentle shaking.
-
Sampling : At defined time intervals (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh transport buffer. Also, take a sample from the apical compartment at the beginning and end of the experiment.
-
Quantification : Analyze the concentration of the peptide in the samples using a validated LC-MS/MS method.
-
Papp Calculation : Calculate the apparent permeability coefficient (Papp) for each peptide using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of peptide appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
Receptor Binding Assay
A competitive radioligand binding assay is a common method to determine the binding affinity of a compound to its receptor.[16][17]
dot
Caption: Workflow for a Competitive Radioligand Binding Assay.
Protocol 4: Competitive Radioligand Binding Assay
-
Receptor Preparation : Prepare cell membranes from a cell line overexpressing the target receptor.
-
Assay Buffer : Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).
-
Reaction Mixture : In a 96-well plate, combine:
-
Cell membranes (e.g., 10-20 µg of protein).
-
A fixed concentration of a suitable radiolabeled ligand (e.g., [³H]-naloxone for opioid receptors) at a concentration close to its Kd.
-
Increasing concentrations of the unlabeled competitor peptide (L- or DL-N-methylated peptide).
-
-
Incubation : Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration : Rapidly filter the reaction mixture through a glass fiber filter plate to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer.[18]
-
Quantification : Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.
-
Data Analysis :
-
Determine non-specific binding in the presence of a high concentration of an unlabeled standard ligand.
-
Subtract non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[16]
-
Conclusion: The Importance of Stereochemical Purity
The choice between using an L- or a DL-N-methylated amino acid in peptide synthesis is not trivial. While a DL-mixture may offer enhanced proteolytic stability, it comes at the significant cost of introducing stereochemical heterogeneity. This leads to a mixture of diastereomers with potentially different conformations and biological activities, which can confound SAR studies and result in a lower overall potency.
For the development of highly specific and potent peptide therapeutics, the use of enantiomerically pure L-N-methylated amino acids is strongly recommended. This ensures the synthesis of a single, well-defined molecule, allowing for a clear understanding of its structure-activity relationship and maximizing its therapeutic potential. The detailed protocols provided in this guide offer a robust framework for the synthesis and comparative evaluation of these important classes of modified peptides.
References
- Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213–219.
- Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1331-1342.
-
Creative Bioarray. (n.d.). Caco-2 permeability assay protocol. Retrieved from [Link]
- Halab, L., & Lubell, W. D. (2001). Influence of N-terminal residue stereochemistry on the prolyl amide geometry and the conformation of 5-tert-butylproline type VI beta-turn mimics. The Journal of organic chemistry, 66(8), 2846–2854.
-
LifeTein. (2025). Should My Peptide Be Methylated?. Retrieved from [Link]
- Liu, L., Qi, C., Li, X., & Xu, X. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv.
- Muttenthaler, M., Nevin, S. T., Grishin, A. A., Ngo, T., Choy, P. T., Daly, N. L., ... & Alewood, P. F. (2010). Solving the β-sheet folding problem of conotoxins. Journal of the American Chemical Society, 132(10), 3514–3526.
- Ovadia, O., Greenberg, S., Laufer, B., Gilon, C., Hoffman, A., & Kessler, H. (2011). The effect of multiple N-methylation on intestinal permeability of cyclic hexapeptides. Molecular pharmaceutics, 8(1), 47-57.
-
Scribd. (n.d.). Caco-2 Permeability Assay Protocol: I. Materials Required. Retrieved from [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]
-
bioRxiv. (2024). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. Retrieved from [Link]
- Chang, C. F., & Zehfus, M. H. (1996). The Effect of N-methylation on Helical Peptides. Biopolymers, 40(6), 609-16.
- Chatterjee, J., Rechenmacher, F., & Kessler, H. (2013). N-methylation of peptides and proteins: an important element for modulating biological functions.
- Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-reviews in medicinal chemistry, 16(9), 683-690.
- Dong, S., Thuronyi, B. W., Chatterjee, J., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
- Hamman, J. H., Enslin, G. M., & Kotzé, A. F. (2002). Caco-2 cell line as a model for studying the in vitro permeability of peptide drugs. Drug design and delivery, 1(4), 233-247.
-
The Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol. Retrieved from [Link]
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of peptide research, 65(2), 153-66.
- Giddens, A. C., & Toth, I. (2016). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS omega, 1(1), 103-109.
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
MDPI. (2021). Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase. Retrieved from [Link]
-
NCBI. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]
-
NCBI. (2021). Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. Retrieved from [Link]
-
NCBI. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Retrieved from [Link]
-
PubMed. (2013). N-methylation of peptides and proteins: an important element for modulating biological functions. Retrieved from [Link]
-
ResearchGate. (2025). Multiple N-Methylation by a Designed Approach Enhances Receptor Selectivity. Retrieved from [Link]
-
RSC Publishing. (2016). Engineering β-sheets employing N-methylated heterochiral amino acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]
-
Your Company Name. (2025). Mastering Peptide Synthesis: The Role of N-Methyl Amino Acids. Retrieved from [Link]
-
ACS Publications. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Retrieved from [Link]
-
Biocompare. (2012). Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ?. Retrieved from [Link]
-
J. Org. Chem. (2007). N-Methylation of Peptides on Selected Positions during the Elongation of the Peptide Chain in Solution Phase. Retrieved from [Link]
-
NCBI. (n.d.). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. Retrieved from [Link]
-
NIH. (n.d.). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Retrieved from [Link]
-
PubMed. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Retrieved from [Link]
-
Reddit. (2023). SPPS for N Methylated Peptides. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. Retrieved from [Link]
-
Solvere. (2020). Quantitative Peptide Mapping by (U)HPLC and Solvere. Retrieved from [Link]
-
Wiley Online Library. (2022). D‐Peptide and D‐Protein Technology: Recent Advances, Challenges, and Opportunities. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor-Ligand Binding Assays | Revvity [revvity.co.jp]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. N-methylation of peptides and proteins: an important element for modulating biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of N-terminal residue stereochemistry on the prolyl amide geometry and the conformation of 5-tert-butylproline type VI beta-turn mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Engineering β-sheets employing N -methylated heterochiral amino acids - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00518G [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. wernerlab.weebly.com [wernerlab.weebly.com]
- 12. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 13. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Development of peptide receptor binding assays: methods to avoid false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Fmoc-N-Me-DL-Ala-OH
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of laboratory chemicals are not just regulatory requirements but a reflection of our professional integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of Fmoc-N-Me-DL-Ala-OH, a commonly used N-protected amino acid in peptide synthesis. By understanding the principles behind these procedures, we can ensure a safe laboratory environment and minimize our ecological footprint.
This compound, while instrumental in peptide chemistry, is classified as a hazardous substance. Safety Data Sheets (SDS) for this compound and its analogs indicate that it can cause skin, eye, and respiratory irritation[1][2][3]. Therefore, its disposal must be managed with the utmost care, adhering to institutional and national regulations.
Core Principles of Chemical Waste Management
Before delving into the specifics of this compound disposal, it is crucial to grasp the foundational principles of laboratory chemical waste management. All chemical waste should be treated as hazardous unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department[4]. The key tenets include:
-
Segregation: Incompatible chemicals must be stored and disposed of separately to prevent dangerous reactions[5][6].
-
Labeling: All waste containers must be clearly and accurately labeled with their contents[7][8].
-
Containment: Use appropriate, sealed, and leak-proof containers for waste accumulation[6][8].
-
Minimization: Employ practices that reduce the generation of chemical waste whenever possible[8].
Part 1: Disposal of Solid this compound Waste
Solid waste includes expired or unused this compound powder, contaminated personal protective equipment (PPE), and weighing papers.
Step-by-Step Protocol for Solid Waste Disposal
-
Container Selection:
-
Choose a designated solid hazardous waste container. This should be a robust, sealable container, often a plastic pail or a drum with a secure lid.
-
Ensure the container is compatible with the chemical and properly labeled as "Solid Hazardous Waste"[7].
-
-
Waste Collection:
-
Carefully place the solid this compound waste into the designated container.
-
Minimize dust generation during transfer by handling the material in a fume hood[3][9].
-
Contaminated items such as gloves, weighing boats, and absorbent pads used for cleaning up small spills should also be placed in this container.
-
-
Labeling:
-
On the hazardous waste label, accurately list all contents. For this specific waste stream, you would write "this compound" and any other solid chemical waste added to the container.
-
Include the approximate percentage of each component.
-
-
Storage:
-
Disposal Request:
-
Once the container is full, or in accordance with your institution's policies, submit a request for waste pickup to your EHS department.
-
Logical Workflow for Solid Waste Disposal
Caption: Workflow for the disposal of solid this compound waste.
Part 2: Disposal of Liquid Waste Containing this compound
Liquid waste streams are commonly generated during peptide synthesis, particularly during the deprotection step, which often involves solvents like piperidine in dimethylformamide (DMF)[10][11].
Step-by-Step Protocol for Liquid Waste Disposal
-
Waste Classification and Segregation:
-
Liquid waste from Fmoc deprotection is typically a non-halogenated organic solvent mixture.
-
It is critical to segregate halogenated and non-halogenated solvent waste into separate containers[7]. This is because the disposal methods and costs for these two categories can differ significantly.
-
-
Container Selection:
-
Use a designated, chemically resistant container for non-halogenated organic liquid waste. A high-density polyethylene (HDPE) or glass bottle with a screw cap is generally suitable.
-
The container must be clearly labeled "Non-Halogenated Organic Waste"[7].
-
-
Waste Collection:
-
Carefully pour the liquid waste into the designated container using a funnel to prevent spills.
-
Perform this transfer within a fume hood to minimize inhalation of vapors.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion[5].
-
-
Labeling:
-
On the hazardous waste label, list all constituents of the liquid waste. For a typical Fmoc deprotection waste, this would include:
-
Piperidine
-
Dimethylformamide (DMF)
-
This compound (and its byproducts)
-
-
Provide an accurate estimation of the percentage of each component.
-
-
Storage:
-
Disposal Request:
-
When the container is full, or as per your institutional guidelines, arrange for a pickup by the EHS department.
-
Quantitative Data Summary for Typical Liquid Waste
| Component | Typical Concentration (v/v) | Waste Category |
| Piperidine | 20% | Non-Halogenated Organic |
| Dimethylformamide (DMF) | 80% | Non-Halogenated Organic |
| This compound & Byproducts | <1% | Non-Halogenated Organic |
Part 3: Disposal of Contaminated Labware
Glassware and plasticware contaminated with this compound require proper handling to ensure they are either safely disposed of or cleaned for reuse.
Protocol for Disposable Labware
-
Disposable items such as plastic pipettes, and centrifuge tubes that are contaminated with this compound should be disposed of as solid hazardous waste, following the protocol outlined in Part 1.
Protocol for Reusable Glassware
-
Initial Rinse:
-
Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical residue.
-
This initial rinseate is considered hazardous and must be collected in the appropriate non-halogenated organic liquid waste container.
-
-
Washing:
-
After the initial rinse, the glassware can be washed with soap and water.
-
-
Empty Chemical Containers:
-
An empty container that held this compound can be disposed of as regular trash only after all residues have been removed.
-
The labels must be defaced or removed before disposal[4].
-
For containers that held acutely hazardous waste (P-listed), triple rinsing is required before the container can be disposed of as non-hazardous[4][8]. While this compound is not typically P-listed, it is good practice to follow this procedure if there is any doubt.
-
Decision Pathway for Disposal
Caption: Decision-making process for the disposal of different forms of this compound waste.
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility within your laboratory. Always consult your institution's specific waste management guidelines and your chemical's Safety Data Sheet as the primary sources of information.
References
- Classifying Hazardous Waste Disposal. (n.d.). Vertex AI Search.
- Good Laboratory Practices: Waste Disposal. (n.d.). SCION Instruments.
- Laboratory Guide for Managing Chemical Waste. (2023, October 23). Vanderbilt University Medical Center.
- Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
- Key Safety Guidelines for FMOC-L-ALA-OH. (2025, November 17). Kilobio.
- FMOC-DL-ALA-OH - Safety Data Sheet. (2025, August 9). ChemicalBook.
- Safe Disposal of Fmoc-L-Dab(Me,Ns)-OH: A Comprehensive Guide for Laboratory Professionals. (2025). BenchChem.
- FMOC-Ala-OH(35661-39-3) - ChemicalBook. (n.d.). ChemicalBook.
- Terminology of Antibody Drug for Fmoc Deprotection. (n.d.). GenScript.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Omizzur.
Sources
- 1. FMOC-DL-ALA-OH - Safety Data Sheet [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. FMOC-Ala-OH(35661-39-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. kilobio.com [kilobio.com]
- 10. genscript.com [genscript.com]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
